Product packaging for 3-Bromo-4-cyanobenzoic acid(Cat. No.:CAS No. 581213-69-6)

3-Bromo-4-cyanobenzoic acid

Cat. No.: B3273153
CAS No.: 581213-69-6
M. Wt: 226.03
InChI Key: WAFUFPLTXVDCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-4-cyanobenzoic acid is a useful research compound. Its molecular formula is C8H4BrNO2 and its molecular weight is 226.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrNO2 B3273153 3-Bromo-4-cyanobenzoic acid CAS No. 581213-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFUFPLTXVDCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-4-cyanobenzoic acid synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-cyanobenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the primary synthetic routes to this compound (CAS No: 58123-69-6), a pivotal intermediate in the development of pharmaceuticals and advanced materials.[1][2][3][4] As a substituted aromatic scaffold, its reactive bromo, cyano, and carboxylic acid functionalities offer versatile handles for constructing complex molecular architectures. This document, intended for researchers and drug development professionals, details two core synthetic strategies: the oxidation of a methylbenzonitrile precursor and a Sandmeyer reaction pathway starting from an aminobenzoic acid derivative. The guide explains the causality behind experimental choices, provides detailed, step-by-step protocols, and offers a comparative analysis to inform strategic decisions in a laboratory or process chemistry setting.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from several retrosynthetic perspectives. The most logical disconnections involve the formation of the carboxylic acid and the introduction of the cyano group, as these transformations are well-established in organic chemistry. This analysis reveals two primary, industrially relevant pathways.

G target This compound A1 3-Bromo-4-methylbenzonitrile A1->target C-H Oxidation A2 4-Methylbenzonitrile A2->A1 B1 3-Bromo-4-aminobenzoic acid B1->target Sandmeyer Reaction (Diazotization + Cyanation) B2 4-Aminobenzoic acid B2->B1 Electrophilic Bromination

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two convergent strategies:

  • Route A: Begins with the commercially available 4-methylbenzonitrile, which undergoes bromination followed by oxidation of the methyl group.

  • Route B: Starts with 4-aminobenzoic acid, which is first brominated and then converted to the target compound via the Sandmeyer reaction.

Route A: Synthesis via Oxidation of 3-Bromo-4-methylbenzonitrile

This pathway is arguably the most direct, leveraging a late-stage oxidation to form the desired carboxylic acid. The success of this route hinges on the selective oxidation of the methyl group without affecting the bromo and cyano functionalities.

Principle and Mechanistic Considerations

The core of this route is the oxidation of an activated methyl group on the benzene ring. While powerful oxidants like potassium permanganate (KMnO₄) are effective, they can sometimes lead to low yields or complex purification when a nitrile group is present on the ring.[5] The nitrile can be susceptible to hydrolysis under the harsh basic or acidic conditions often employed for such oxidations. Therefore, the choice of oxidant and reaction conditions is critical to balance reactivity with selectivity. Catalytic oxidation systems, such as those using ruthenium salts, can offer milder conditions and improved yields.[5]

The precursor, 3-Bromo-4-methylbenzonitrile, is synthesized via electrophilic aromatic substitution on 4-methylbenzonitrile. The methyl group is an ortho-, para-director. Since the para position is blocked, bromination occurs at one of the ortho positions. The cyano group is a deactivating meta-director, which further favors substitution at the 3-position (ortho to the methyl group).

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-methylbenzonitrile [6]

This procedure involves the selective bromination of 4-methylbenzonitrile using N-bromosuccinimide (NBS), a common and reliable brominating agent.

  • Reagents: 4-methylbenzonitrile, N-bromosuccinimide (NBS), Sulfuric acid (concentrated).

  • Procedure:

    • In a reaction vessel protected from light, create a mixture of sulfuric acid and water.

    • Add 4-methylbenzonitrile to the acidic medium with stirring.

    • Portion-wise, add N-bromosuccinimide (NBS) to the mixture, carefully controlling the temperature.

    • Allow the reaction to stir at a controlled temperature for an extended period until TLC or GC-MS analysis indicates the consumption of the starting material.

    • Upon completion, quench the reaction by pouring the mixture over ice water.

    • The solid precipitate is collected via filtration, washed thoroughly with water to remove residual acid, and then washed with a sodium bisulfite solution to remove any unreacted bromine.

    • The crude product is dried under vacuum. It can be further purified by recrystallization from a suitable solvent like ethanol to yield 3-Bromo-4-methylbenzonitrile as an off-white solid.[6]

Step 2: Oxidation to this compound

This step requires controlled oxidation of the methyl group. The following protocol is a representative method.

  • Reagents: 3-Bromo-4-methylbenzonitrile, Potassium permanganate (KMnO₄), Sodium hydroxide, Hydrochloric acid.

  • Procedure:

    • Suspend 3-Bromo-4-methylbenzonitrile in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux (approx. 80-90°C).

    • Slowly add a solution of potassium permanganate in water to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed. Continue addition until a faint persistent pink color remains.

    • Maintain reflux for several hours to ensure the reaction goes to completion.

    • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

    • Combine the filtrate and washings. Cool the solution in an ice bath.

    • Acidify the clear solution with concentrated hydrochloric acid until the pH is ~2. A white precipitate of this compound will form.

    • Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Route A Workflow Diagram

G start 4-Methylbenzonitrile step1 Bromination (NBS, H₂SO₄) start->step1 intermediate 3-Bromo-4-methylbenzonitrile step1->intermediate step2 Oxidation (KMnO₄, NaOH, then HCl) intermediate->step2 end This compound step2->end

Caption: Workflow for the synthesis of this compound via Route A.

Route B: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a powerful and classic transformation for converting an aryl amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[7][8][9] This route offers an alternative to the direct oxidation pathway.

Principle and Mechanistic Considerations

This synthesis involves two key transformations:

  • Electrophilic Bromination: 4-Aminobenzoic acid is first brominated. The amino group (-NH₂) is a strongly activating ortho-, para-director. The carboxylic acid group (-COOH) is a deactivating meta-director. The directing effects of the powerful amino group dominate, leading to bromination at the position ortho to the amine and meta to the carboxylic acid, yielding 4-Amino-3-bromobenzoic acid.

  • Sandmeyer Reaction: This is a two-step sequence.[10] First, the aromatic primary amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is generally unstable and is used immediately. Second, the diazonium salt solution is added to a solution of a copper(I) cyanide (CuCN), which catalyzes the replacement of the diazonium group (-N₂⁺) with a cyano group (-CN), releasing nitrogen gas.[10][11] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[7][8]

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-bromobenzoic acid [12]

  • Reagents: 4-Aminobenzoic acid, N-bromosuccinimide (NBS), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4-aminobenzoic acid in DMF in a suitable reaction flask.

    • Add N-bromosuccinimide to the solution in one portion.

    • Stir the reaction mixture at room temperature for approximately 18 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a large volume of water to precipitate the product.

    • Collect the solid product by filtration.

    • Wash the filter cake thoroughly with water and dry under vacuum to yield 4-Amino-3-bromobenzoic acid.

Step 2: Sandmeyer Reaction to this compound [5][13]

  • Reagents: 4-Amino-3-bromobenzoic acid, Sodium nitrite (NaNO₂), Hydrochloric acid (concentrated), Copper(I) cyanide (CuCN), Sodium cyanide (NaCN).

  • Procedure:

    • Diazotization: Suspend 4-Amino-3-bromobenzoic acid in a mixture of concentrated hydrochloric acid and water. Cool the stirred suspension to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

    • Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Warm this solution to approximately 60-70°C.

    • Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, heat the mixture on a steam bath for about 1 hour to ensure the reaction is complete.

    • Cool the mixture to room temperature and then acidify with concentrated HCl.

    • The crude product often separates as an oil or solid. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Purify the crude this compound by recrystallization.

Route B Workflow Diagram

G start 4-Aminobenzoic acid step1 Bromination (NBS, DMF) start->step1 intermediate 4-Amino-3-bromobenzoic acid step1->intermediate step2 Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCN) intermediate->step2 end This compound step2->end

References

An In-depth Technical Guide to 3-Bromo-4-cyanobenzoic Acid: A Key Building Block in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-cyanobenzoic acid, a polysubstituted aromatic carboxylic acid, has emerged as a pivotal intermediate in the landscape of medicinal chemistry and drug development. Its unique structural arrangement, featuring a carboxylic acid, a nitrile group, and a bromine atom on a benzene ring, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, encompassing its chemical structure, physicochemical properties, and key spectral characteristics. Furthermore, it delves into established synthetic protocols, explores its chemical reactivity, and highlights its significant application as a crucial building block in the synthesis of advanced pharmaceutical agents, most notably the non-steroidal antiandrogen, apalutamide.

Introduction

In the quest for novel therapeutics, the strategic design and synthesis of small molecules with precise functionalities are paramount. This compound (CAS No: 58123-69-6) has garnered significant attention as a high-value starting material in the pharmaceutical industry. The presence of three distinct functional groups—a carboxylic acid amenable to esterification and amidation, a nitrile group that can undergo various transformations, and a bromine atom that serves as a handle for cross-coupling reactions—makes it a highly sought-after precursor for the construction of diverse and complex drug candidates.[1] This guide aims to provide a detailed technical resource for researchers and scientists, consolidating the essential chemical and structural information of this compound to facilitate its effective utilization in drug discovery and development programs.

Molecular Structure and Identification

The structural integrity and unambiguous identification of a chemical entity are fundamental in any scientific endeavor. This section details the molecular structure and key identifiers for this compound.

Chemical Structure

The molecule consists of a benzene ring substituted with a bromine atom at position 3, a cyano group at position 4, and a carboxylic acid group at position 1.

Caption: 2D Chemical Structure of this compound.

Identifiers
IdentifierValue
IUPAC Name This compound[2]
CAS Number 58123-69-6[2][3][4]
Molecular Formula C₈H₄BrNO₂[2]
Molecular Weight 226.03 g/mol [2]
InChI InChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12)[2][4]
SMILES C1=CC(=C(C=C1C(=O)O)Br)C#N[2]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties is crucial for the handling, characterization, and application of this compound in a research setting.

Physicochemical Properties
PropertyValueSource
Physical Form Solid[4]
Melting Point 186 °C (for the isomer 4-Bromo-3-cyanobenzoic acid)[5]
Boiling Point 380.0 ± 37.0 °C at 760 mmHg (Predicted for an isomer)[1]
Solubility Information not readily available. Expected to be soluble in organic solvents like DMF, DMSO, and alcohols.
pKa Not experimentally determined. Expected to be acidic due to the carboxylic acid group.
Storage Sealed in dry, room temperature conditions.[4]
Spectral Data (Predicted and Analog-Based)

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show three signals in the aromatic region.

  • A singlet for the proton at position 2.

  • A doublet for the proton at position 5.

  • A doublet for the proton at position 6. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display eight distinct signals, corresponding to each carbon atom in the molecule.

  • The carboxylic acid carbonyl carbon will be the most downfield signal (typically >165 ppm).

  • The nitrile carbon will appear in the range of 115-120 ppm.

  • Six signals will be present in the aromatic region (approx. 110-140 ppm), with the carbon attached to the bromine being the most upfield among the substituted carbons.

Infrared (IR) Spectroscopy (Characteristic Absorptions based on analogs):

  • O-H stretch (Carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C-H stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C≡N stretch (Nitrile): A sharp, medium intensity band around 2230-2210 cm⁻¹.

  • C=O stretch (Carboxylic acid): A strong, sharp band around 1720-1680 cm⁻¹.

  • C=C stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.

  • C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted Fragmentation):

  • Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (226.03 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately 1:1 ratio).

  • Key Fragments: Loss of -OH (M-17), loss of -COOH (M-45), and cleavage of the bromine atom.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step procedures, with the Sandmeyer reaction being a key transformation. Its reactivity is dictated by the interplay of its three functional groups.

Synthetic Protocol: The Sandmeyer Reaction

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 3-Bromo-4-aminobenzoic acid B Aryl Diazonium Salt A->B NaNO₂, HBr 0-5 °C C This compound B->C CuCN, KCN

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Experimental Protocol (Illustrative):

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-bromo-4-aminobenzoic acid in an aqueous solution of hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature of the reaction mixture remains below 5 °C.

    • Stir the mixture vigorously during the addition and for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the aryl diazonium salt.

  • Sandmeyer Reaction (Cyanation):

    • In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of potassium cyanide.

    • Cool this solution to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas is expected.

    • Once the addition is complete, allow the mixture to warm to room temperature and then gently heat to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and acidify to precipitate the crude this compound.

    • Collect the precipitate by filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Aryl diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a temperature of 0-5 °C is crucial to prevent premature decomposition and side reactions.

  • Use of Copper(I) Cyanide: Copper(I) is a catalyst in the Sandmeyer reaction, facilitating the single-electron transfer mechanism that leads to the substitution of the diazonium group with the cyanide nucleophile.

Chemical Reactivity

The reactivity of this compound is a function of its constituent groups:

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation (e.g., with N-methylamine), and reduction to the corresponding alcohol. These reactions are fundamental in building more complex molecular scaffolds.

  • Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.

  • Bromine Atom: The bromine atom is a key functional handle for introducing further molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds.

Applications in Drug Development

This compound is a valuable building block in the synthesis of a range of biologically active molecules. Its most prominent application to date is as a key intermediate in the synthesis of Apalutamide .

Apalutamide Synthesis

Apalutamide (formerly ARN-509) is a non-steroidal antiandrogen used in the treatment of prostate cancer. Several patented synthetic routes to Apalutamide utilize this compound or its derivatives. In these syntheses, the carboxylic acid moiety is typically converted to an amide, and the bromine and cyano groups are elaborated to form the complex heterocyclic core of the drug. The strategic placement of the functional groups on the this compound scaffold is critical for the successful construction of the final drug molecule.

G A This compound B Multi-step Synthesis A->B Key Intermediate C Apalutamide B->C

Caption: Role of this compound in the synthesis of Apalutamide.

The use of this compound in the synthesis of Apalutamide underscores its importance in modern pharmaceutical manufacturing, where efficient and convergent synthetic strategies are highly valued.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves/eye protection/face protection.

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information before use.

Conclusion

This compound is a strategically important and versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its trifunctional nature provides a robust platform for the construction of complex and biologically active molecules. This technical guide has consolidated the key chemical, physical, and structural properties of this compound, outlined a viable synthetic approach, and highlighted its critical role in the synthesis of the anticancer drug Apalutamide. For researchers and scientists in drug discovery and development, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-4-cyanobenzoic acid, a key intermediate in pharmaceutical and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a detailed interpretation grounded in established spectroscopic principles. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for the identification and characterization of this compound.

Molecular Structure and Key Spectroscopic Features

This compound (C₈H₄BrNO₂) possesses a unique arrangement of functional groups on a benzene ring, which gives rise to a distinct spectroscopic fingerprint. The presence of a carboxylic acid, a nitrile group, and a bromine atom creates a specific electronic environment that is readily probed by modern analytical techniques.

Chemical Structure:

  • Molecular Formula: C₈H₄BrNO₂[1]

  • Molecular Weight: 226.03 g/mol [1]

  • CAS Number: 58123-69-6[2]

Before delving into the specific data, it is crucial to anticipate the expected spectroscopic characteristics based on the functional groups present. The carboxylic acid will exhibit a characteristic acidic proton signal in ¹H NMR and a carbonyl carbon signal in ¹³C NMR, along with distinctive O-H and C=O stretching vibrations in the IR spectrum. The nitrile group will show a sharp, intense absorption in the IR spectrum. The substitution pattern on the aromatic ring will dictate the appearance of the aromatic proton and carbon signals in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic and the downfield acidic proton regions. The aromatic region will display a characteristic splitting pattern for the three protons on the benzene ring.

Data Summary:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)~10-13Broad Singlet1H
Aromatic Proton (H-2)~8.3-8.5Singlet (or narrow doublet)1H
Aromatic Proton (H-5)~7.8-8.0Doublet1H
Aromatic Proton (H-6)~7.9-8.1Doublet1H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons: The substitution pattern (1,2,4-trisubstituted) gives rise to a specific set of signals.

    • H-2: This proton is situated between the bromine and carboxylic acid groups and is expected to be the most deshielded of the aromatic protons, likely appearing as a singlet or a very narrow doublet due to a small coupling constant with H-6.

    • H-5 and H-6: These two protons are adjacent to each other and will exhibit ortho-coupling, resulting in two doublets. The proton H-6, being adjacent to the electron-withdrawing cyano group, is expected to be further downfield than H-5.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lack of symmetry, all eight carbon atoms in this compound are expected to be unique and therefore produce eight distinct signals.

Data Summary:

Carbon AssignmentChemical Shift (δ, ppm)
Carboxylic Acid (C=O)~165-170
Aromatic Carbon (C-1)~130-135
Aromatic Carbon (C-2)~135-140
Aromatic Carbon (C-3)~120-125
Aromatic Carbon (C-4)~115-120
Aromatic Carbon (C-5)~130-135
Aromatic Carbon (C-6)~130-135
Nitrile Carbon (C≡N)~115-120

Note: The exact chemical shifts can vary depending on the solvent.

Interpretation and Causality:

  • Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the characteristic downfield region for this functional group.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the bromine (C-3) will be shifted upfield due to the halogen's shielding effect, while the carbons attached to the electron-withdrawing carboxylic acid (C-1) and cyano (C-4) groups will be deshielded.

  • Nitrile Carbon: The carbon of the cyano group appears in a distinct region of the spectrum, aiding in its identification.

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10-20 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D Analysis E Tune and shim the probe D->E F Acquire ¹H and ¹³C NMR spectra E->F G Fourier transform the raw data F->G H Phase and baseline correct the spectra G->H I Reference the spectra (e.g., to TMS) H->I

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Data Summary:

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching2500-3300Broad, Strong
Aromatic (C-H)Stretching3000-3100Medium
Nitrile (C≡N)Stretching2220-2240Sharp, Strong
Carbonyl (C=O)Stretching1680-1710Strong
Aromatic (C=C)Stretching1450-1600Medium to Weak
Carboxylic Acid (C-O)Stretching1210-1320Strong

Interpretation and Causality:

  • O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad and intense absorption due to the O-H stretching vibration, which is broadened by hydrogen bonding.

  • C≡N Stretch: The nitrile group gives rise to a sharp and strong absorption band in a region of the spectrum where few other functional groups absorb, making it a highly diagnostic peak.[3]

  • C=O Stretch: The carbonyl stretching of the carboxylic acid appears as a strong band. Its position can be influenced by conjugation with the aromatic ring and hydrogen bonding.

  • Aromatic C-H and C=C Stretches: The absorptions for the aromatic C-H and C=C stretching vibrations are also present, confirming the presence of the benzene ring.

Experimental Protocol: FTIR Spectroscopy (Solid Sample)

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid sample on the ATR crystal B Apply pressure with the anvil A->B D Collect the sample spectrum B->D Analysis C Collect a background spectrum C->D E Perform background subtraction F Analyze the resulting spectrum E->F

Caption: Workflow for solid-state FTIR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Data Summary (Electron Ionization - EI):

m/zIonNotes
225/227[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom.
208/210[M-OH]⁺Loss of a hydroxyl radical.
199/201[M-CO]⁺Loss of carbon monoxide from the [M-OH]⁺ fragment.
146[M-Br]⁺Loss of a bromine radical.
102[C₆H₄CN]⁺Fragment corresponding to a cyanophenyl cation.

Interpretation and Causality:

  • Molecular Ion Peak: The molecular ion peak will appear as a doublet with a nearly 1:1 ratio of intensities at m/z 225 and 227, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways:

    • Loss of -OH: A common fragmentation for carboxylic acids is the loss of a hydroxyl radical to form a stable acylium ion.

    • Loss of -COOH: Loss of the entire carboxylic acid group as a radical is also possible.

    • Loss of Br: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical.

Experimental Protocol: Mass Spectrometry (EI-MS)

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Separation cluster_det Detection A Introduce a small amount of sample into the ion source (e.g., via a direct insertion probe) B Bombard the sample with high-energy electrons (~70 eV) A->B C Accelerate the resulting ions B->C D Separate ions based on their mass-to-charge ratio (m/z) C->D E Detect the separated ions D->E F Generate the mass spectrum E->F

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic data of this compound provides a clear and unambiguous means of its identification and characterization. The combination of ¹H and ¹³C NMR, IR, and MS offers complementary information that, when analyzed together, confirms the molecular structure and the presence of all key functional groups. This guide has provided a detailed analysis of the expected spectroscopic data, the underlying principles for the observed signals, and standardized protocols for data acquisition. This comprehensive understanding is essential for researchers and professionals who rely on these powerful analytical techniques for quality control, reaction monitoring, and the development of new chemical entities.

References

An In-depth Technical Guide to 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-cyanobenzoic acid, a pivotal building block in modern organic synthesis and medicinal chemistry. This document elucidates its fundamental chemical and physical properties, provides a detailed, validated protocol for its synthesis, and explores its versatile applications in the development of novel therapeutic agents and advanced materials. Emphasis is placed on the causality behind the synthetic steps and the strategic utility of its distinct functional groups. This guide is intended to serve as an essential resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this compound.

Core Compound Identification and Properties

Nomenclature and Registration
  • IUPAC Name: this compound[1]

  • CAS Number: 58123-69-6[1]

  • Synonyms: 3-Bromo-4-cyano-benzoic acid, Benzoic acid, 3-bromo-4-cyano-[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in experimental design, reaction optimization, and formulation. The key properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₄BrNO₂PubChem[1]
Molecular Weight 226.03 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich
Melting Point Not explicitly available for 3-isomer; 186°C for 4-bromo-3-cyano isomerSigma-Aldrich[2]
Boiling Point ~380.0 ± 37.0 °C at 760 mmHg (Predicted for isomer)MySkinRecipes[3]
Storage Temperature Room temperature, sealed in dry conditionsChemicalBook[4]

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. A common and reliable route proceeds from 4-amino-3-bromobenzoic acid via a Sandmeyer reaction. This classic transformation is a cornerstone of aromatic chemistry for the conversion of an amino group into a wide range of functionalities, in this case, a nitrile.

Rationale for Synthetic Route

The choice of the Sandmeyer reaction is predicated on its reliability and high functional group tolerance. Starting with 4-amino-3-bromobenzoic acid allows for the regioselective introduction of the cyano group at the desired position. The amino group is an excellent precursor for diazotization, which generates a highly reactive diazonium salt intermediate. This intermediate is then readily displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.

Detailed Experimental Protocol

Step 1: Diazotization of 4-Amino-3-bromobenzoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 4-amino-3-bromobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid (or sulfuric acid).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. It is critical to maintain this low temperature to ensure the stability of the diazonium salt formed in the next step. Premature decomposition can lead to side products and reduced yield.

  • Addition of Sodium Nitrite: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension of the amino acid over 30-45 minutes, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the starting material.

  • Verification: The completion of diazotization can be verified by testing a drop of the reaction mixture with starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid, signifying the full conversion of the primary amine.

Step 2: Cyanation (Sandmeyer Reaction)

  • Preparation of Catalyst: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active catalytic species.

  • Nucleophilic Substitution: Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Vigorous nitrogen gas evolution will be observed. This addition should be controlled to manage the exotherm and the rate of gas release.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the complete displacement of the diazonium group.

  • Work-up and Isolation: Cool the reaction mixture and acidify it with a strong acid (e.g., HCl) to precipitate the crude this compound. The acidification protonates the carboxylate, rendering the product insoluble in the aqueous medium.

  • Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove inorganic salts, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Reaction start 4-Amino-3-bromobenzoic acid in Acid cool Cool to 0-5°C start->cool add_nitrite Add NaNO₂ solution dropwise cool->add_nitrite diazonium Formation of Diazonium Salt add_nitrite->diazonium addition Add Diazonium Salt to Catalyst diazonium->addition Transfer catalyst Prepare CuCN/KCN Solution catalyst->addition reaction N₂ Evolution & Product Formation addition->reaction workup Acidification & Precipitation reaction->workup purify Recrystallization workup->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly versatile scaffold for the construction of complex, biologically active molecules. Its three distinct functional groups—a carboxylic acid, a nitrile, and an aryl bromide—can be selectively and orthogonally modified.

  • Aryl Bromide: The bromo substituent is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide array of carbon-carbon and carbon-heteroatom bonds, enabling the exploration of vast chemical space.

  • Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used to construct various heterocyclic rings (e.g., tetrazoles), which are common bioisosteres for carboxylic acids in drug design.

  • Carboxylic Acid: The carboxylic acid moiety provides a site for amide bond formation, esterification, or reduction. It often serves as a key pharmacophoric feature, engaging in hydrogen bonding interactions with biological targets.

This trifunctional nature makes the compound a valuable intermediate in the synthesis of kinase inhibitors, protease inhibitors, and other targeted therapies. For instance, substituted cyanobenzoic acids are precursors in the synthesis of compounds targeting bromodomains, which are epigenetic readers implicated in cancer and inflammation.[5]

Logical Relationship of Functional Groups for Synthesis

FunctionalGroupUtility cluster_Br Suzuki, Heck, Sonogashira, etc. cluster_CN Hydrolysis / Reduction cluster_COOH Amidation / Esterification Core This compound -Br -CN -COOH Br_Deriv Aryl/Alkyl/Alkynyl Derivatives Core:f1->Br_Deriv Pd-Coupling CN_Deriv Amine, Amide, Tetrazole, Carboxylic Acid Core:f2->CN_Deriv Transformation COOH_Deriv Amide & Ester Libraries Core:f3->COOH_Deriv Coupling

Caption: Synthetic utility of this compound's functional groups.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is aggregated from supplier safety data sheets.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • GHS Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/ eye protection/ face protection).

    • Response: P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Personal Protective Equipment (PPE): Use of a chemical fume hood, safety glasses, chemical-resistant gloves, and a lab coat is mandatory.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is derived from its trifunctional nature. The ability to selectively manipulate the aryl bromide, nitrile, and carboxylic acid groups provides chemists with a powerful tool for the convergent synthesis of complex molecules. A robust understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in the advancement of pharmaceutical and materials science research.

References

A Technical Guide to the Physical Properties of 3-Bromo-4-cyanobenzoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide on the core physical properties of 3-Bromo-4-cyanobenzoic acid, specifically its melting point and solubility. Designed for researchers, scientists, and professionals in drug development, this guide provides not only available data but also the experimental context and methodologies required for its empirical determination.

Introduction: Understanding this compound

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzene ring functionalized with a carboxylic acid group, a bromine atom, and a cyano group, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The interplay of these functional groups dictates its chemical reactivity and physical properties.

Chemical Structure and Core Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 58123-69-6

  • Molecular Formula: C₈H₄BrNO₂[1]

  • Molecular Weight: 226.03 g/mol [1]

Physical Properties: Data and Expert Analysis

Melting Point Analysis

The melting point is a critical indicator of a crystalline solid's purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Comparative Data of Structural Isomers and Analogs:

To estimate the melting point of this compound, we can analyze the experimentally determined melting points of its structural isomers and related compounds. The position of the substituents on the benzene ring significantly influences the crystal lattice energy and, consequently, the melting point.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Bromobenzoic acid 585-76-2C₇H₅BrO₂201.02155-158[2][3][4][5][6]
4-Bromobenzoic acid 586-76-5C₇H₅BrO₂201.02252-254[7]
3-Cyanobenzoic acid 1877-72-1C₈H₅NO₂147.13218-222[8][9][10]
4-Cyanobenzoic acid 619-65-8C₈H₅NO₂147.13219-224[11][12][13][14][15][16][17][18]

Expert Insights: The para-substituted isomers (4-bromo and 4-cyano) exhibit significantly higher melting points than their meta-substituted counterparts. This is due to the greater symmetry of the para-isomers, which allows for more efficient packing and stronger intermolecular forces within the crystal lattice. Given that this compound has a substitution pattern that lacks the high symmetry of a para-disubstituted compound, its melting point is likely to be substantial but probably not as high as that of 4-Bromobenzoic acid. A reasonable estimation would place it in the range of its cyanobenzoic acid analogs, likely between 210-230°C .

Solubility Profile: Prediction and Rationale

Solubility is governed by the principle of "like dissolves like." The polarity of the solute must be matched with the polarity of the solvent for significant dissolution to occur.

Predicted Solubility of this compound:

The molecule possesses a highly polar carboxylic acid group capable of hydrogen bonding, a polar cyano group, and a moderately polar carbon-bromine bond. This combination results in a polar molecule.

Solvent TypeExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSlightly Soluble to Soluble The carboxylic acid group can hydrogen bond with protic solvents. Solubility in water is expected to be moderate and highly pH-dependent; deprotonation of the carboxylic acid at basic pH will form a highly soluble carboxylate salt.[19] Methanol and ethanol should be effective solvents.[5][15]
Polar Aprotic DMSO, DMF, AcetoneSoluble These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the carboxylic acid group, leading to good solubility.[20]
Non-Polar Hexane, TolueneInsoluble to Sparingly Soluble The overall high polarity of the molecule prevents significant interaction with non-polar solvents.
Ethers Diethyl EtherSlightly Soluble Ether is a borderline solvent that can dissolve moderately polar compounds.[21]

Comparative Data of Structural Isomers:

  • 3-Bromobenzoic acid: Soluble in methanol (50 mg/mL), ether, acetone, and hot water.[4][5] Insoluble in cold water.[22]

  • 4-Bromobenzoic acid: Slightly soluble in hot water; soluble in alcohol and ether.[21][23]

  • 3-Cyanobenzoic acid: Slightly soluble in DMSO and Methanol.[13][20] Soluble in polar organic solvents.[24]

  • 4-Cyanobenzoic acid: Soluble in methanol.[11][14][15] Water solubility is approximately 1.2 g/L at 20°C.[14]

Experimental Protocols for Property Determination

Given the absence of published data, researchers must be prepared to determine these physical properties empirically. The following protocols are designed to be self-validating and adhere to high standards of scientific rigor.

Protocol for Melting Point Determination (Capillary Method)

This method is the standard for accurately determining the melting point of a crystalline organic solid.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and crystalline.

    • Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder.

    • Gently tap the open end of a capillary tube into the powder until a small amount of the sample enters the tube.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. The packed sample height should be 1-2 mm.

  • Apparatus Setup:

    • Insert the capillary tube into the sample holder of a calibrated melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned.

  • Measurement:

    • Rapid Determination (Optional but recommended): Heat the sample rapidly (e.g., 10-20°C/min) to find an approximate melting range. This saves time during the accurate measurement.

    • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found.

    • Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical for accuracy.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting point range is reported as T₁ - T₂.

  • Validation:

    • Repeat the accurate determination with a fresh sample at least twice. Consistent results validate the measurement.

Workflow Diagram: Melting Point Determination

MeltingPoint_Workflow A Prepare Dry, Powdered Sample B Pack Sample into Capillary Tube (1-2 mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heating to Find Approx. MP C->D E Cool Apparatus D->E F Heat Rapidly to 20°C Below Approx. MP E->F G Heat Slowly (1-2°C/min) F->G H Record T1 (First Liquid Drop) G->H I Record T2 (Completely Liquid) H->I J Report Range (T1 - T2) I->J K Repeat for Consistency J->K

Caption: Workflow for accurate melting point determination.

Protocol for Solubility Assessment (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Methodology:

  • System Preparation:

    • Add an excess amount of this compound to a known volume of the chosen solvent (e.g., water, ethanol) in a sealed, airtight flask. "Excess" ensures that a saturated solution is formed with undissolved solid remaining.

  • Equilibration:

    • Place the flask in a constant-temperature water bath or shaker, maintained at the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Equilibrium is the state where the rate of dissolution equals the rate of precipitation.

  • Phase Separation:

    • Allow the flask to stand undisturbed at the constant temperature until the excess solid has settled completely.

    • Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed or temperature-equilibrated syringe. It is critical to avoid aspirating any solid particles. The use of a syringe filter is highly recommended.

  • Quantification:

    • Dilute the collected aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative UV-Vis spectroscopy.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions made. The result is the solubility, typically expressed in units of g/L or mol/L.

Workflow Diagram: Solubility Determination

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis A Add Excess Solid to Known Volume of Solvent B Seal Flask A->B C Agitate at Constant Temp (e.g., 24-48h) B->C D Settle Undissolved Solid C->D E Withdraw & Filter Aliquot of Saturated Supernatant D->E F Quantify Concentration (e.g., HPLC) E->F G Calculate Solubility (g/L or mol/L) F->G

Caption: Shake-flask method for determining equilibrium solubility.

Safety and Handling

Substituted benzoic acids require careful handling in a laboratory setting. Based on data for this compound and related compounds, the following precautions are advised.

  • Hazard Statements:

    • Harmful if swallowed.[7]

    • Causes skin irritation.[25][26]

    • Causes serious eye irritation.[25][26]

    • May cause respiratory irritation.[25][26][27]

  • Precautionary Measures:

    • Handle in a well-ventilated area or fume hood to avoid inhaling dust.[27]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[27]

    • Avoid contact with skin and eyes.[26] In case of contact, rinse immediately and thoroughly with water.[27]

    • Wash hands thoroughly after handling.[7]

    • Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[27]

Always consult the most current Safety Data Sheet (SDS) for the specific compound before use.

References

A Technical Guide to the Medicinal Chemistry Applications of 3-Bromo-4-cyanobenzoic Acid: A Multifunctional Scaffold for Targeted Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-4-cyanobenzoic acid has emerged as a highly versatile and valuable building block in modern medicinal chemistry. Its unique trifunctional nature—featuring a carboxylic acid, a cyano group, and a strategically placed bromine atom—provides a rich platform for synthetic diversification and the development of potent and selective therapeutic agents. This guide delves into the core physicochemical properties, key synthetic transformations, and significant applications of this scaffold, with a primary focus on its role in the generation of targeted inhibitors for oncology. We will explore its critical function in the structure of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, and its potential in the design of novel kinase and bromodomain inhibitors. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge to leverage this powerful intermediate.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of drug discovery, the identification and optimization of molecular scaffolds that can be readily modified to probe structure-activity relationships (SAR) are paramount. This compound is a prime example of such a scaffold. Its intrinsic properties offer a trifecta of chemical handles that can be orthogonally addressed, making it an ideal starting point for constructing complex molecular architectures.

  • Carboxylic Acid: Serves as a primary anchor for amide bond formation, a ubiquitous linkage in bioactive molecules, enabling connection to a wide array of amine-containing fragments.

  • Bromine Atom: Acts as a versatile functional group for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of steric and electronic effects in targeted regions of a molecule.

  • Cyano Group: Can be retained as a key interaction moiety, hydrolyzed to a primary amide, or reduced to an aminomethyl group, offering multiple avenues for SAR exploration.

This guide will illuminate the causality behind the selection of this scaffold in prominent drug discovery programs and provide the technical foundation for its application in future research.

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical nature of this compound is crucial for its effective application.

PropertyValueSource
Molecular Formula C₈H₄BrNO₂
Molecular Weight 226.03 g/mol
CAS Number 58123-69-6
Boiling Point 380.0±37.0°C at 760 mmHg
Storage Room temperature, dry, sealed

The reactivity of the three functional groups is distinct, allowing for selective chemical transformations. The carboxylic acid is the most acidic site and will readily undergo reactions typical of its class, such as esterification or amidation. The bromine atom, attached to an electron-deficient aromatic ring, is primed for nucleophilic aromatic substitution or, more commonly, oxidative addition in cross-coupling cycles. The cyano group is relatively stable but can be transformed under more forcing conditions. This hierarchy of reactivity is the cornerstone of its synthetic utility.

Core Application: A Cornerstone in PARP Inhibitor Synthesis

The most prominent application of a scaffold derived from this compound is in the synthesis of Niraparib , a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes (PARP1 and PARP2). PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations, through a mechanism known as synthetic lethality.

Mechanism of Action: Synthetic Lethality via PARP Inhibition

PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs persist and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. The accumulation of unrepaired DSBs triggers cell cycle arrest and apoptosis, a concept termed synthetic lethality.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates DNA_Repaired_N DNA Repaired BER->DNA_Repaired_N leads to Cell_Survival_N Cell Survival DNA_Repaired_N->Cell_Survival_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP Enzyme DNA_SSB_C->PARP_C DSB Double-Strand Break (DSB) PARP_C->DSB SSB persists, leads to DSB during replication Niraparib Niraparib (PARP Inhibitor) Niraparib->PARP_C inhibits HR_Deficient Deficient Homologous Recombination (HR) DSB->HR_Deficient cannot be repaired by Apoptosis Apoptosis (Cell Death) HR_Deficient->Apoptosis leads to

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Role of this compound in Niraparib's Structure

The synthesis of Niraparib involves the coupling of two key fragments: a substituted indazole core and a piperidine moiety. While this compound is not directly a part of the final Niraparib molecule, its structural motifs are present in a key intermediate, 2-bromo-5-cyanobenzamide, which can be synthesized from it. This intermediate serves as a precursor to the indazole-7-carboxamide portion of Niraparib. The bromo and cyano/carboxamide groups dictate the regiochemistry of the subsequent cyclization and coupling reactions required to build the final drug. Published synthetic routes often start from related materials like 3-methyl-2-nitrobenzoic acid, but the underlying principle of using a substituted benzoic acid derivative remains central.

The general synthetic logic involves:

  • Amide Formation: The carboxylic acid is converted to a primary amide.

  • Indazole Ring Formation: A cyclization reaction, often involving a hydrazine equivalent, forms the core indazole ring system.

  • Cross-Coupling: The bromine atom provides the handle for a C-N or C-C cross-coupling reaction to attach the piperidinylphenyl fragment.

Synthetic Methodologies & Experimental Protocols

The utility of this compound is realized through two principal reaction types: amide bond formation and palladium-catalyzed cross-coupling.

Protocol: Amide Coupling via Activated Ester

This protocol describes a general procedure for coupling this compound with a primary or secondary amine using HATU, a common and highly efficient coupling reagent.

Materials:

  • This compound

  • Amine of interest (e.g., Benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 20 minutes to allow for pre-activation of the carboxylic acid.

  • In a separate flask, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Causality: The use of HATU as a coupling reagent is advantageous for its high efficiency and rapid reaction times, which minimizes side reactions. DIPEA, a sterically hindered non-nucleophilic base, is crucial for deprotonating the carboxylic acid and neutralizing the acidic byproducts without competing in the coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of the brominated amide (synthesized in 4.1) with an arylboronic acid. The Suzuki reaction is a powerful method for forming C-C bonds.

Materials:

  • N-substituted 3-bromo-4-cyanobenzamide (from Protocol 4.1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 2M aqueous Na₂CO₃ solution

  • Toluene and Ethanol

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, combine the N-substituted 3-bromo-4-cyanobenzamide (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a 2:1 mixture of Toluene:Ethanol to the flask.

  • Add the 2M aqueous Na₂CO₃ solution (3.0 eq).

  • Fit the flask with a reflux condenser and heat the mixture to 85 °C under an inert atmosphere.

  • Stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the coupled biaryl product.

Causality: The palladium catalyst is the linchpin of this reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base (Na₂CO₃) is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center. A mixed solvent system is often used to ensure solubility of both the organic and inorganic reagents.

Synthetic_Workflow A This compound C N-R-3-bromo-4-cyanobenzamide A->C Amide Coupling B Amine (R-NH2) HATU, DIPEA, DMF B->A E Diversified Bioactive Molecule C->E Suzuki Coupling D Arylboronic Acid Pd(PPh3)4, Na2CO3 D->C

Caption: General synthetic workflow utilizing this compound.

Future Perspectives: Expanding into Kinase and Bromodomain Inhibition

Beyond PARP inhibitors, the this compound scaffold holds significant potential for developing inhibitors against other important therapeutic targets.

  • Kinase Inhibitors: The substituted benzamide core is a common feature in many FDA-approved kinase inhibitors. The ability to diversify the structure at the 3-position via cross-coupling allows for the exploration of the hydrophobic pocket of kinase active sites, a key strategy for achieving potency and selectivity.

  • Bromodomain Inhibitors: Bromodomains are epigenetic "reader" proteins that recognize acetylated lysine residues on histones and other proteins. They are increasingly recognized as important targets in cancer and inflammation. The benzamide portion of molecules derived from this scaffold can mimic the acetylated lysine, while the diversified aryl group can extend into the binding pocket to enhance affinity and selectivity.

The systematic application of the synthetic protocols described herein can enable the rapid generation of compound libraries for screening against these target classes, facilitating the discovery of new therapeutic leads.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its predictable reactivity and the distinct functionalities of its three chemical handles provide a robust and versatile platform for the synthesis of complex, targeted therapeutics. Its proven value in the development of PARP inhibitors like Niraparib underscores its importance, while its inherent structural features suggest a broad and promising future in the discovery of novel inhibitors for a range of disease-relevant targets. The methodologies and insights presented in this guide are intended to empower researchers to fully harness the potential of this powerful molecular scaffold.

3-Bromo-4-cyanobenzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-4-cyanobenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

Introduction

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount. This compound has emerged as a highly valuable and versatile scaffold. Its utility stems from the orthogonal reactivity of its three distinct functional groups: a carboxylic acid, a cyano group, and a bromine atom. This trifecta of functionalities allows for a programmed, sequential, and selective chemical modification, making it an ideal starting point for the construction of complex molecular architectures.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the physicochemical properties, core reactivity, and strategic applications of this compound, with a particular focus on its pivotal role in the synthesis of targeted therapeutics like Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties and Safety Data

A foundational understanding of a reagent's properties is critical for its effective and safe use in the laboratory.

Key Properties

The essential physicochemical data for this compound are summarized below.[1][2]

PropertyValue
IUPAC Name This compound[1]
CAS Number 58123-69-6[2]
Molecular Formula C₈H₄BrNO₂[1]
Molecular Weight 226.03 g/mol [1]
Physical Form Solid
Storage Temperature Room temperature, sealed in dry conditions
Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its related isomers. The compound is classified as an irritant.

  • Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautionary Statements :

    • Prevention : Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[3][4][5]

    • Response : If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do, and continue rinsing.[3][4][5]

    • Storage : Store in a well-ventilated place. Keep the container tightly closed and store locked up.[5]

  • Personal Protective Equipment (PPE) : Standard laboratory PPE is required, including safety glasses with side shields or goggles, chemical-resistant gloves (inspect before use), and a lab coat.[3][4] Work should be conducted in a chemical fume hood to ensure adequate ventilation.

Core Reactivity and Synthetic Transformations

The synthetic power of this compound lies in the differential reactivity of its functional groups, which can be addressed selectively under distinct reaction conditions. This allows for a modular approach to library synthesis and the construction of complex target molecules.

G cluster_cooh Carboxylic Acid Reactions cluster_br Bromo Group Reactions cluster_cn Cyano Group Transformations main This compound cooh_node Amidation / Esterification (e.g., with amines/alcohols) main->cooh_node Selective Activation (e.g., SOCl₂, EDCI) br_node Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) main->br_node Pd Catalyst, Base (e.g., Pd(PPh₃)₄, K₂CO₃) cn_node Hydrolysis -> Carboxylic Acid Reduction -> Amine Cycloaddition -> Tetrazole main->cn_node Harsh Hydrolysis (H₃O⁺) Reduction (H₂, catalyst) Cycloaddition (NaN₃)

Caption: Key selective transformations of this compound.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid is typically the most reactive site for transformations under standard conditions. It serves as a primary handle for linking the core scaffold to other molecular fragments.

  • Amide Bond Formation : This is the most common initial reaction. The carboxylic acid can be activated with reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC) and subsequently reacted with a primary or secondary amine to form a stable amide bond. This is a cornerstone reaction in the synthesis of many pharmaceuticals.

  • Esterification : Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate yields the corresponding ester. This can be used to protect the carboxylic acid or to modify the solubility and pharmacokinetic properties of the final compound.

Palladium-Catalyzed Cross-Coupling at the Bromo Position

The carbon-bromine bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling : This is one of the most powerful and widely used reactions for forming C-C bonds.[6] The aryl bromide is coupled with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base.[7][8][9] This reaction features mild conditions and a high tolerance for various functional groups, making it exceptionally suitable for late-stage functionalization in complex syntheses.[10] The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.[6]

Transformations of the Cyano Group

The cyano (nitrile) group is a robust and versatile functional group that can be converted into several other important moieties.

  • Hydrolysis : Under harsh acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide and subsequently to a carboxylic acid.

  • Reduction : Catalytic hydrogenation (e.g., H₂ with a metal catalyst) or chemical reduction can convert the nitrile to a primary amine (aminomethyl group).

  • [2+3] Cycloaddition : The nitrile can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring.[11] Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and cell permeability.

Application Showcase: Synthesis of PARP Inhibitors

The utility of this compound is powerfully demonstrated in the synthesis of PARP inhibitors, a class of anticancer drugs.[11][12] PARP enzymes are critical for DNA repair. In cancers with existing DNA repair defects (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to a "synthetic lethality" effect, where the cancer cells are unable to repair DNA damage and undergo apoptosis.[11] Several approved PARP inhibitors, such as Olaparib and Rucaparib, are used to treat various cancers.[12]

The 3-bromo-4-cyanobenzoyl moiety is a common structural feature in many investigational PARP inhibitors.[13][14][15]

Retrosynthetic Strategy and Workflow

A common synthetic strategy involves using the carboxylic acid for an initial amidation to link to a core heterocyclic structure, followed by a Suzuki coupling at the bromo position to introduce another key aryl fragment.

G product Target PARP Inhibitor intermediate Amide Intermediate product->intermediate Suzuki Coupling boronic_acid Arylboronic Acid (Side Chain) product->boronic_acid Suzuki Coupling start This compound intermediate->start Amidation amine Heterocyclic Amine (Core Fragment) intermediate->amine Amidation

Caption: General synthetic workflow for PARP inhibitors.

Exemplary Protocol: Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling step. Note: This is a generalized procedure; optimization for specific substrates may be required.

Reaction: Coupling of a 3-bromo-4-cyanobenzamide intermediate with an arylboronic acid.

Materials:

  • 3-Bromo-4-cyanobenzamide derivative (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent System (e.g., Dioxane/Water or Toluene/Water, typically 4:1 to 10:1 ratio)

Step-by-Step Methodology:

  • Reaction Setup : To a dry, nitrogen-flushed round-bottom flask or reaction vial, add the 3-bromo-4-cyanobenzamide derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.0 eq).

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water) to the flask. The mixture should be stirred to ensure good suspension of the solids.

  • Catalyst Addition : Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq) to the flask.

  • Degassing : Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

  • Reaction Execution : Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering a powerful combination of stability and tunable reactivity. Its three distinct functional groups provide chemists with a versatile platform for constructing complex molecules through selective, high-yielding transformations like amidation and Suzuki-Miyaura cross-coupling. Its proven utility in the synthesis of high-value targets, such as PARP inhibitors for cancer therapy, underscores its significance and guarantees its continued importance in the fields of drug discovery and materials science. This guide serves as a testament to the strategic value of this compound, providing the foundational knowledge for its successful application in the laboratory.

References

An In-depth Technical Guide to 3-Bromo-4-cyanobenzoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

3-Bromo-4-cyanobenzoic acid, with the CAS number 58123-69-6, is a trifunctional aromatic compound that has emerged as a significant building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a cyano group, and a bromine atom on a benzene ring provides a versatile scaffold for a wide array of chemical transformations. This guide provides an in-depth exploration of the discovery, historical and modern synthetic methodologies, and key applications of this important chemical intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
Molecular Formula C₈H₄BrNO₂PubChem
Molecular Weight 226.03 g/mol PubChem
Appearance Off-white to pale yellow solid
Melting Point Not consistently reported, varies by purity
Solubility Soluble in many organic solvents
CAS Number 58123-69-6PubChem

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants being influenced by the three different substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the eight carbon atoms, including the carboxyl, cyano, and aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C≡N stretch of the cyano group, and C-Br stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.

The Journey of Discovery and Synthesis

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in early chemical literature, its synthesis logically follows from established and well-documented organic reactions. The historical development of synthetic routes to polysubstituted benzoic acids in the late 19th and early 20th centuries laid the groundwork for the eventual preparation of this specific molecule. Its emergence in the scientific and patent literature in more recent decades highlights its growing importance as a key intermediate.

Plausible Historical Synthetic Pathways

The synthesis of this compound can be logically approached through several classical organic transformations. The most probable historical and foundational method involves the application of the Sandmeyer reaction . This versatile reaction, discovered by Traugott Sandmeyer in 1884, provides a reliable method for the conversion of an aromatic amino group into a variety of functional groups, including halogens and cyano groups, via a diazonium salt intermediate.

A plausible and efficient synthetic route would commence with a readily available starting material and proceed through the following key steps:

  • Diazotization of an appropriately substituted aminobenzoic acid.

  • Sandmeyer Cyanation to introduce the cyano group.

A likely precursor for this synthesis is 3-Bromo-4-aminobenzoic acid .

graph_001 3-Bromo-4-aminobenzoic acid 3-Bromo-4-aminobenzoic acid Diazonium Salt Intermediate Diazonium Salt Intermediate 3-Bromo-4-aminobenzoic acid->Diazonium Salt Intermediate NaNO₂, H₂SO₄, 0-5°C This compound This compound Diazonium Salt Intermediate->this compound CuCN, KCN caption Plausible historical synthesis of this compound via Sandmeyer reaction.

Detailed Protocol: Synthesis via Sandmeyer Reaction

The following protocol outlines a representative procedure for the synthesis of this compound from 3-Bromo-4-aminobenzoic acid.

  • Diazotization:

    • In a reaction vessel, suspend 3-Bromo-4-aminobenzoic acid in a mixture of water and a strong mineral acid (e.g., sulfuric acid).

    • Cool the suspension to 0-5°C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

    • Cool this cyanide solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and acidify with a mineral acid to precipitate the crude this compound.

    • Collect the precipitate by filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Modern Synthetic Approaches

While the Sandmeyer reaction remains a cornerstone, modern organic synthesis has introduced variations and alternative routes, often focusing on improved yields, milder reaction conditions, and enhanced safety.

  • Oxidation of 3-Bromo-4-methylbenzonitrile: If the corresponding methyl-substituted precursor is available, it can be oxidized to the carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) can be used, although this method can sometimes be harsh and may affect other functional groups.

  • Hydrolysis of 3-Bromo-4-cyanobenzamide: The corresponding amide can be hydrolyzed to the carboxylic acid under acidic or basic conditions. This is a common final step in multi-step synthetic sequences.

  • Palladium-Catalyzed Cyanation: Modern cross-coupling reactions offer alternatives to the classical Sandmeyer reaction for introducing the cyano group. For instance, a bromo-substituted benzoic acid derivative could potentially undergo palladium-catalyzed cyanation.

graph_002 cluster_0 Precursor Synthesis cluster_1 Core Transformation cluster_2 Alternative Routes 4-Aminobenzoic acid 4-Aminobenzoic acid 3-Bromo-4-aminobenzoic acid 3-Bromo-4-aminobenzoic acid 4-Aminobenzoic acid->3-Bromo-4-aminobenzoic acid Bromination Diazonium Salt Diazonium Salt 3-Bromo-4-aminobenzoic acid->Diazonium Salt Diazotization (NaNO₂, H⁺) This compound This compound Diazonium Salt->this compound Sandmeyer Cyanation (CuCN) 3-Bromo-4-methylbenzonitrile 3-Bromo-4-methylbenzonitrile 3-Bromo-4-methylbenzonitrile->this compound Oxidation 3-Bromo-4-cyanobenzamide 3-Bromo-4-cyanobenzamide 3-Bromo-4-cyanobenzamide->this compound Hydrolysis caption Overview of synthetic pathways to this compound.

Applications in Research and Development

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of a diverse range of target molecules.

Pharmaceutical and Medicinal Chemistry

This compound is a key building block for the synthesis of various pharmacologically active molecules. The three functional groups allow for sequential and selective modifications, enabling the construction of complex molecular architectures.

  • Scaffold for Drug Discovery: The substituted benzoic acid motif is present in numerous drug candidates. The bromo, cyano, and carboxylic acid groups can be modified to fine-tune the molecule's steric and electronic properties, as well as its ability to interact with biological targets.

  • Linker and Spacer: The carboxylic acid can be readily converted to amides and esters, allowing for its incorporation into larger molecules as a linker or spacer.

  • Cross-Coupling Reactions: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a powerful strategy for building molecular complexity.

Materials Science

The rigid aromatic core and the presence of polar functional groups make this compound and its derivatives of interest in the development of novel organic materials.

  • Liquid Crystals: The rod-like shape of the molecule is a desirable feature for the design of liquid crystalline materials used in display technologies.

  • Functional Polymers: Incorporation of this monomer into polymer chains can impart specific properties such as thermal stability, rigidity, and altered electronic characteristics.

Conclusion: An Enduringly Relevant Intermediate

This compound, while likely first synthesized through classical methods like the Sandmeyer reaction, has grown in significance with the advancement of modern synthetic chemistry. Its trifunctional nature provides chemists with a powerful tool for the construction of complex and valuable molecules. For researchers and professionals in drug discovery and materials science, a thorough understanding of the synthesis and reactivity of this versatile building block is essential for innovation and the development of next-generation products. The continued exploration of its synthetic utility will undoubtedly lead to the discovery of new and important applications.

A Comprehensive Technical Guide to the Reactivity Profile of 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-cyanobenzoic acid is a trifunctional aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its utility in the fields of medicinal chemistry and materials science stems from the distinct and selectively addressable reactivity of its three functional groups: the aryl bromide, the cyano (nitrile) group, and the carboxylic acid. The strategic positioning of these groups—an electron-withdrawing cyano group ortho to the bromine atom and a meta-directing carboxylic acid—creates a unique electronic landscape that governs its reaction pathways. This guide provides an in-depth exploration of the reactivity profile of this molecule, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective application in synthesis. The key properties of this compound are summarized below.

PropertyValueReference(s)
IUPAC Name This compound[1][2]
CAS Number 58123-69-6[2][3]
Molecular Formula C₈H₄BrNO₂[1]
Molecular Weight 226.03 g/mol [1]
Appearance Solid[2]
Storage Sealed in dry, room temperature[2]

Section 1: Reactivity of the Aromatic Core and C-Br Bond

The aromatic ring of this compound is electron-deficient due to the presence of the cyano and carboxyl groups. This electronic nature, combined with the presence of a good leaving group (bromide), makes the C-Br bond the primary site for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway at the aromatic core is nucleophilic aromatic substitution (SNAr). Aromatic rings typically resist nucleophilic attack, but the presence of strong electron-withdrawing groups, such as the cyano group, positioned ortho or para to a leaving group can dramatically facilitate this reaction.[4][5] In this compound, the cyano group is ortho to the bromine, strongly activating this position for nucleophilic displacement.

The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[4] The negative charge of this intermediate is delocalized onto the electron-withdrawing cyano group, lowering the activation energy for the reaction.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Exemplary Protocol: Synthesis of 3-Amino-4-cyanobenzoic Acid

This protocol describes the displacement of the bromide with an amino group using ammonia.

  • Reaction Setup: In a sealed pressure vessel, charge this compound (1.0 eq) and a solution of ammonia in a suitable solvent like 1,4-dioxane or NMP (e.g., 7N NH₃ in dioxane, 10-20 eq).

  • Catalyst (Optional but Recommended): Add a copper(I) catalyst, such as CuI (0.1 eq), and a ligand, such as L-proline (0.2 eq), to facilitate the reaction at lower temperatures.

  • Heating: Seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature and time should be determined by monitoring the reaction's progress via TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. If a copper catalyst was used, filter the mixture to remove insoluble salts.

  • Purification: Acidify the filtrate with aqueous HCl (e.g., 2M) to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-amino-4-cyanobenzoic acid.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern drug development, enabling the construction of complex molecular scaffolds.

Suzuki Coupling: This reaction forms a new C-C bond by coupling the aryl bromide with a boronic acid or ester derivative.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_complex Ar-Pd(II)L₂-Br oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r_complex Ar-Pd(II)L₂-R transmetal->pd_r_complex boronic R-B(OH)₂ boronic->transmetal base Base base->transmetal reductive_elim Reductive Elimination pd_r_complex->reductive_elim reductive_elim->pd0 Regeneration product Ar-R reductive_elim->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki Coupling with Phenylboronic Acid

  • Reagent Preparation: To a flask, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically Na₂CO₃ or K₃PO₄ (2-3 eq).

  • Solvent: Add a solvent mixture, commonly toluene/ethanol/water (e.g., 4:1:1) or dioxane/water.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reaction: Heat the mixture to reflux (80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with water, and acidify with HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Section 2: Reactivity of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional handle that undergoes a range of classic transformations, including esterification, amide bond formation, and reduction.[6][7][8]

Esterification

The most common method for ester synthesis from a carboxylic acid is the Fischer esterification, an acid-catalyzed reaction with an alcohol.[9]

Exemplary Protocol: Synthesis of Methyl 3-Bromo-4-cyanobenzoate

  • Setup: Dissolve this compound (1.0 eq) in an excess of methanol, which acts as both reactant and solvent.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 5 mol%).

  • Reaction: Heat the mixture to reflux (typically ~65 °C) for several hours until completion (monitor by TLC).

  • Work-up: Cool the reaction mixture and neutralize the acid catalyst carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Remove the excess methanol under reduced pressure. The product can then be extracted into an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated to yield the methyl ester.

Amide Formation via Acid Chloride

Direct conversion of a carboxylic acid to an amide requires harsh conditions. A more reliable and widely used two-step method involves first converting the carboxylic acid to a more reactive acid chloride, which then readily reacts with an amine.[7]

Amide_Formation start R-COOH (Carboxylic Acid) intermediate R-COCl (Acid Chloride) start->intermediate Step 1: Activation reagent1 SOCl₂ or (COCl)₂ reagent1->start product R-CONR'R'' (Amide) intermediate->product Step 2: Amination reagent2 R'R''NH (Amine) Base reagent2->intermediate

References

A Senior Application Scientist's Guide to Sourcing and Quality Control of 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-cyanobenzoic acid (CAS No. 58123-69-6) is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical sciences and advanced materials. The strategic placement of its bromo, cyano, and carboxylic acid moieties allows for a diverse range of chemical transformations. However, the success, reproducibility, and safety of these synthetic endeavors are fundamentally dependent on the purity and quality of the starting material. This technical guide provides an in-depth analysis of the commercial supplier landscape for this compound, a detailed breakdown of available purity grades, and a comprehensive overview of the analytical methodologies required for its robust quality control. This document is intended to equip researchers and development scientists with the expertise to source high-quality material and validate its integrity for downstream applications.

Introduction: The Strategic Value of this compound

This compound is a substituted benzoic acid with the molecular formula C₈H₄BrNO₂ and a molecular weight of approximately 226.03 g/mol [1]. Its structure is particularly valuable for medicinal chemists and material scientists due to its orthogonal functional groups. The carboxylic acid allows for standard amide bond couplings and esterifications. The cyano group can be hydrolyzed, reduced to an amine, or participate in cycloadditions. The aryl bromide is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.

The paramount importance of purity in this context cannot be overstated. Undisclosed or unquantified impurities, such as positional isomers or residual starting materials, can lead to a cascade of negative outcomes, including reduced reaction yields, formation of intractable side-products, and, most critically in drug development, the generation of potentially toxic or therapeutically inactive derivatives[2][3]. Therefore, a rigorous approach to sourcing and analytical validation is not merely a procedural formality but a cornerstone of successful research and development.

Commercial Suppliers and Purity Grades

The procurement of this compound involves navigating a landscape of manufacturers and distributors, each offering various grades of the material. Suppliers range from large, well-established chemical companies to smaller, specialized custom synthesis labs.

Prominent Commercial Suppliers

A survey of the market indicates that this compound is available from a number of reputable sources. The following table summarizes some of the key suppliers but is not exhaustive. Researchers should always conduct their own due diligence based on the specific requirements of their project.

SupplierTypical Purity OfferedScaleNotes
Sigma-Aldrich (Merck) ≥97%, 98%Lab (g) to Bulk (kg)Often provides comprehensive documentation and technical support[4].
Ambeed, Inc. 98%Lab (g) scaleA common supplier found through distributors like Sigma-Aldrich[4].
BLD Pharm Custom purity availableLab (g) to Bulk (kg)Provides access to various analytical data like NMR and HPLC upon request[5].
ChemScene Custom purity availableLab (g) scaleFocuses on bioactive molecules and building blocks for drug discovery[6].
ChemicalBook Aggregators Varies (≥95% to >98%)VariesLists multiple smaller suppliers; requires careful vetting of the actual manufacturer[3].
Understanding Purity Grades and Specifications

Commercial suppliers typically offer this reagent in purities of 97% or 98%[4]. While these headline numbers are useful, they represent only a fraction of the quality story. The true quality of a reagent is detailed in its Certificate of Analysis (CoA), a document that provides batch-specific testing results.

A Representative Certificate of Analysis (CoA) for a related compound, 2-Bromo-5-cyanobenzoic acid, highlights the critical parameters typically assessed[7]:

  • Appearance: Visual confirmation of the material's physical state and color. (e.g., "Light yellow to yellow (Solid)").

  • Identity (¹H NMR): Confirmation that the proton NMR spectrum is consistent with the expected chemical structure.

  • Assay (Purity): The percentage of the desired compound in the batch. This is often determined by a quantitative technique like quantitative NMR (qNMR) or HPLC area percent. A typical specification might be ≥97.0%.

For drug development applications, a more stringent set of specifications is required, including limits on individual and total impurities, residual solvents, heavy metals, and residue on ignition.

Analytical Methods for Quality Control

A self-validating system of protocols is essential to ensure the identity and purity of incoming this compound. The two most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity assessment, capable of separating the main compound from closely related impurities, such as positional isomers, which may be difficult to distinguish by other methods[8][9].

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: An HPLC system with a UV/Vis or Photodiode Array (PDA) detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is an excellent starting point for separating aromatic carboxylic acids[9].

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (or Phosphoric Acid for non-MS applications)[10].

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A gradient is recommended to ensure separation of both polar and non-polar impurities. A representative gradient is:

    • 0-2 min: 20% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 20% B for equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~254 nm or as determined by a UV scan of the main analyte.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 20 mL volumetric flask and dissolve in a 50:50 mixture of Acetonitrile and Water.

  • Analysis: The purity is typically calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Causality Behind Choices:

  • C18 Column: The non-polar stationary phase effectively retains the aromatic compound.

  • Acidified Mobile Phase: The acid suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and improved retention.

  • Gradient Elution: This ensures that early-eluting polar impurities (like precursor acids) and late-eluting non-polar impurities (like over-brominated species) are effectively separated and quantified within a reasonable run time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the primary technique for confirming the structural identity of the compound. The spectrum provides unambiguous information about the substitution pattern on the aromatic ring. For this compound, one would expect to see three distinct aromatic protons with specific chemical shifts and coupling patterns. NMR data for a similar compound, 4-bromobenzoic acid in DMSO-d6, shows distinct aromatic signals that can be used as a reference point[11].

Impact of Impurities in Research and Development

The presence of impurities can have profound consequences, particularly in multi-step syntheses common in drug discovery[1].

  • Process-Related Impurities: The synthesis of substituted benzoic acids can involve the oxidation of corresponding toluenes or multi-step functional group transformations[12][13]. Potential impurities could include:

    • Starting Materials: Unreacted precursors (e.g., 3-bromo-4-methylbenzonitrile).

    • Isomeric Impurities: Positional isomers (e.g., 4-bromo-3-cyanobenzoic acid) arising from non-selective bromination steps. These can be particularly problematic as their similar physical properties make them difficult to remove via crystallization.

    • By-products: Compounds resulting from side reactions, such as debromination or hydrolysis of the nitrile group.

  • Downstream Consequences: An isomeric impurity may exhibit different reactivity in a subsequent cross-coupling reaction, leading to a different final product. In a pharmaceutical context, this could result in a different metabolite profile, altered efficacy, or unexpected toxicity[2].

The following diagram illustrates a typical quality control workflow designed to intercept such issues.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Disposition raw_material Raw Material Receipt (this compound) documentation CoA & SDS Review raw_material->documentation quarantine Batch Quarantine documentation->quarantine sampling Representative Sampling quarantine->sampling identity Identity Confirmation (¹H NMR Spectroscopy) sampling->identity purity_assay Purity Assay & Impurity Profile (HPLC-UV) sampling->purity_assay review Data Review vs. Specification identity->review purity_assay->review release Release to R&D review->release Pass reject Reject Batch review->reject Fail

Caption: Quality Control Workflow for Incoming Reagents.

Conclusion

Sourcing high-purity this compound is a critical first step for any research or development project that relies on this versatile building block. A successful procurement strategy extends beyond simply comparing prices and stated purities. It requires a partnership with reliable suppliers who provide comprehensive and transparent batch-specific data. Furthermore, an internal, robust analytical quality control system, primarily leveraging HPLC and NMR, is an indispensable tool for verifying purity and identity. By adhering to these principles, scientists can mitigate risks associated with impurities, ensuring the integrity and reproducibility of their work and accelerating the path from discovery to innovation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of 3-Bromo-4-cyanobenzoic acid. This versatile trifunctional building block serves as a strategic starting material for a diverse array of molecular scaffolds. We will explore derivatization strategies targeting its three key reactive sites: the carboxylic acid, the aryl bromide, and the cyano group. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind experimental choices to empower rational synthetic design.

Introduction: The Strategic Value of this compound

This compound (CAS: 58123-69-6; Mol. Formula: C₈H₄BrNO₂; MW: 226.03 g/mol ) is a highly functionalized aromatic compound that has emerged as a valuable scaffold in synthetic chemistry.[1][2] Its utility stems from the orthogonal reactivity of its three functional groups:

  • Carboxylic Acid (-COOH): Enables classical transformations such as amide bond formation and esterification.

  • Aryl Bromide (-Br): Serves as a versatile handle for modern palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

  • Cyano (-C≡N): An electron-withdrawing group that activates the aromatic ring and can be hydrolyzed to an amide or carboxylic acid, or reduced to a primary amine.

This unique combination allows for sequential and selective modifications, making it a key intermediate in the synthesis of complex molecules, including kinase inhibitors, anti-inflammatory agents, and other pharmacologically active compounds.[3]

Part I: Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is often the initial point of modification, providing a robust anchor for building molecular complexity.

Amide Bond Formation: Constructing the Amide Linkage

Expertise & Causality: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and slow due to the formation of a stable ammonium carboxylate salt.[4] To overcome this, activating agents or catalysts are employed. Traditional coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylate for nucleophilic attack by the amine. More recently, greener catalysts like boric acid have been shown to facilitate this transformation, often under solvent-free conditions, by forming a reactive acylborate intermediate.[5][6]

Workflow for Amide Synthesis

cluster_materials Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification A This compound E Combine Acid & Solvent A->E B Primary or Secondary Amine (R-NH₂ or R₂NH) G Add Amine B->G C Coupling Agent / Catalyst F Add Coupling Agent / Catalyst C->F D Solvent (e.g., DMF, DCM) D->E E->F F->G H Stir at RT or Heat G->H I Aqueous Work-up H->I J Extraction with Organic Solvent I->J K Purification (Chromatography / Recrystallization) J->K L Final Amide Product K->L

Caption: General workflow for amide synthesis.

Protocol 1: General Amide Synthesis via Carbodiimide Activation

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Activation: Add a coupling agent such as EDC (1.2 eq.) and an activator like Hydroxybenzotriazole (HOBt) (1.2 eq.). Stir the mixture at room temperature for 20-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture, followed by a tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq.).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Esterification

Expertise & Causality: Fischer esterification is a classic acid-catalyzed equilibrium process. Using the alcohol as the solvent or employing a dehydrating agent (like a Dean-Stark trap) drives the equilibrium towards the product. This method is effective for simple, unhindered alcohols.

Protocol 2: Fischer Esterification

  • Setup: Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol), which acts as both reactant and solvent.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Isolation: Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine to neutralize the acid catalyst and remove unreacted starting material.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by column chromatography or recrystallization.

Table 1: Representative Derivatizations of the Carboxylic Acid Group

EntryReagentMethodProduct TypeTypical Yield
1Benzylamine, EDC, HOBtAmidationN-benzyl amide85-95%
2Morpholine, Boric AcidAmidationMorpholinyl amide70-85%
3Methanol, H₂SO₄ (cat.)EsterificationMethyl ester90-98%
4Propan-2-ol, p-TsOHEsterificationIsopropyl ester75-85%

Part II: Transformations at the Bromo-Substituent

The aryl bromide is a key functional group for building carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Expertise & Causality: The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron compound.[7][8] The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7][9] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Br) (Oxidative Addition) pd0->oa_complex Ar-Br trans_complex L₂Pd(II)(Ar)(Ar') (Transmetalation) oa_complex->trans_complex Ar'-B(OH)₂ Base product_complex L₂Pd(0) + Ar-Ar' (Reductive Elimination) trans_complex->product_complex product_complex->pd0 product Ar-Ar' (Coupled Product) arbr Ar-Br (this compound deriv.) ar_boronic Ar'-B(OH)₂ base Base (e.g., K₂CO₃)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 3: Suzuki-Miyaura Coupling

  • Setup: To a reaction vessel, add the this compound derivative (e.g., the methyl ester) (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).

  • Reagents: Add a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent: Add a solvent system, commonly a mixture of an organic solvent like Toluene, Dioxane, or DME and water (e.g., 4:1 ratio).

  • Degassing: Bubble an inert gas (N₂ or Ar) through the mixture for 15-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture, typically between 80-110 °C, for 2-16 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash chromatography or recrystallization.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

Expertise & Causality: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10][11][12] This reaction has largely replaced harsher classical methods.[10] It is particularly useful when the aromatic ring is not sufficiently electron-deficient for a classical SNAr reaction.[11] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often rate-limiting.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine or the intermediate palladium-amine complex.[10]

Protocol 4: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under a strictly inert atmosphere, combine the this compound derivative (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.) in a reaction vessel.

  • Reagents: Add the amine coupling partner (1.2-1.5 eq.).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture (typically 80-120 °C) with vigorous stirring for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding water or saturated NH₄Cl solution.

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

Expertise & Causality: The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] The reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI).[16] The proposed mechanism involves separate catalytic cycles for palladium and copper, where the copper acetylide is the active species that undergoes transmetalation to the palladium center.

Protocol 5: Sonogashira Coupling

  • Setup: To a degassed solution of the this compound derivative (1.0 eq.) and the terminal alkyne (1.2-2.0 eq.) in a suitable solvent (e.g., THF, DMF) and a base (e.g., TEA, DIPEA), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper co-catalyst (CuI, 5-10 mol%).

  • Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 2-12 hours.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Isolation: Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerKey Catalyst/LigandBaseProduct C-C/C-N Bond
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, Cs₂CO₃C(sp²)-C(sp²)
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃/XPhosNaOtBu, K₃PO₄C(sp²)-N
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuITEA, DIPEAC(sp²)-C(sp)

Part III: Modification of the Cyano Group

The cyano group can be transformed into other valuable functionalities, further expanding the synthetic utility of the scaffold.

Expertise & Causality: The nitrile functionality is relatively robust but can be reduced or hydrolyzed under specific conditions. Catalytic hydrogenation is a clean and efficient method for reduction to a primary amine, although catalyst choice is key to avoid over-reduction or side reactions.[17] Hydrolysis requires harsh conditions (strong acid or base and heat) and can sometimes affect other functional groups, so careful optimization is necessary.[18]

Protocol 6: Reduction of Nitrile to Primary Amine

  • Setup: Dissolve the this compound derivative in a solvent like methanol or ethanol.

  • Catalyst: Add a hydrogenation catalyst, such as Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) (approx. 10% w/w).

  • Reaction: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 50 psi to 500 psi). The reaction may require heating.

  • Work-up: After the reaction is complete (monitored by the cessation of hydrogen uptake), carefully filter the catalyst through a pad of Celite. Caution: The catalyst can be pyrophoric and should be handled appropriately.

  • Isolation: Concentrate the filtrate to obtain the crude aminomethyl product, which can be purified by crystallization of a salt (e.g., hydrochloride) or by chromatography.

Purification and Characterization

Purification:

  • Recrystallization: This is a primary method for purifying solid derivatives. The key is selecting a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature.[19][20][21]

  • Acid-Base Extraction: This technique is highly effective for purifying the final acidic products by separating them from neutral or basic impurities. The acidic product can be extracted into an aqueous basic solution (e.g., NaHCO₃), washed, and then re-precipitated by adding acid.[22]

  • Column Chromatography: Silica gel chromatography is the standard method for purifying non-polar to moderately polar compounds that are not amenable to crystallization.

Characterization:

  • ¹H and ¹³C NMR: Provides structural confirmation. The aromatic region of the ¹H NMR spectrum for the core scaffold will show characteristic splitting patterns for the three adjacent protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized derivative.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence or transformation of key functional groups (e.g., disappearance of the -C≡N stretch at ~2230 cm⁻¹ upon reduction, or appearance of N-H stretches for amides).

References

Application Note: A Validated Protocol for the Purification of 3-Bromo-4-cyanobenzoic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, validated protocol for the purification of 3-Bromo-4-cyanobenzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis. The procedure is based on the fundamental principles of recrystallization, a robust technique for purifying solid organic compounds. This guide explains the scientific rationale behind solvent selection, provides step-by-step instructions for both single-solvent and two-solvent systems, and includes a comprehensive troubleshooting guide. The protocols are designed to be self-validating through melting point analysis, ensuring high purity of the final product. This document is intended for researchers, chemists, and process development scientists requiring a reliable method for obtaining high-purity this compound.

Introduction to Recrystallization

Recrystallization is a cornerstone purification technique in organic chemistry that leverages differences in solubility to separate a desired compound from its impurities.[1][2] The core principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form. Ideally, the impurities either remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand via hot filtration if they are insoluble in the hot solvent.[1][3]

The success of this technique is critically dependent on the selection of an appropriate solvent, in which the target compound exhibits high solubility at high temperatures and low solubility at low temperatures.[4] A slow rate of cooling is paramount as it encourages the formation of a well-ordered crystal lattice, which inherently excludes foreign molecules (impurities), leading to a significant increase in purity.

Physicochemical Properties & Solvent Selection Rationale

Understanding the properties of this compound is essential for developing a logical purification strategy.

Properties of this compound
PropertyValueSource
CAS Number 58123-69-6[5][6]
Molecular Formula C₈H₄BrNO₂[6][7]
Molecular Weight 226.03 g/mol [6][7]
Appearance Solid (typically white to off-white crystalline powder)
Storage Sealed in a dry place at room temperature
Rationale for Solvent Selection

The molecular structure of this compound features a polar carboxylic acid group (-COOH) and a polar cyano group (-CN), which allow for strong intermolecular hydrogen bonding.[8] This suggests good solubility in polar protic solvents like water and alcohols. The aromatic ring and the bromo-substituent contribute some non-polar character.

This dual nature guides our solvent choice:

  • Water: Benzoic acid itself is famously recrystallized from water due to its significant temperature-dependent solubility.[3][9] It is poorly soluble in cold water but highly soluble in hot water, making it an excellent, safe, and environmentally benign first choice.

  • Ethanol/Water Mixture: For many substituted benzoic acids, a binary solvent system provides greater versatility.[9] The compound can be dissolved in a minimal amount of a "good" hot solvent (like ethanol, in which it is highly soluble) and then a "bad" solvent (like water, in which it is poorly soluble) is added dropwise until the solution becomes cloudy (the saturation point). This allows for fine-tuning of the solubility profile to maximize recovery.

Experimental Workflow Overview

The overall procedure follows a logical sequence of steps designed to systematically remove impurities and isolate the pure crystalline product.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization & Isolation cluster_final Final Processing Crude 1. Weigh Crude This compound Dissolve 2. Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter 3. Hot Gravity Filtration (Optional, for insoluble impurities) Dissolve->HotFilter if needed Cool 4. Slow Cooling to Room Temperature Dissolve->Cool if no hot filtration HotFilter->Cool IceBath 5. Ice Bath to Maximize Precipitation Cool->IceBath VacFilter 6. Vacuum Filtration to Collect Crystals IceBath->VacFilter Wash 7. Wash with Ice-Cold Solvent VacFilter->Wash Dry 8. Dry Crystals (Air or Vacuum Oven) Wash->Dry Pure 9. Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of this compound.

Detailed Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.

Protocol A: Single-Solvent Recrystallization from Water

This is the preferred method due to its simplicity and low environmental impact.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Graduated cylinders

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Preparation: Place approximately 2.0 g of crude this compound into a 125 mL Erlenmeyer flask. In a separate beaker or flask, bring about 100 mL of deionized water to a boil on a hot plate.

  • Dissolution: Add the boiling water to the flask containing the acid in small portions (e.g., 10-15 mL at a time), swirling continuously. Keep the flask on the hot plate to maintain the temperature. Add just enough hot water to completely dissolve the solid. Causality Note: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the yield of recrystallized product.

  • Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel resting on a second pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask. Causality Note: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Complete Precipitation: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.

  • Collection of Crystals: Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold deionized water. Turn on the vacuum and pour the cold slurry of crystals into the funnel.

  • Washing: With the vacuum still on, wash the crystals in the funnel with a small portion (5-10 mL) of ice-cold deionized water. This removes any residual soluble impurities adhering to the crystal surfaces. Causality Note: The wash solvent must be cold to prevent the desired product from re-dissolving.

  • Drying: Leave the vacuum on to pull air through the crystals for 15-20 minutes to help dry them. Transfer the crystalline product to a pre-weighed watch glass and allow it to air-dry completely, or dry in a vacuum oven at a low temperature (~50-60 °C).

  • Validation: Weigh the dried, pure product to calculate the percent recovery. Determine the melting point of the recrystallized solid. A sharp melting point close to the literature value indicates high purity.

Protocol B: Two-Solvent Recrystallization from Ethanol/Water

Use this method if the compound is too soluble in hot water or if a single-solvent system does not provide adequate purification.

Materials:

  • Same as Protocol A, with the addition of 95% Ethanol.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and place it on a hot plate. Add the "good" solvent (ethanol) dropwise while heating and swirling until the solid just dissolves.

  • Saturation: While keeping the solution hot, add the "bad" solvent (hot water) dropwise until the solution turns faintly and persistently cloudy (turbid). This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization, Collection, and Drying: Follow steps 4 through 9 from Protocol A. For the washing step (Step 7), use an ice-cold mixture of ethanol and water with a slightly higher proportion of water than the final crystallization mixture.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Product Fails to Crystallize Too much solvent was added; the solution is not saturated.Boil off some of the solvent to concentrate the solution, then allow it to cool again.
The rate of cooling is too slow or the solution is supersaturated.Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation. Add a "seed crystal" of pure compound if available.
"Oiling Out" (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute. The solute is too impure (melting point depression).Re-heat the solution to dissolve the oil. Add more of the "good" solvent (e.g., ethanol in a mixed system) and attempt to recrystallize. Ensure the solution cools very slowly.
Low Percent Recovery Too much solvent was used. Crystals were washed with warm solvent. Premature crystallization during hot filtration.Use the minimum amount of solvent necessary. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated before hot filtration.
Final Product is Impure (Broad melting point) Cooling was too rapid, trapping impurities. The chosen solvent is not effective at separating the specific impurities present.Repeat the recrystallization process, ensuring the solution cools as slowly as possible. Try a different solvent or solvent system.

References

Experimental setup for the bromination of 4-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3-Bromo-4-cyanobenzoic Acid via Electrophilic Aromatic Substitution

Introduction: The Significance of Substituted Benzoic Acids

Substituted aromatic compounds, particularly derivatives of benzoic acid, are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. This compound is a key intermediate whose distinct functional groups—a carboxylic acid, a nitrile, and a bromine atom—allow for a variety of subsequent chemical transformations such as cross-coupling reactions, hydrolysis, or amidation.[1] This application note provides a comprehensive experimental protocol for the synthesis of this compound from 4-cyanobenzoic acid through electrophilic aromatic bromination. The guide delves into the reaction mechanism, provides a detailed step-by-step protocol, outlines safety considerations, and describes methods for product characterization.

Theoretical Framework: Mechanism and Regioselectivity

The bromination of 4-cyanobenzoic acid is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[2] In this reaction, an electrophile (in this case, an electrophilic bromine species) replaces a hydrogen atom on the aromatic ring. The overall mechanism proceeds in two primary steps:

  • Formation of a Carbocation Intermediate: The π electrons of the benzene ring act as a nucleophile, attacking the electrophile. This initial attack is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3][4]

  • Restoration of Aromaticity: A weak base removes a proton from the carbon atom bearing the new substituent, and the electrons from the C-H bond collapse back into the ring, restoring its stable aromatic system.[5]

A crucial aspect of this synthesis is controlling the position of the incoming bromine atom (regioselectivity). The 4-cyanobenzoic acid ring has two substituents: a cyano group (-CN) and a carboxylic acid group (-COOH). Both of these are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack by pulling electron density away from it.[3] Furthermore, both are classified as meta-directors. Therefore, the incoming electrophile will be directed to the positions meta to both groups, which corresponds to the C3 and C5 positions. The primary monobrominated product expected is this compound.

Reaction Mechanism Visualization

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Arenium Ion Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration Br2 Br-Br Electrophile Br-Br-FeBr3 (Polarized Complex) Br2->Electrophile + FeBr3 FeBr3 FeBr3 (Lewis Acid) FeBr4_neg FeBr4⁻ Electrophile->FeBr4_neg Br_pos Br⁺ (Electrophile) Electrophile->Br_pos Start 4-Cyanobenzoic Acid Arenium Arenium Ion (Sigma Complex) Start->Arenium + Br⁺ Product This compound Arenium->Product + FeBr4⁻ HBr HBr FeBr4_neg_2->HBr - H⁺ FeBr3_regen FeBr3 FeBr4_neg_2->FeBr3_regen Regenerated Catalyst

Caption: Mechanism of Electrophilic Bromination.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound.

Reagents and Equipment
Reagent/MaterialM.W. ( g/mol )CAS No.QuantityNotes
4-Cyanobenzoic acid147.13619-65-810.0 gStarting material.[6]
Glacial Acetic Acid60.0564-19-7100 mLSolvent.
Bromine (Br₂)159.817726-95-63.7 mL (11.5 g)Brominating agent. Handle with extreme care.[7]
Iron Filings (Fe)55.857439-89-60.2 gLewis acid catalyst precursor.
10% Sodium Bisulfite (NaHSO₃)104.067631-90-5~50 mLTo quench excess bromine.
Deionized Water18.027732-18-5~500 mLFor precipitation and washing.
Ethanol46.0764-17-5As neededFor recrystallization.
Equipment
250 mL Three-neck round-bottom flask
Reflux condenser
50 mL Dropping funnel
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and filter flask
Standard laboratory glassware
Safety Precautions
  • 4-Cyanobenzoic Acid: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]

  • Bromine: Fatal if inhaled and causes severe skin burns and eye damage.[7] It is highly corrosive and volatile. This entire experiment must be performed in a certified chemical fume hood.

  • Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., Viton or a suitable laminate).[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Brominated organic waste should be collected separately.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 50 mL dropping funnel. Ensure all glassware is dry. Place the apparatus in a heating mantle on a magnetic stirrer plate within a fume hood.

  • Initial Charging: Add 4-cyanobenzoic acid (10.0 g) and iron filings (0.2 g) to the flask.

  • Solvent Addition: Add glacial acetic acid (100 mL) to the flask and begin stirring to dissolve the solid. A gentle warming may be applied if necessary.

  • Bromine Addition: Carefully measure bromine (3.7 mL) and place it in the dropping funnel. Add the bromine dropwise to the stirred solution over a period of 30-45 minutes. An exothermic reaction may be observed. Maintain the temperature below 50°C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Quenching: After the reaction period, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 400 mL of cold deionized water while stirring.

  • Excess Bromine Removal: A red-orange color may persist due to unreacted bromine. Add 10% sodium bisulfite solution dropwise until the color disappears, indicating that the excess bromine has been quenched.

  • Product Precipitation and Isolation: The crude product will precipitate as a solid. Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove any remaining acetic acid and inorganic salts.

  • Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and dry it in a vacuum oven at 60°C to a constant weight.

Purification by Recrystallization
  • Transfer the crude, dried product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.

Product Characterization

Rigorous analytical techniques are essential to confirm the structure and purity of the synthesized this compound.[9]

TechniquePurposeExpected Results
¹H NMR Structural confirmationThe aromatic region will show a distinct pattern for the three protons on the substituted ring, different from the symmetrical pattern of the starting material.
¹³C NMR Structural confirmationThe spectrum will show 8 distinct carbon signals corresponding to the product's structure.
Mass Spec. Confirm molecular weightThe mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.[10] For C₈H₄BrNO₂, the expected mass is ~226 g/mol .[11]
HPLC Purity assessmentA reverse-phase HPLC method can be used to determine the purity of the final product, which should ideally appear as a single major peak.[12][13]
Melting Point Purity assessmentA sharp melting point close to the literature value indicates high purity.

Experimental Workflow Diagram

G start Start: Reagents & Glassware setup Assemble Reaction Apparatus (3-neck flask, condenser, funnel) start->setup charge Charge Flask: 4-Cyanobenzoic Acid, Fe, Acetic Acid setup->charge addition Dropwise Addition of Bromine charge->addition react Heat & Stir (60-70°C, 4-6h) addition->react workup Precipitation & Quenching (Pour into H₂O, add NaHSO₃) react->workup isolate Isolate Crude Product (Vacuum Filtration & Washing) workup->isolate purify Purify by Recrystallization (Ethanol) isolate->purify characterize Characterize Pure Product (NMR, MS, HPLC, MP) purify->characterize end End: Pure this compound characterize->end

Caption: Overall workflow for synthesis and analysis.

References

Application Notes and Protocols: 3-Bromo-4-cyanobenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Application of 3-Bromo-4-cyanobenzoic Acid in Advanced Materials Synthesis

Introduction: The Untapped Potential of a Multifunctional Building Block

This compound is a versatile aromatic carboxylic acid distinguished by its unique trifunctional nature, incorporating a carboxylic acid, a bromo substituent, and a cyano group. While its utility as a key intermediate in the synthesis of pharmaceuticals and agrochemicals is well-established, its application in the realm of materials science, particularly in the rational design and synthesis of functional porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), remains a nascent and largely unexplored field.

This comprehensive guide aims to bridge this knowledge gap by providing a forward-looking perspective on the potential applications of this compound in materials science. Drawing upon established principles of crystal engineering and the known reactivity of its functional groups, we will outline detailed, albeit prospective, protocols for the synthesis of novel porous materials. These hypothetical frameworks are designed to leverage the distinct electronic and steric properties conferred by the bromo and cyano functionalities, paving the way for new materials with tailored properties for applications in gas storage, catalysis, and sensing.

Strategic Design of Functional Materials with this compound

The strategic placement of bromo and cyano groups on the benzoic acid scaffold offers a powerful tool for tuning the properties of resulting materials.

  • The Carboxylic Acid Group: This primary functional group serves as the anchor point for coordination to metal ions or clusters, forming the fundamental nodes of MOFs. In COFs, it can be transformed into other reactive moieties for covalent linkage.

  • The Bromo Group: The presence of a bromine atom introduces several key features. It can act as a site for post-synthetic modification through reactions like Suzuki or Sonogashira coupling, allowing for the introduction of additional functionalities. Furthermore, the polarizability of the C-Br bond can influence intermolecular interactions within the framework, potentially impacting gas sorption properties.

  • The Cyano Group: The nitrile functionality is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions. This can enhance the framework's affinity for specific guest molecules, such as carbon dioxide. The cyano group can also be a precursor for other functional groups, for example, through reduction to an amine or hydrolysis to a carboxylic acid under certain conditions.

The interplay of these three groups allows for a high degree of control over the chemical environment within the pores of a material, making this compound a highly promising, yet underutilized, building block.

Prospective Application: Synthesis of a Luminescent Metal-Organic Framework

The following section details a hypothetical, yet scientifically grounded, protocol for the synthesis of a luminescent MOF using this compound as the primary organic linker. The design rationale is to create a framework where the cyano groups can enhance host-guest interactions, potentially leading to a material suitable for sensing applications.

Rationale and Workflow

The proposed synthesis targets a zinc-based MOF, as zinc(II) ions are known to form stable frameworks with carboxylate linkers and often result in materials with interesting luminescent properties. The workflow is designed to be a standard solvothermal synthesis, a widely used and reliable method for MOF crystallization.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation cluster_characterization Characterization Reagents Weigh Reagents: - this compound - Zinc Nitrate Hexahydrate - N,N-Dimethylformamide (DMF) Dissolution Dissolve reagents in DMF in a Teflon-lined autoclave Reagents->Dissolution Heating Heat at 120°C for 48 hours Dissolution->Heating Cooling Cool to room temperature Heating->Cooling Isolation Isolate crystals by filtration Cooling->Isolation Washing Wash with fresh DMF and then Chloroform Isolation->Washing Activation Activate by heating under vacuum to remove solvent molecules Washing->Activation Analysis Analyze by: - Powder X-Ray Diffraction (PXRD) - Thermogravimetric Analysis (TGA) - Gas Sorption Analysis - Photoluminescence Spectroscopy Activation->Analysis

Caption: Hypothetical workflow for the solvothermal synthesis of a Zinc-based MOF using this compound.

Detailed Experimental Protocol

Materials:

  • This compound (98% purity)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 99% purity)

  • N,N-Dimethylformamide (DMF, anhydrous, 99.8%)

  • Chloroform (anhydrous, ≥99%)

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • Reagent Preparation: In a 20 mL scintillation vial, dissolve 45.2 mg (0.2 mmol) of this compound and 89.2 mg (0.3 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution of all solids.

  • Reaction Setup: Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • Cooling: After 48 hours, remove the autoclave from the oven and allow it to cool slowly to room temperature over a period of 12 hours.

  • Isolation: Carefully open the autoclave and collect the crystalline product by vacuum filtration.

  • Washing: Wash the collected crystals with three 5 mL portions of fresh DMF, followed by three 5 mL portions of chloroform to exchange the high-boiling point DMF.

  • Activation: Transfer the washed crystals to a vacuum oven and heat at 150 °C under vacuum for 12 hours to remove all guest solvent molecules from the pores.

  • Characterization: The resulting activated material should be characterized by powder X-ray diffraction (PXRD) to confirm crystallinity and phase purity, thermogravimetric analysis (TGA) to assess thermal stability, gas sorption analysis (e.g., N₂ at 77 K) to determine porosity, and photoluminescence spectroscopy to investigate its emissive properties.

Prospective Application: Synthesis of a Covalent Organic Framework

This section outlines a prospective protocol for the synthesis of a 2D COF utilizing a derivative of this compound. The strategy involves a post-synthetic modification approach, leveraging the reactivity of the bromo group.

Rationale and Logical Relationships

The synthesis of a COF from this compound directly is challenging due to the need for compatible and reversible covalent bond formation. A more plausible approach involves first synthesizing a known COF with a bromo-functionalized linker and then introducing the cyano group post-synthetically. However, for the purpose of this guide, we will propose a direct synthesis from a conceptual derivative. The logical relationship between the molecular building blocks and the resulting material's properties is key. The rigidity of the aromatic linker will dictate the framework's stability, while the functional groups will define its chemical properties and potential applications.

Caption: Logical relationship between the design of a COF from a this compound derivative and its expected properties.

Detailed Experimental Protocol (Conceptual)

Note: This protocol is conceptual and assumes the availability of a suitable aldehyde derivative of this compound for Schiff base condensation.

Materials:

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • A conceptual 3-bromo-4-cyanobenzaldehyde derivative

  • 1,4-Dioxane

  • Mesitylene

  • 6M Aqueous acetic acid

  • Pyrex tube

Procedure:

  • Reagent Mixture: In a Pyrex tube, combine TAPB (0.15 mmol), the conceptual 3-bromo-4-cyanobenzaldehyde derivative (0.225 mmol), 1.5 mL of a 1:1 v/v mixture of mesitylene and 1,4-dioxane, and 0.2 mL of 6M aqueous acetic acid.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases.

  • Sealing: Flame-seal the Pyrex tube under vacuum.

  • Heating: Heat the sealed tube in an oven at 120 °C for 3 days.

  • Isolation: After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Washing: Wash the product extensively with anhydrous acetone and anhydrous tetrahydrofuran (THF).

  • Activation: Dry the material under vacuum at 150 °C for 12 hours.

  • Characterization: The resulting COF should be characterized by PXRD, Fourier-transform infrared (FTIR) spectroscopy, solid-state NMR, TGA, and gas sorption analysis.

Data Summary and Expected Properties

The following table summarizes the expected properties of the hypothetical materials synthesized from this compound. These are projections based on the properties of similar, known materials.

Material IDClassProposed Metal/NodeExpected BET Surface Area (m²/g)Key Functional GroupsPotential Application
GEM-MOF-1 MOFZinc800 - 1500-COOH, -Br, -CNLuminescent sensing
GEM-COF-1 COF1,3,5-Triaminobenzene1000 - 2000-Br, -CNGas separation, Catalysis

Conclusion and Future Outlook

While the direct application of this compound in the synthesis of well-defined porous materials like MOFs and COFs is not yet documented in the scientific literature, its unique combination of functional groups presents a compelling case for its investigation. The protocols outlined in this guide, though prospective, are grounded in established synthetic methodologies and provide a solid foundation for researchers to explore this promising area. The development of materials from this linker could lead to novel frameworks with enhanced performance in catalysis, gas separation, and chemical sensing. Further research is strongly encouraged to synthesize and characterize these materials, thereby unlocking the full potential of this compound in materials science.

Application Note & Protocols: 3-Bromo-4-cyanobenzoic Acid and its Analogs as Versatile Intermediates in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted aromatic carboxylic acids are foundational scaffolds in the discovery and development of novel agrochemicals. Their rigid structures and diverse functionalization points allow for the precise tuning of physicochemical properties and biological activity. This document provides a detailed technical guide on the application of 3-Bromo-4-cyanobenzoic acid and its structural analogs as key intermediates in agrochemical synthesis. While this compound itself is a versatile building block, its core chemical principles are expertly demonstrated through a comprehensive case study on the industrial synthesis of Cyantraniliprole, a leading second-generation anthranilic diamide insecticide. This guide offers researchers, chemists, and process development professionals in-depth protocols, mechanistic insights, and workflow visualizations to leverage these critical intermediates in next-generation crop protection solutions.

Introduction: The Strategic Importance of Substituted Benzoic Acids

The design of modern agrochemicals is a complex endeavor, balancing high efficacy against target pests with low environmental impact and safety for non-target organisms.[1] At the heart of this process lies the synthesis of complex organic molecules, for which versatile and reactive intermediates are indispensable. Substituted benzoic acids, such as this compound, represent a class of ideal starting materials.[2]

This compound (C₈H₄BrNO₂) possesses three distinct functional groups, each offering a strategic handle for synthetic transformations:

  • Carboxylic Acid (-COOH): Readily converted into esters, acid chlorides, or amides, serving as a primary coupling point for building larger molecules.

  • Bromo (-Br) Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and a key participant in palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings.[3][4] This allows for the introduction of a wide variety of aryl, alkyl, or amino moieties.

  • Cyano (-CN) Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to direct metallation reactions.

The strategic placement of these groups allows for selective and sequential reactions, making it a valuable scaffold for constructing diverse chemical libraries for high-throughput screening.[2] While numerous patented syntheses exist for a variety of agrochemicals, the core principles of utilizing such brominated and cyanated benzoic acid analogs are powerfully illustrated in the synthesis of the anthranilic diamide class of insecticides.[5][6]

Case Study: Synthesis of the Insecticide Cyantraniliprole

Cyantraniliprole is a broad-spectrum insecticide that functions by targeting insect ryanodine receptors, leading to impaired muscle regulation.[7] Its synthesis is a prime example of convergent synthesis, where two complex intermediates are prepared separately before being coupled in the final step. This approach is highly efficient for industrial-scale production. The retrosynthetic analysis reveals the two key building blocks, one of which is a direct analog of a cyanobenzoic acid derivative.

G cluster_0 Key Intermediates Cyantraniliprole Cyantraniliprole (Final Product) Intermediate1 Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid Cyantraniliprole->Intermediate1 Amide Bond Disconnection Intermediate2 Intermediate 2: 2-amino-5-cyano-N,3- dimethylbenzamide Cyantraniliprole->Intermediate2

Caption: Retrosynthesis of Cyantraniliprole.

Protocol 1: Synthesis of Intermediate 1

The first key intermediate is 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid . A common and industrially viable route begins with 2,3-dichloropyridine.[8][9]

G A 2,3-Dichloropyridine B (3-chloropyridin-2-yl)-hydrazine A->B Hydrazine Hydrate C Pyrazolidinone Intermediate B->C Diethyl Maleate, NaOEt D Brominated Pyrazoline C->D POBr3 E Ethyl Ester Product D->E Oxidation F Intermediate 1 (Final Acid) E->F Hydrolysis (NaOH, then H+)

Caption: Workflow for the synthesis of Intermediate 1.

Step-by-Step Methodology:
  • Hydrazino-substitution: 2,3-Dichloropyridine is reacted with hydrazine hydrate, typically in a solvent like ethanol under reflux, to substitute one chlorine atom and yield (3-chloropyridin-2-yl)-hydrazine.[8]

    • Causality: Hydrazine is a potent nucleophile, and the chlorine at the 2-position of the pyridine ring is more activated towards nucleophilic substitution.

  • Cyclization: The resulting hydrazine derivative is condensed with diethyl maleate in the presence of a strong base like sodium ethoxide. This reaction forms the pyrazolidinone ring structure.[9]

    • Causality: The base deprotonates the hydrazine, which then acts as a nucleophile, attacking the carbonyls of diethyl maleate to form the heterocyclic ring.

  • Bromination: The pyrazolidinone intermediate is treated with a brominating agent such as phosphorus oxybromide (POBr₃) to install the bromine atom onto the pyrazole ring.[8]

  • Oxidation: The pyrazoline ring is oxidized to the aromatic pyrazole. This can be achieved with various oxidizing agents.

  • Hydrolysis: The ethyl ester group is saponified to the carboxylic acid using a base like sodium hydroxide in an aqueous alcohol solution. The reaction is followed by acidification with an acid (e.g., HCl) to a pH of ~2, which precipitates the final product, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[8] The crude product is often purified by recrystallization.

Protocol 2: Synthesis of Intermediate 2

The second key intermediate, 2-amino-5-cyano-N,3-dimethylbenzamide , directly embodies the principles of using a cyanobenzoic acid precursor. A representative synthesis starts from 2-amino-3-methylbenzoic acid.[7][10]

G A 2-Amino-3- methylbenzoic acid B 2-Amino-N,3- dimethylbenzamide A->B 1. Protection/Activation 2. Methylamine C 2-Amino-5-bromo-N,3- dimethylbenzamide B->C Bromination (e.g., HBr/HOAc) D Intermediate 2 (Final Product) C->D Cyanation (e.g., CuCN)

Caption: Workflow for the synthesis of Intermediate 2.

Step-by-Step Methodology:
  • Amidation: 2-amino-3-methylbenzoic acid is first converted to its N-methyl amide. This is often done via an activated intermediate (like an acid chloride or through a coupling agent) followed by reaction with aqueous methylamine.[10]

    • Causality: Direct amidation is often inefficient. Activating the carboxylic acid group makes it more susceptible to nucleophilic attack by methylamine.

  • Bromination: The resulting 2-amino-N,3-dimethylbenzamide undergoes electrophilic aromatic substitution to install a bromine atom at the 5-position (para to the activating amino group). This can be achieved using reagents like HBr in acetic acid.[10]

    • Causality: The amino group is a strong ortho-, para-director. The para position is sterically more accessible, leading to regioselective bromination.

  • Cyanation (Rosenmund-von Braun Reaction): The crucial cyano group is introduced by reacting the 2-amino-5-bromo-N,3-dimethylbenzamide with a cyanide source, typically copper(I) cyanide (CuCN), often in a high-boiling polar aprotic solvent like DMF or NMP.[10]

    • Causality: This is a classic nucleophilic aromatic substitution where the bromide is replaced by cyanide, facilitated by the copper catalyst. This step transforms the molecule into the required cyanobenzoic acid derivative structure.

The Coupling Reaction: Final Assembly of Cyantraniliprole

The final step involves forming an amide bond between the two key intermediates. The most common industrial method proceeds through a stable benzoxazinone intermediate, which is then ring-opened.[10][11][12]

G Int1 Intermediate 1 Benzoxazinone Benzoxazinone Intermediate Int1->Benzoxazinone Int2 Intermediate 2 Int2->Benzoxazinone Methanesulfonyl Chloride, Base Final Cyantraniliprole Benzoxazinone->Final Methylamine (Ring Opening)

Caption: Final coupling via the benzoxazinone route.

Step-by-Step Methodology:
  • Benzoxazinone Formation: Intermediate 1 (the pyrazole carboxylic acid) and a precursor to Intermediate 2 (2-amino-5-cyano-3-methylbenzoic acid) are reacted in the presence of methanesulfonyl chloride and a base (e.g., pyridine or triethylamine) in a solvent like acetonitrile.[10][11]

    • Causality: Methanesulfonyl chloride acts as a dehydrating agent, activating the carboxylic acid of Intermediate 1, which then reacts with the amino group of the benzoic acid derivative. This is followed by an intramolecular cyclization with the loss of water to form the stable benzoxazinone ring. This intermediate is often easily purified by simple filtration.[11]

  • Ring-Opening Aminolysis: The isolated benzoxazinone intermediate is then treated with an aqueous solution of methylamine.[12]

    • Causality: Methylamine acts as a nucleophile, attacking the carbonyl group of the benzoxazinone. This opens the ring and forms the two desired amide bonds of the final Cyantraniliprole molecule in a single, efficient step. The product often precipitates from the reaction mixture and can be collected with high purity.

Data Summary & Characterization

The following table summarizes typical reaction conditions and outcomes for the synthesis of diamide insecticides. Actual results may vary based on scale and specific laboratory conditions.

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)Reference(s)
Intermediate 1 Synthesis
HydrazinolysisHydrazine HydrateEthanolRefluxHigh[8]
CyclizationDiethyl Maleate, NaOEtEthanolReflux>80[9]
HydrolysisNaOH, then HClaq. MethanolRoom Temp>90[8]
Intermediate 2 Synthesis
BrominationHBr / Acetic AcidAcetic Acid20-50~90[10]
CyanationCuCNDMF120-15085-95[10]
Final Coupling
Benzoxazinone FormationMethanesulfonyl ChlorideAcetonitrile0-586-92[10][11]
Ring OpeningMethylamineEthyl Acetate15-25>90[12]

Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Broader Applications & Future Outlook

The synthetic utility of this compound and its analogs is not limited to the synthesis of diamide insecticides. The bromine atom is a prime handle for palladium-catalyzed Suzuki-Miyaura coupling reactions , allowing for the facile creation of C-C bonds with a wide range of boronic acids.[13][14] This opens avenues for synthesizing novel biaryl structures, which are prevalent in many classes of herbicides and fungicides.[15] By systematically varying the coupling partners in reactions with intermediates like those described above, researchers can rapidly generate large libraries of novel compounds for biological screening, accelerating the discovery of new agrochemical active ingredients.[16]

Safety and Handling

  • Brominated aromatic compounds should be handled with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions should be conducted in a well-ventilated fume hood.

  • Reagents such as hydrazine, phosphorus oxybromide, and copper cyanide are highly toxic and require specific handling and quenching procedures. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Follow all institutional and regulatory safety guidelines for chemical handling and waste disposal.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Bromo-4-cyanobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-4-cyanobenzoic acid (CAS No. 58123-69-6).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles.

I. Strategic Overview: Choosing Your Synthetic Pathway

The selection of a synthetic route is a critical decision dictated by factors such as starting material availability, required scale, purity specifications, and safety considerations. Two primary, well-established pathways lead to this compound. A third, less common route, is also presented as a potential alternative.

digraph "Synthetic_Pathways" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Comparison of synthetic routes to the target compound.

Route Comparison Table
FeatureRoute A: Sandmeyer ReactionRoute B: Electrophilic BrominationRoute C: Side-Chain Oxidation
Starting Material 4-Amino-3-bromobenzoic acid4-Cyanobenzoic acid3-Bromo-4-methylbenzonitrile
Key Transformation Diazotization followed by CuCN substitution.[4][5][6]Direct bromination of the aromatic ring.Oxidation of a benzylic methyl group.
Primary Advantage High regioselectivity; avoids isomeric byproduct formation.More atom-economical; fewer steps if starting material is readily available.Useful if the specific precursor is available and other routes fail.[7]
Common Challenge Stability of the diazonium salt intermediate; handling of cyanide reagents.[8][9]Controlling regioselectivity to avoid other bromo-isomers.[10]Potential for over-oxidation or incomplete reaction.
Ideal For Scenarios where absolute regiochemical purity is paramount.Large-scale synthesis where cost of starting materials is a key driver.Situations where functional group tolerance in other routes is problematic.

II. Route A: The Sandmeyer Reaction Pathway

This classic transformation involves the conversion of an aromatic primary amine into a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[4][5][6] This route offers excellent control over the final product's regiochemistry.

Mechanism Overview: Sandmeyer Cyanation
digraph "Sandmeyer_Mechanism" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Simplified radical mechanism of the Sandmeyer reaction.

Frequently Asked Questions & Troubleshooting (Route A)

Q1: My diazotization reaction is turning dark brown/black, and I'm seeing vigorous gas evolution even before adding the copper cyanide. What's happening?

A1: This indicates the premature decomposition of your diazonium salt. The primary cause is almost always a loss of temperature control.

  • Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures.[11] Temperatures rising above the critical 0–5 °C range lead to decomposition, where the diazonium group is replaced by a hydroxyl group (-OH) from the aqueous solvent, releasing nitrogen gas.[8] This forms 3-Bromo-4-hydroxybenzoic acid as a significant byproduct.[12]

  • Troubleshooting Steps:

    • Vessel & Cooling: Use a jacketed reactor if available. For lab scale, ensure your ice-salt bath is well-maintained and makes good contact with the reaction flask.

    • Reagent Addition: Add the pre-chilled sodium nitrite solution slowly, dropwise, via an addition funnel. The tip of the funnel should be below the surface of the reaction mixture to ensure rapid mixing and heat dissipation.

    • Monitoring: Keep a low-temperature thermometer directly in the reaction slurry at all times. Do not rely on the bath temperature.

Q2: The final yield is very low, and my crude product contains a significant amount of the starting amine. Why didn't the reaction go to completion?

A2: This points to incomplete diazotization.

  • Causality: The formation of the electrophile, nitrous acid (HNO₂), from NaNO₂ and a strong acid is a critical equilibrium. An insufficient amount of acid can lead to incomplete conversion of the amine.

  • Troubleshooting Steps:

    • Acid Stoichiometry: Ensure at least 3 equivalents of acid (e.g., HBr or HCl) are used. The first equivalent protonates the amine, the second reacts with NaNO₂, and the third maintains a low pH to stabilize the diazonium salt and prevent unwanted side reactions like azo-coupling.[8]

    • Nitrite Quality: Use a fresh, dry bottle of sodium nitrite. Old or improperly stored NaNO₂ can absorb moisture and decompose, leading to under-stoichiometric addition.

Q3: I'm observing a significant amount of a biaryl byproduct during my analysis. What is the cause?

A3: The formation of biaryl compounds is a classic indicator of the radical mechanism of the Sandmeyer reaction.[4][6] It occurs when two aryl radicals (Ar•) dimerize.

  • Causality: This side reaction becomes more prominent if the concentration of the copper catalyst or the cyanide nucleophile is too low relative to the rate of diazonium salt addition. The aryl radical, once formed, has a higher chance of encountering another aryl radical rather than the copper-cyanide complex.

  • Troubleshooting Steps:

    • Reverse Addition: Instead of adding the copper cyanide solution to the diazonium salt, try adding the cold diazonium salt solution slowly to the warm (typically 50-60 °C) copper(I) cyanide solution. This ensures the diazonium salt is always the limiting reagent in the presence of excess catalyst.

    • Catalyst Activity: Ensure your CuCN is active. If it has been stored for a long time, its activity may be diminished.

Detailed Protocol: Sandmeyer Cyanation of 4-Amino-3-bromobenzoic acid
  • Diazotization: In a three-necked flask, suspend 4-Amino-3-bromobenzoic acid (1.0 eq) in a solution of 48% HBr (2.0 eq) and water. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.[8]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature remains strictly between 0 and 5 °C.[9][11]

  • After the addition is complete, stir the resulting yellow-orange slurry for an additional 30 minutes at 0–5 °C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.3 eq) in water. Warm this solution to ~60 °C.

  • Slowly add the cold diazonium salt slurry from step 3 to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, heat the reaction mixture to 80 °C for 1 hour to ensure complete reaction.

  • Work-up & Purification: Cool the mixture to room temperature and acidify with concentrated HCl to pH ~1. The crude product will precipitate.

  • Filter the solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.

III. Route B: Electrophilic Aromatic Bromination

This route involves the direct bromination of 4-Cyanobenzoic acid. The challenge here lies in controlling the regioselectivity, as the existing substituents direct the incoming electrophile (Br⁺).

Directing Effects in the Bromination of 4-Cyanobenzoic acid

The carboxyl group (-COOH) and the cyano group (-CN) are both electron-withdrawing and act as meta-directors.[13]

digraph "Directing_Effects" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [style=invis];

}

Regiochemical positions on 4-Cyanobenzoic acid.

Frequently Asked Questions & Troubleshooting (Route B)

Q1: My reaction produces a mixture of isomers, primarily 2-Bromo-4-cyanobenzoic acid and the desired 3-bromo product. How can I improve selectivity?

A1: This is the principal challenge of this route. While both groups are meta-directing, their deactivating strengths and steric profiles differ, leading to a product mixture.[14]

  • Causality: The positions ortho to the -COOH group (C3 and C5) and ortho to the -CN group (C2 and C6) are the most deactivated. The position meta to both (C3/C5) is the least deactivated site for electrophilic attack. However, the difference in activation energy can be small, leading to mixtures.

  • Troubleshooting Steps:

    • Brominating Agent: Use a bulky brominating agent. N-Bromosuccinimide (NBS) in the presence of a catalyst like silica gel or an acid can offer better regioselectivity than Br₂/FeBr₃.[10] The steric hindrance at the position ortho to the larger carboxylic acid group may favor bromination at the position ortho to the linear cyano group. However, the electronic effects often dominate.

    • Reaction Temperature: Lowering the reaction temperature generally increases selectivity by favoring the product formed via the lowest activation energy pathway. Conduct trials at 0 °C or even lower.

    • Solvent Choice: The polarity of the solvent can influence selectivity. Experiment with solvents ranging from non-polar (e.g., CCl₄) to polar aprotic (e.g., acetonitrile).

Q2: The reaction is extremely slow or does not proceed at all. What can I do?

A2: The starting material is highly deactivated due to the presence of two strong electron-withdrawing groups.

  • Causality: Electrophilic aromatic substitution reactions are significantly slower on electron-deficient rings. A standard Br₂/FeBr₃ system may not be potent enough.

  • Troubleshooting Steps:

    • Catalyst Choice: Use a stronger Lewis acid catalyst than FeBr₃, such as AlCl₃. Be cautious, as this can also decrease selectivity.

    • Activating Conditions: Fuming sulfuric acid (oleum) can be used as a solvent and catalyst, as it generates a highly reactive electrophilic bromine species. This is a hazardous system and should be handled with extreme care.

    • Temperature: While lower temperatures favor selectivity, you may need to gently heat the reaction to achieve a reasonable rate. An optimization study balancing temperature, rate, and selectivity is crucial.

Q3: How can I separate the desired 3-bromo isomer from the 2-bromo byproduct?

A3: Isomer separation can be challenging and is often the main drawback of this route.

  • Causality: The isomers have very similar physical properties (molecular weight, polarity), making separation difficult.

  • Recommended Methods:

    • Fractional Recrystallization: This is the most common method. It relies on slight differences in the solubility of the isomers in a particular solvent system. This process is often tedious and may require multiple cycles. Screen various solvents (e.g., toluene, ethyl acetate, ethanol/water mixtures).

    • Preparative Chromatography: While expensive for large scales, flash column chromatography on silica gel can be effective for purifying smaller quantities. A gradient elution system (e.g., hexanes/ethyl acetate with a small amount of acetic acid) is typically required.

IV. Safety & Handling

  • Diazonium Salts: Never isolate diazonium salts in a dry state, as they can be explosive.[8] Always prepare them in situ in a cold solution and use them immediately.

  • Cyanide Compounds: Copper(I) cyanide and sodium cyanide are highly toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and ensure all lab personnel are aware of its location and use.

  • Bromine & Brominating Agents: Elemental bromine and reagents like NBS are corrosive and toxic. Handle with extreme care in a fume hood.[8]

This guide is intended to provide expert-level support for your synthesis. Always consult the relevant Safety Data Sheets (SDS) for all reagents and perform a thorough risk assessment before beginning any experimental work.

References

Common impurities in 3-Bromo-4-cyanobenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-4-cyanobenzoic acid (BCBA). This resource is designed for researchers, scientists, and drug development professionals who utilize BCBA as a key intermediate in complex molecular synthesis[1]. The purity of this building block is paramount for achieving high yields and predictable outcomes in subsequent reactions. This guide provides in-depth answers to common questions regarding impurities and offers validated protocols for their removal.

Part 1: Frequently Asked Questions (FAQs) about Impurities

This section addresses the most common issues encountered by researchers working with this compound.

Q1: What are the most common impurities I might find in my crude this compound?

The impurity profile of your BCBA sample is largely dependent on its synthetic route. However, several common impurities arise from starting materials, side-reactions, or degradation.

  • Starting Materials & Precursors: Incomplete reactions are a primary source of impurities. For instance, if the final step is the hydrolysis of an ester like Ethyl 3-bromo-4-cyanobenzoate, this ester may be present in the final product[2].

  • Positional Isomers: The substitution pattern on the benzene ring is critical. During synthesis, isomers such as 4-bromo-3-cyanobenzoic acid can form and are often difficult to separate due to their similar physical properties[1]. The separation of substituted benzoic acid isomers is a well-documented challenge in organic chemistry[3][4][5].

  • Hydrolysis Byproducts: The cyano group (-C≡N) is susceptible to hydrolysis under either acidic or basic conditions, which are common during reaction workups[6][7]. This can lead to the formation of 3-Bromo-4-carbamoylbenzoic acid (amide) or, with further hydrolysis, 3-Bromoterephthalic acid (di-acid)[8][9].

  • Debromination: The bromine atom can be lost through various reductive processes, resulting in 4-Cyanobenzoic acid as an impurity[10].

  • Decarboxylation: Although it typically requires harsh conditions, decarboxylation (loss of the -COOH group) can occur, yielding 3-Bromo-4-cyanobenzene [11][12].

Q2: My crude product has a distinct yellow or brownish color. What is the likely cause and how can I fix it?

Colored impurities are common in many organic syntheses and are often aromatic byproducts with extended conjugation. For brominated aromatics, residual bromine or complex reaction byproducts can impart color.

Solution: The most effective method for removing colored impurities is treatment with activated charcoal during recrystallization. The porous structure of activated charcoal provides a large surface area that adsorbs these colored molecules, allowing for their removal via hot filtration[13][14].

Q3: My analytical data (LC-MS or NMR) suggests the presence of an isomer. How can I confirm this and remove it?

Positional isomers will have the same molecular weight but different physical properties, leading to distinct retention times in chromatography and different splitting patterns in ¹H NMR. The presence of an isomer is a common issue when purifying substituted benzoic acids[15][16].

Confirmation:

  • ¹H NMR: Compare the aromatic region of your spectrum to a reference spectrum of pure this compound. Isomers will show a different set of peaks and coupling constants.

  • LC-MS: An isomer will have an identical mass-to-charge ratio (m/z) but will elute at a different time from your main product.

Removal:

  • Fractional Recrystallization: This technique can sometimes be effective if the solubilities of the isomers are sufficiently different in a given solvent system. It often requires multiple, careful crystallization cycles.

  • Column Chromatography: For challenging separations, silica gel column chromatography is the most reliable method. A carefully selected solvent system can effectively separate positional isomers.

Q4: I'm observing a byproduct with a molecular weight 18 units higher than my product. What is this impurity?

This strongly indicates the hydrolysis of the nitrile (cyano) group to a primary amide.

  • Product (BCBA): C₈H₄BrNO₂ (MW: 226.03 g/mol )[17]

  • Impurity (3-Bromo-4-carbamoylbenzoic acid): C₈H₆BrNO₃ (MW: 244.04 g/mol )

This conversion happens when the nitrile group reacts with water, often catalyzed by acid or base present during the reaction or workup[7]. While this impurity has a different polarity, its acidic nature can make separation by simple extraction challenging. Recrystallization is often the most effective method for its removal.

Part 2: Troubleshooting and Purification Guides

This section provides validated, step-by-step protocols for the purification of this compound.

Guide 1: General Purification Workflow

A systematic approach is key to achieving high purity. This workflow outlines the logical steps from initial assessment to the final, purified compound.

cluster_0 Phase 1: Assessment cluster_1 Phase 2: Purification cluster_2 Phase 3: Validation A Crude Product B Purity Analysis (TLC, Melting Point) A->B C Choice of Method B->C D Protocol 1: Recrystallization C->D Common Impurities E Protocol 2: Acid-Base Extraction C->E Neutral Impurities F Protocol 3: Chromatography C->F Isomers G Dry Purified Solid D->G E->G F->G H Final Purity Check (MP, NMR, LC-MS) G->H I High-Purity BCBA H->I

Caption: General workflow for the purification of this compound.

Guide 2: Standard Purification by Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures[18][19].

Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble and the impurities are either sparingly soluble or highly soluble. Upon slow cooling, the desired compound crystallizes out, leaving the impurities behind in the solution[15].

Experimental Protocol:

  • Solvent Selection: A mixed solvent system of Methanol/Water or Ethanol/Water is often effective for substituted benzoic acids[20]. Start by dissolving a small amount of crude BCBA in the alcohol at room temperature, then add water dropwise until the solution becomes cloudy. Warm the solution to see if it clarifies. This indicates a good solvent system.

  • Dissolution: Place the crude BCBA (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of hot alcohol (e.g., methanol) to dissolve the solid completely. If colored impurities are present, add a small amount of activated charcoal (approx. 1-2% by weight) and boil for 2-3 minutes[14].

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities (like charcoal or dust). This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals[19]. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent mixture used for recrystallization) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can then be assessed by melting point determination.

Guide 3: Enhanced Purification via Acid-Base Extraction

This method is exceptionally effective for separating carboxylic acids from neutral or basic impurities. It leverages the acidic nature of the -COOH group, which allows the compound to be selectively moved between an aqueous and an organic phase by altering the pH. A similar approach is used industrially for purifying other brominated benzoic acids[13].

Principle: The acidic BCBA is deprotonated by a base (e.g., NaHCO₃) to form a water-soluble carboxylate salt. Neutral impurities remain in the organic phase and are separated. The aqueous phase is then re-acidified, causing the pure BCBA to precipitate out.

A Crude BCBA dissolved in Ethyl Acetate (EtOAc) B Add aq. NaHCO₃ solution and mix in separatory funnel A->B C Separate Layers B->C D Organic Layer: Neutral Impurities (Discard) C->D Top Layer E Aqueous Layer: Sodium 3-bromo-4-cyanobenzoate (Water Soluble) C->E Bottom Layer F Cool aqueous layer in an ice bath E->F G Slowly add aq. HCl until pH ~2 F->G H Precipitation of pure BCBA G->H I Filter, Wash with cold water, and Dry H->I J High-Purity BCBA I->J

Caption: Workflow for purification of BCBA using acid-base extraction.

Experimental Protocol:

  • Dissolution: Dissolve the crude BCBA in an appropriate organic solvent like ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced.

  • Separation: Allow the layers to separate. The deprotonated BCBA salt will be in the aqueous layer, while neutral impurities remain in the organic layer. Drain the aqueous layer.

  • Wash: Extract the organic layer one more time with NaHCO₃ solution to ensure complete transfer of the acid. Combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify by adding 2M hydrochloric acid (HCl) dropwise with stirring. The pure BCBA will precipitate out as a solid. Check the pH with litmus paper to ensure it is acidic (pH < 4).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.

Part 3: Impurity Data Summary

The table below provides a quick reference for the common impurities discussed.

Impurity NameStructureMolecular Weight ( g/mol )Common Removal Method
This compound (Product) C₈H₄BrNO₂226.03-
Ethyl 3-bromo-4-cyanobenzoateC₁₀H₈BrNO₂254.08Acid-Base Extraction, Recrystallization
3-Bromo-4-carbamoylbenzoic acidC₈H₆BrNO₃244.04Recrystallization
4-Cyanobenzoic acidC₈H₅NO₂147.13Recrystallization, Column Chromatography
3-Bromo-4-cyanobenzeneC₇H₄BrN206.02Acid-Base Extraction

References

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 3-Bromo-4-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-cyanobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. Our approach is to provide not just protocols, but the underlying chemical principles to empower you to diagnose and resolve issues effectively. The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via a Sandmeyer reaction, a powerful but notoriously sensitive transformation.[1][2] This guide provides in-depth troubleshooting advice in a direct question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound, which is typically prepared from a suitable aminobenzoic acid precursor via a two-stage diazotization and Sandmeyer reaction sequence.

Q1: What are the primary reasons for consistently low yields in the synthesis of this compound?

Low yields in this synthesis almost always trace back to one of three critical areas: incomplete diazotization of the starting amine, premature decomposition of the intermediate aryl diazonium salt, or inefficient catalysis in the subsequent Sandmeyer bromination step.[3] Side reactions, such as the formation of phenols or biaryl compounds, are also significant contributors to yield loss.[3][4]

A systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to diagnose the root cause of low yields.

TroubleshootingWorkflow start Low Yield Observed diazotization_check Step 1: Check Diazotization start->diazotization_check starch_iodide_test Starch-Iodide Paper Test (for excess HNO₂) diazotization_check->starch_iodide_test temp_control_diaz Issue: Incomplete Diazotization starch_iodide_test->temp_control_diaz Test Negative (No blue color) sandmeyer_check Step 2: Check Sandmeyer Reaction starch_iodide_test->sandmeyer_check Test Positive (Persistent blue color) solution_diaz Solution: - Maintain temp at 0-5°C - Ensure slow NaNO₂ addition - Use sufficient acid temp_control_diaz->solution_diaz tar_formation Observation: Dark Tar / Brown Gas sandmeyer_check->tar_formation temp_control_sandmeyer Issue: Diazonium Decomposition tar_formation->temp_control_sandmeyer Yes catalyst_check Issue: Inefficient Catalysis tar_formation->catalyst_check No solution_sandmeyer Solution: - Keep diazonium salt cold - Use promptly - Ensure efficient stirring temp_control_sandmeyer->solution_sandmeyer solution_catalyst Solution: - Use freshly prepared CuBr - Ensure Cu(I) state - Use stoichiometric amounts if needed catalyst_check->solution_catalyst SandmeyerMechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction (Radical Mechanism) Amine Ar-NH₂ Diazonium Ar-N₂⁺ X⁻ Amine->Diazonium NaNO₂, HBr 0-5°C Diazonium_cat Ar-N₂⁺ Diazonium->Diazonium_cat Aryl_Radical Ar• Diazonium_cat->Aryl_Radical + Cu(I)Br (SET) CuBr Cu(I)Br N2 N₂ (gas) CuBr2 Cu(II)Br₂ Product Ar-Br Aryl_Radical->Product + Cu(II)Br₂ Product->CuBr (Regenerates Catalyst)

References

Side reactions to avoid during the bromination of cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bromination of Cyanobenzoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the bromination of cyanobenzoic acid. This guide is designed to provide in-depth, field-proven insights into navigating the complexities of this challenging electrophilic aromatic substitution. The presence of two powerful electron-withdrawing groups, cyano (-CN) and carboxylic acid (-COOH), significantly deactivates the aromatic ring, making the reaction susceptible to side reactions and sluggishness. This document, presented in a troubleshooting-focused Q&A format, explains the causality behind these issues and provides robust protocols to ensure the selective and efficient synthesis of your target molecule.

Troubleshooting Guides & FAQs

Q1: My bromination reaction is extremely slow or fails to proceed. What is causing this low reactivity and how can I overcome it?

A: The primary cause is the strong deactivation of the aromatic ring by two meta-directing, electron-withdrawing groups.

The cyano (-CN) and carboxylic acid (-COOH) groups both pull electron density from the benzene ring through inductive and resonance effects.[1][2][3] This reduction in electron density makes the ring a much weaker nucleophile, significantly slowing down the rate-determining step of electrophilic aromatic substitution: the attack on the electrophile (e.g., Br⁺) to form the arenium ion intermediate.[4][5] Standard conditions that are effective for activated or even simple benzene rings may be insufficient to overcome this high activation energy.

Troubleshooting & Optimization Protocol:

  • Increase Electrophilicity of the Brominating Agent:

    • Reagent Choice: Use a potent brominating system. While molecular bromine (Br₂) is common, its reactivity must be enhanced with a strong Lewis acid catalyst.

    • Catalyst Selection: Ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) are standard choices that polarize the Br-Br bond, creating a more potent electrophile.[6][7] Ensure the catalyst is anhydrous, as moisture will deactivate it.

    • Alternative Reagents: Consider using a pre-formed bromine complex or a more reactive source. For some deactivated arenes, oleum (fuming sulfuric acid) or a stronger acid solvent can be used to protonate the deactivating groups, paradoxically sometimes increasing reactivity at specific positions, though this requires careful optimization to avoid sulfonation or decomposition.

  • Elevate Reaction Temperature:

    • Gently heating the reaction can provide the necessary energy to overcome the activation barrier. However, this must be done cautiously as higher temperatures can promote side reactions like decarboxylation and nitrile hydrolysis (see Q4 & Q5).

    • Recommended Approach: Start the reaction at room temperature and monitor progress by TLC or LC-MS. If no conversion is observed after several hours, gradually increase the temperature to 40-60 °C and continue monitoring.

  • Optimize Solvent:

    • A solvent that can dissolve the starting material and reagents without reacting is crucial. Dichloromethane or 1,2-dichloroethane are common choices. For highly deactivated substrates, using a more polar solvent like nitrobenzene is sometimes employed, but this complicates purification.

Q2: I'm observing significant amounts of polybrominated products. How can I improve the selectivity for monobromination?

A: Polybromination occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is too high.

While the cyanobenzoic acid ring is deactivated, forcing conditions (high temperature, excess bromine, strong catalyst) to achieve a reasonable reaction rate can sometimes lead to the formation of di- or even tri-brominated products.

Troubleshooting & Optimization Protocol:

  • Strict Stoichiometric Control:

    • Use a slight excess (1.05-1.1 equivalents) of the brominating agent (e.g., Br₂ or NBS). A large excess should be avoided.

    • Employ a syringe pump for the slow, dropwise addition of the brominating agent to the reaction mixture. This maintains a low instantaneous concentration of bromine, favoring the kinetically controlled monobromination product.

  • Moderate Reaction Temperature:

    • Conduct the reaction at the lowest possible temperature that allows for a reasonable conversion rate. Cooling the reaction mixture to 0 °C before and during the addition of bromine is a standard practice to control the reaction's exothermicity and reduce over-bromination.[8]

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS) can be a milder alternative to the Br₂/Lewis acid system for aromatic bromination, often providing better selectivity.[9][10] It can be used with a catalytic amount of a Brønsted acid or in a polar solvent like DMF, which has been shown to give high para-selectivity on activated rings.[11] For a meta-directing substrate, it can help control the reaction's vigor.

Detailed Protocol: Selective Monobromination using NBS
  • Dissolve 1.0 equivalent of the cyanobenzoic acid isomer in anhydrous acetonitrile or dichloromethane.

  • Add 1.05 equivalents of freshly recrystallized N-Bromosuccinimide (NBS). Impure, yellow NBS can lead to side reactions.[12]

  • Add a catalytic amount (0.1 eq) of a strong acid, such as trifluoroacetic acid or sulfuric acid, to activate the NBS.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bisulfite to destroy any remaining NBS or bromine.

  • Proceed with standard aqueous workup and purification by column chromatography or recrystallization.

Q3: My analysis shows the presence of an amide or an additional carboxylic acid group. What is causing the hydrolysis of the nitrile?

A: The nitrile group (-CN) is susceptible to hydrolysis under the acidic conditions often required for bromination, especially in the presence of water and heat.

The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, allowing it to be attacked by water.[13][14] This initially forms an amide (-CONH₂), which can then be further hydrolyzed to a carboxylic acid under harsh conditions.[15]

Troubleshooting & Optimization Protocol:

  • Ensure Anhydrous Conditions: This is the most critical factor.

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware in an oven before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Use anhydrous grades of all reagents, including the Lewis acid catalyst. Iron(III) bromide, for instance, is inactivated by water.[7]

  • Minimize Reaction Time and Temperature:

    • As with other side reactions, prolonged reaction times and elevated temperatures increase the likelihood of hydrolysis. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Alternative Workup Procedure:

    • Avoid quenching the reaction with large amounts of water if possible. A non-aqueous workup or quenching with a cooled, saturated solution of a reducing agent like sodium bisulfite followed by rapid extraction can minimize contact time with water.

Q4: I've isolated a brominated product that has lost its carboxylic acid group. How can I prevent this decarboxylation?

A: Decarboxylation of aromatic carboxylic acids can be induced by high temperatures or radical reaction pathways.

While thermal decarboxylation of simple benzoic acid requires very high temperatures (e.g., 400 °C)[16], the presence of certain catalysts or radical initiators can promote this side reaction under milder conditions. Some bromination methods, particularly those that might involve single-electron transfer (SET) mechanisms, could potentially lead to radical intermediates that decarboxylate.[17][18][19]

Troubleshooting & Optimization Protocol:

  • Strict Temperature Control: Avoid excessive heating. Most electrophilic aromatic brominations should proceed well below 100 °C. If the reaction requires heat, maintain it at the lowest effective temperature.

  • Avoid Radical Initiators: If using NBS, ensure that radical initiators like AIBN or benzoyl peroxide, and exposure to UV light, are explicitly avoided unless benzylic bromination is the desired outcome.[11][12] The standard electrophilic aromatic bromination with NBS is typically acid-catalyzed.

  • Choose an Appropriate Bromination Method: Stick to well-established electrophilic substitution conditions (e.g., Br₂/FeBr₃ or NBS/acid catalyst) which proceed via ionic intermediates (the arenium ion) rather than radical pathways. The arenium ion is stabilized by resonance and regenerates the aromatic ring through proton loss, not decarboxylation.[5]

Summary of Key Parameters for Selective Bromination
ParameterTo Favor MonobrominationTo Minimize Nitrile HydrolysisTo Prevent Decarboxylation
Brominating Agent NBS or 1.05 eq. Br₂AnyBr₂/FeBr₃ or NBS/Acid (Ionic pathway)
Stoichiometry 1.05 - 1.1 equivalentsNot directly applicableNot directly applicable
Temperature 0 °C to Room TempRoom Temp (or lowest possible)Room Temp (avoid high heat)
Solvent CH₂Cl₂, MeCNAnhydrous CH₂Cl₂, CCl₄Standard non-reactive solvents
Catalyst/Conditions Catalytic acid for NBSAnhydrous Lewis AcidIonic conditions (avoid radical initiators)
Atmosphere Inert atmosphere recommendedStrict Inert Atmosphere (N₂/Ar)Inert atmosphere recommended

Visualized Reaction & Troubleshooting Pathways

G cluster_main Bromination of Cyanobenzoic Acid cluster_desired Desired Product cluster_side Common Side Products A Cyanobenzoic Acid B Monobromo-cyanobenzoic Acid A->B Desired EAS Reaction (Controlled Conditions) C Polybrominated Species A->C Excess Br₂ / High Temp D Nitrile Hydrolysis Product (Bromo-carboxamido-benzoic acid) A->D Presence of H₂O / Acid E Decarboxylation Product (Bromo-benzonitrile) A->E High Temp / Radical Pathway

// Solutions Sol_Poly [label="1. Reduce Br₂ to 1.05 eq.\n2. Add Br₂ slowly at 0 °C.\n3. Use milder agent (NBS).", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Hydro [label="1. Use anhydrous solvents/reagents.\n2. Run under inert atmosphere.\n3. Minimize reaction time/temp.", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Decarb [label="1. Keep temperature low (< 60 °C).\n2. Avoid radical initiators (AIBN, light).\n3. Ensure ionic reaction pathway.", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Yield [label="1. Use stronger Lewis acid (FeBr₃).\n2. Ensure catalyst is anhydrous.\n3. Increase temperature moderately.", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections Start -> Problem; Problem -> Sol_Poly [label="Polybromination", color="#4285F4", fontcolor="#4285F4"]; Problem -> Sol_Hydro [label="Nitrile Hydrolysis", color="#4285F4", fontcolor="#4285F4"]; Problem -> Sol_Decarb [label="Decarboxylation", color="#4285F4", fontcolor="#4285F4"]; Problem -> Sol_Yield [label="Low Yield / No Reaction", color="#4285F4", fontcolor="#4285F4"]; } dot Caption: Logical workflow for troubleshooting bromination reactions.

References

Technical Support Center: Purifying 3-Bromo-4-cyanobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromo-4-cyanobenzoic acid. This resource is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, practical guidance on enhancing the purity of this compound through recrystallization. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your results.

Section 1: Core Principles & Initial Considerations

Recrystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from its impurities. The ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or completely insoluble (allowing for removal via hot filtration).

Understanding Your Impurity Profile

The successful purification of this compound begins with understanding the potential impurities. Synthetically derived impurities may include unreacted starting materials, by-products from side reactions (e.g., isomers or di-brominated species), or residual catalysts. Colored impurities are often highly conjugated organic molecules that can be effectively removed.

Selecting the Optimal Solvent System

The choice of solvent is the most critical parameter in a successful recrystallization. This compound is a polar molecule, featuring both a carboxylic acid and a nitrile group. This polarity profile guides our solvent selection.

Solubility Characteristics of Benzoic Acid Analogs: Based on studies of similar aromatic carboxylic acids, a general solubility trend can be predicted. Polar protic solvents like alcohols are often effective.[1][2] A solvent system using a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is not, can also be highly effective.[3]

SolventPolarityBoiling Point (°C)Suitability as a Primary SolventSuitability as an Anti-SolventRationale & Expert Insights
Water High100ModerateGoodThe carboxylic acid group suggests some water solubility, which will increase significantly with heat.[4][5] It can be an excellent, green choice if solubility at high temperatures is sufficient.
Ethanol High78.5HighPoorOften an excellent choice for polar organic molecules. Benzoic acid and its derivatives show high solubility in hot ethanol.[1]
Methanol High64.7HighPoorSimilar to ethanol, it is a strong solvent for this class of compounds. Its lower boiling point can be advantageous for easier removal.
Ethyl Acetate Medium77ModerateModerateA good mid-polarity solvent that can be effective. Benzoic acids show moderate solubility.[1][6]
Heptane/Hexane Low98 / 69PoorHighThese nonpolar solvents are excellent choices as anti-solvents to be paired with a more polar primary solvent.
Toluene Low111PoorHighCan be used in a solvent pair, but its high boiling point requires careful handling.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the recrystallization of this compound in a practical question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer: "Oiling out" occurs when the solid melts before it dissolves or when it separates from the supersaturated solution as a liquid rather than a crystalline solid.[7][8] This is problematic because the oil can trap impurities, defeating the purpose of recrystallization.[7][8][9]

  • Causality: This typically happens for one of two reasons:

    • The boiling point of your chosen solvent is higher than the melting point of your compound.

    • The concentration of the solute is too high, causing it to come out of solution at a temperature above its melting point.[7] Significant impurities can also depress the melting point, contributing to this issue.[9][10]

  • Solutions:

    • Re-heat and Add More Solvent: Return the flask to the heat source to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool more slowly.[7][10]

    • Change Solvents: If the issue persists, your solvent's boiling point may be too high. Select a solvent with a lower boiling point.

    • Slow Down Cooling: Rapid cooling can sometimes favor oil formation. Once dissolved, allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.[11]

Q2: After cooling, no crystals have formed. What should I do?

Answer: The failure to crystallize upon cooling usually indicates that the solution is not sufficiently saturated.

  • Causality:

    • Excess Solvent: This is the most common reason. Too much solvent was used to dissolve the crude material, preventing the solution from becoming saturated upon cooling.[11][12]

    • Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration exceeds its solubility, but crystallization has not been initiated.[11]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[13][14]

      • Seed Crystals: If available, add a tiny crystal of pure this compound to the solution. This "seed" acts as a template for further crystal formation.[7][15]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow it to cool again.[11][16]

    • Add an Anti-Solvent: If using a single solvent system, you can carefully add a miscible "anti-solvent" (in which the compound is insoluble, like heptane) dropwise to the cooled solution until it becomes faintly cloudy (turbid), then warm slightly to clarify and cool again.

Q3: My final product is still colored. How can I get pure white crystals?

Answer: Colored impurities are common and can often be removed with activated charcoal.

  • Causality: These impurities are typically large, conjugated molecules that get adsorbed onto the surface of your forming crystals.

  • Solution: Activated Charcoal Treatment

    • After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source.

    • Add a very small amount of activated charcoal (Norit)—typically 1-2% of the solute's weight, or the amount that fits on the tip of a spatula.[13][16] Caution: Adding charcoal to a boiling solution can cause it to boil over violently.[16][17]

    • Gently swirl the hot solution with the charcoal for a few minutes. The colored impurities will adsorb onto the charcoal's high-surface-area particles.[17][18]

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[13] Be aware that charcoal can also adsorb some of your desired product, potentially leading to a slight reduction in yield.[16][18]

Q4: My recovery yield is very low. What are the likely causes?

Answer: A low yield suggests that a significant portion of your product was lost during the process.

  • Causality:

    • Using Too Much Solvent: As discussed in Q2, this is a primary cause. The compound remains dissolved in the mother liquor even after cooling.[12]

    • Premature Crystallization: Crystals forming during a hot filtration step will be lost with the insoluble impurities.

    • Incomplete Precipitation: Not cooling the solution to a low enough temperature (e.g., in an ice bath) will leave more product dissolved.

    • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of your product.[12]

  • Solutions:

    • Optimize Solvent Volume: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid.[14]

    • Keep Funnel Hot: During hot filtration, use a stemless funnel and keep it hot (e.g., by placing it on a beaker of boiling solvent) to prevent premature crystallization in the funnel.[13]

    • Maximize Precipitation: Ensure the flask is thoroughly cooled in an ice-water bath for at least 15-20 minutes before filtration.

    • Minimize Washing: Wash the collected crystals on the filter with a minimal amount of ice-cold solvent.

Section 3: Visualized Workflows

Standard Recrystallization Workflow

This diagram outlines the fundamental steps for a successful recrystallization.

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Add crude solid to Erlenmeyer flask B 2. Add minimum amount of boiling solvent A->B C 3. Perform hot filtration (if insoluble impurities or charcoal present) B->C Proceed if needed D 4. Cool slowly to room temperature B->D If no hot filtration C->D E 5. Cool in ice bath to maximize precipitation D->E F 6. Collect crystals via vacuum filtration E->F G 7. Wash with minimal ice-cold solvent F->G H 8. Dry crystals to constant weight G->H

Caption: Standard workflow for purification by recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common recrystallization problems.

TroubleshootingTree Start Problem Encountered OilingOut Compound Oiled Out? Start->OilingOut NoCrystals No Crystals Formed? Start->NoCrystals LowYield Yield is Low? Start->LowYield Sol1_Oil Re-heat, add more solvent, cool slowly OilingOut->Sol1_Oil Try this first Sol2_Oil Use lower-boiling point solvent OilingOut->Sol2_Oil If problem persists Sol1_NoCry Scratch flask or add seed crystal NoCrystals->Sol1_NoCry Induce nucleation Sol2_NoCry Boil off some solvent & re-cool NoCrystals->Sol2_NoCry If supersaturated Sol1_Yield Used too much solvent? LowYield->Sol1_Yield Sol2_Yield Check mother liquor for dissolved product Sol1_Yield->Sol2_Yield Yes Sol3_Yield Ensure minimum ice-cold wash Sol1_Yield->Sol3_Yield No

Caption: Decision tree for troubleshooting common recrystallization issues.

Section 4: Detailed Experimental Protocol

This protocol provides a robust starting point for the recrystallization of this compound. Note: This is a general procedure; solvent choice and volumes should be optimized based on small-scale solubility tests. An Ethanol/Water system is often effective.

Materials:

  • Crude this compound

  • Ethanol (Reagent grade)

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks (2), Beaker

  • Hot plate/stirrer, Magnetic stir bar

  • Stemless funnel, Fluted filter paper

  • Büchner funnel, Filter flask, Vacuum tubing

  • Glass stirring rod

Procedure:

  • Solvent Preparation: Prepare a beaker of boiling water (anti-solvent) and an Erlenmeyer flask with ethanol and a boiling chip (solvent) on a hot plate.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in a separate 125 mL Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol dropwise while stirring until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal. Re-heat gently and swirl for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-warmed stemless funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: To the clear, hot filtrate, add hot deionized water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and dry in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.[12]

References

Technical Support Center: Suzuki Coupling of 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-Bromo-4-cyanobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges this substrate presents. Here, we move beyond generic protocols to provide in-depth, field-proven insights into potential issues and their resolutions, ensuring your path to successful synthesis is clear and efficient.

Introduction: The Challenge at Hand

This compound is a valuable building block in medicinal chemistry and materials science. However, its trifunctional nature—an aryl bromide at the coupling site, an electron-withdrawing cyano group, and an acidic carboxylic acid moiety—creates a unique set of challenges for the typically robust Suzuki-Miyaura cross-coupling reaction. This guide will address these complexities head-on, providing you with the expertise to troubleshoot and optimize your reaction conditions.

The primary hurdles with this substrate stem from a combination of electronic effects, potential side reactions, and solubility issues. The electron-withdrawing nature of both the cyano and carboxyl groups deactivates the aryl bromide, potentially slowing the rate-determining oxidative addition step.[1][2] Furthermore, the reaction conditions required for the Suzuki coupling can instigate unwanted transformations of the cyano and carboxylic acid functionalities.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a direct, problem-and-solution guide to address the most common issues encountered during the Suzuki coupling of this compound.

Issue 1: Low or No Conversion of Starting Material

Symptoms: TLC or LC-MS analysis shows predominantly unreacted this compound.

Potential Causes & Solutions:

  • Cause A: Inefficient Oxidative Addition. The electron-deficient nature of the aryl bromide can make the initial oxidative addition of the palladium(0) catalyst challenging.

    • Solution: Employ a more electron-rich and sterically bulky phosphine ligand to accelerate the oxidative addition. Ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are excellent candidates.[3][4] Consider using a pre-formed, air-stable palladium(II) precatalyst like a G3 or G4 palladacycle, which readily generates the active Pd(0) species.

  • Cause B: Catalyst Inhibition or Deactivation. The carboxylic acid, and to a lesser extent the cyano group, can coordinate to the palladium center, potentially inhibiting its catalytic activity.[5] Oxygen can also oxidize the active Pd(0) to inactive Pd(II).[5]

    • Solution: Ensure rigorous degassing of all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[5] Using a higher catalyst loading (e.g., 2-5 mol%) may be necessary to overcome partial inhibition.

  • Cause C: Poor Solubility of the Substrate Salt. Under basic conditions, the carboxylic acid is deprotonated to a carboxylate, which may have poor solubility in common organic solvents like toluene or THF, effectively taking it out of the reaction phase.[5]

    • Solution: A mixed solvent system is often beneficial. A combination of a non-polar solvent like dioxane or toluene with a more polar, water-miscible co-solvent such as DMF, or the use of a phase-transfer catalyst, can improve solubility.[3][6] The choice of base is also critical; a soluble inorganic base like K₃PO₄ or Cs₂CO₃ is often preferred over less soluble options.[5][7]

Issue 2: Significant Formation of Side Products

Symptoms: TLC or LC-MS analysis shows multiple spots in addition to the starting material and desired product.

Potential Causes & Solutions:

  • Cause A: Protodeboronation of the Boronic Acid. The boronic acid coupling partner can be replaced by a hydrogen atom, especially at elevated temperatures and in the presence of water.[8]

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. To mitigate this side reaction, consider using potassium trifluoroborate salts or boronic esters (e.g., pinacol esters), which are often more stable to protodeboronation.[3][8] Running the reaction at the lowest effective temperature can also help.

  • Cause B: Homocoupling of the Boronic Acid (Glaser-type coupling). This side reaction is often promoted by the presence of oxygen and can consume the boronic acid.

    • Solution: As with catalyst deactivation, meticulous degassing of the reaction mixture is crucial.

  • Cause C: Hydrolysis of the Cyano Group. The basic and often aqueous conditions of the Suzuki coupling can lead to the hydrolysis of the nitrile to a primary amide or even a carboxylic acid, especially at high temperatures and prolonged reaction times.[9][10][11]

    • Solution: Employ milder bases like K₂CO₃ or KF.[12] If hydrolysis is persistent, running the reaction under anhydrous conditions, although more challenging for the Suzuki mechanism, might be necessary. This would require careful selection of a non-aqueous base and solvent system.

  • Cause D: Decarboxylation of the Benzoic Acid. While less common under typical Suzuki conditions, elevated temperatures can potentially lead to the loss of the carboxylic acid group.[13][14][15]

    • Solution: Avoid excessively high reaction temperatures. If the desired product is the decarboxylated biaryl, this can be intentionally promoted with specific catalysts and conditions, but for the preservation of the carboxylic acid, milder heating is key.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst system do you recommend as a starting point?

For this challenging substrate, a robust catalyst system is recommended. A good starting point would be Pd₂(dba)₃ with a bulky biarylphosphine ligand like SPhos or XPhos, or a pre-catalyst such as XPhos Pd G3. These systems are known for their high activity with electron-deficient aryl halides.[16]

Q2: What is the role of the base in this reaction, and which one should I choose?

The base plays a crucial role in the Suzuki coupling by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6][12] For this compound, a moderately strong, soluble base is ideal. K₃PO₄ or Cs₂CO₃ are excellent choices as they are effective in promoting the reaction while being less harsh than hydroxides, minimizing the risk of nitrile hydrolysis.[5][7]

Q3: Can I protect the carboxylic acid group?

Yes, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a viable strategy to circumvent solubility issues and potential catalyst inhibition by the carboxylate.[5] The ester can then be hydrolyzed post-coupling. However, this adds extra steps to your synthesis. It is often preferable to first optimize the reaction with the free acid.

Q4: My reaction is sluggish even with an advanced catalyst system. What else can I try?

If the reaction is slow, a modest increase in temperature (e.g., from 80°C to 100°C) can be beneficial. However, be mindful of the potential for increased side reactions. Alternatively, switching to a more polar solvent like DMF or using a water/organic solvent mixture can sometimes accelerate the reaction.[6][17]

Q5: How do I monitor the reaction progress effectively?

LC-MS is the most effective technique for monitoring this reaction, as it allows for the clear identification of the starting material, desired product, and potential side products based on their mass-to-charge ratios. TLC can also be used, but co-elution of similarly polar compounds can sometimes be misleading.

Experimental Protocol: A Starting Point

This protocol is a robust starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 eq)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in 1,4-dioxane.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.

  • Add the dioxane and water to the Schlenk flask via syringe.

  • Sparge the resulting suspension with argon for 15-20 minutes.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and acidify with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Metathesis Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(OR)L2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Issue? Low_Conversion Low/No Conversion Start->Low_Conversion Side_Products Side Products Start->Side_Products Cause_OxAdd Inefficient Oxidative Addition? Low_Conversion->Cause_OxAdd Cause_Protodeboronation Protodeboronation? Side_Products->Cause_Protodeboronation Sol_OxAdd Use bulky, e--rich ligand (e.g., SPhos, XPhos) Cause_OxAdd->Sol_OxAdd Yes Cause_Inhibition Catalyst Inhibition? Cause_OxAdd->Cause_Inhibition No Sol_Inhibition Rigorous degassing Increase catalyst loading Cause_Inhibition->Sol_Inhibition Yes Cause_Solubility Poor Solubility? Cause_Inhibition->Cause_Solubility No Sol_Solubility Use mixed solvents (Dioxane/H2O) Use soluble base (K3PO4) Cause_Solubility->Sol_Solubility Yes Sol_Protodeboronation Use excess boronic acid Use boronic ester/trifluoroborate Cause_Protodeboronation->Sol_Protodeboronation Yes Cause_Hydrolysis Nitrile Hydrolysis? Cause_Protodeboronation->Cause_Hydrolysis No Sol_Hydrolysis Use milder base (K2CO3) Lower reaction temperature Cause_Hydrolysis->Sol_Hydrolysis Yes Cause_Decarboxylation Decarboxylation? Cause_Hydrolysis->Cause_Decarboxylation No Sol_Decarboxylation Avoid high temperatures Cause_Decarboxylation->Sol_Decarboxylation Yes

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

Degradation pathways of 3-Bromo-4-cyanobenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-cyanobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the use of this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments, ensuring the integrity and success of your research.

Introduction to this compound

This compound is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] Its utility stems from the presence of three distinct functional groups—a carboxylic acid, a cyano (nitrile) group, and a bromine atom—each offering unique avenues for chemical modification. However, the reactivity of these groups can also lead to unintended degradation pathways under various reaction conditions. Understanding these potential degradation routes is crucial for optimizing reaction yields, minimizing impurities, and ensuring the stability of your target molecules.

This guide will focus on the most probable degradation pathways for this compound:

  • Hydrolysis of the Cyano Group: Conversion of the nitrile to an amide and subsequently to a carboxylic acid.

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide.

  • Nucleophilic Substitution of Bromine: Replacement of the bromine atom by a nucleophile.

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected loss of my starting material, this compound, in my reaction mixture, even at moderate temperatures. What could be the cause?

A1: The most likely cause of unexpected degradation of this compound is hydrolysis of the cyano group, especially if your reaction conditions involve acidic or basic aqueous media.[2][3][4][5][6] The nitrile group can be hydrolyzed to form an intermediate amide (3-bromo-4-carbamoylbenzoic acid), which can then be further hydrolyzed to yield 3-bromo-terephthalic acid.

Q2: My reaction is generating a significant amount of a non-polar byproduct that I can't identify. What could it be?

A2: A common non-polar byproduct could be the result of decarboxylation, where the carboxylic acid group is lost as CO2, forming 2-bromo-4-cyanobenzene. This is particularly favored at elevated temperatures. The decarboxylation of aromatic carboxylic acids can be influenced by the presence of electron-withdrawing or donating groups on the aromatic ring.[7]

Q3: I am performing a reaction where I expect the carboxylic acid to remain intact, but I am observing the formation of a new compound with a different acidic profile. What is happening?

A3: This is likely due to the hydrolysis of the cyano group to a carboxylic acid, as mentioned in A1. This would result in the formation of 3-bromo-terephthalic acid, a dicarboxylic acid, which would have a different retention time in HPLC and a different titration profile compared to your starting material.

Q4: Can the bromine atom be displaced during my reaction?

A4: While less common than nitrile hydrolysis or decarboxylation, nucleophilic aromatic substitution of the bromine atom is possible, especially with strong nucleophiles and/or under forcing conditions (e.g., high temperature, presence of a metal catalyst).[8] The product would be a derivative where the bromine is replaced by the nucleophile present in your reaction mixture.

Troubleshooting Guides

Issue 1: Unexpected Formation of a More Polar Impurity
  • Symptom: Appearance of a new peak in your HPLC chromatogram with a shorter retention time (on a reverse-phase column) than this compound, suggesting a more polar compound.

  • Probable Cause: Hydrolysis of the cyano group to a carboxylic acid, forming 3-bromo-terephthalic acid.

  • Troubleshooting Steps:

    • Confirm the Identity of the Impurity:

      • Use LC-MS to determine the molecular weight of the impurity. 3-bromo-terephthalic acid has a molecular weight of 259.02 g/mol .

      • Synthesize a standard of 3-bromo-terephthalic acid for comparison of retention time.

    • Mitigate Hydrolysis:

      • If possible, conduct your reaction under anhydrous conditions.

      • If aqueous conditions are necessary, try to maintain a neutral pH. Both acidic and basic conditions can catalyze nitrile hydrolysis.[2][4][6]

      • Reduce the reaction temperature and time to minimize the extent of hydrolysis.

Issue 2: Formation of a Less Polar Impurity and Gas Evolution
  • Symptom: A new, less polar peak in your HPLC chromatogram (longer retention time on a reverse-phase column) and potential observation of gas bubbling from the reaction mixture.

  • Probable Cause: Decarboxylation of the carboxylic acid group to form 2-bromo-4-cyanobenzene.

  • Troubleshooting Steps:

    • Confirm the Identity of the Impurity:

      • Analyze the byproduct by GC-MS or LC-MS. 2-bromo-4-cyanobenzene has a molecular weight of 182.02 g/mol .

      • Compare the retention time with a commercial standard of 2-bromo-4-cyanobenzene.

    • Minimize Decarboxylation:

      • Avoid excessive heating. Decarboxylation of benzoic acids is often thermally induced.[9]

      • If high temperatures are required, consider if a lower-boiling solvent could be used under reflux to maintain a lower reaction temperature.

      • Certain metal catalysts can promote decarboxylation. If you are using a metal catalyst, screen for alternatives that are less prone to inducing this side reaction.

Predicted Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound based on the chemical reactivity of its functional groups.

DegradationPathways A This compound B 3-Bromo-4-carbamoylbenzoic acid (Amide Intermediate) A->B Hydrolysis (Acid or Base) D 2-Bromo-4-cyanobenzene A->D Decarboxylation (Heat) C 3-Bromo-terephthalic acid B->C Hydrolysis (Acid or Base) TroubleshootingWorkflow start Unknown Impurity Detected check_polarity Determine Polarity (e.g., via HPLC retention time) start->check_polarity polar Hypothesis: Nitrile Hydrolysis check_polarity->polar More Polar nonpolar Hypothesis: Decarboxylation check_polarity->nonpolar Less Polar confirm_structure Confirm Structure (LC-MS, NMR) polar->confirm_structure nonpolar->confirm_structure mitigate Modify Reaction Conditions confirm_structure->mitigate hydrolysis_mitigation - Use anhydrous solvent - Control pH - Lower temperature mitigate->hydrolysis_mitigation Hydrolysis Confirmed decarboxylation_mitigation - Lower temperature - Screen catalysts mitigate->decarboxylation_mitigation Decarboxylation Confirmed end Impurity Minimized hydrolysis_mitigation->end decarboxylation_mitigation->end

References

Navigating the Solubility Challenges of 3-Bromo-4-cyanobenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Bromo-4-cyanobenzoic acid. As Senior Application Scientists with extensive field experience, we understand that navigating the experimental nuances of compounds like this compound is critical to advancing your research. This guide is designed to provide you with in-depth troubleshooting strategies and practical, step-by-step protocols to address a common yet significant hurdle: its limited solubility in organic solvents.

Understanding the Molecule: Why is Solubility a Challenge?

This compound possesses a rigid aromatic structure with polar functional groups—a carboxylic acid, a cyano group, and a bromine atom. While these groups can interact with polar solvents, the overall planarity and crystalline nature of the molecule can lead to strong intermolecular forces in the solid state. Overcoming this crystal lattice energy is a key factor in achieving successful dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid that typically exhibits low to moderate solubility in many common organic solvents at room temperature. Its solubility is influenced by the polarity of the solvent, its ability to form hydrogen bonds, and the ambient temperature. Generally, it is more soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) than in protic solvents like ethanol or methanol, or non-polar solvents like toluene.

Q2: I'm struggling to dissolve this compound in my reaction solvent. What are the first troubleshooting steps I should take?

A2: When encountering solubility issues, we recommend a systematic approach. First, ensure your solvent is pure and dry, as impurities can affect solubility. Second, try gentle heating and agitation (stirring or sonication) to facilitate dissolution. If the compound remains insoluble, consider increasing the solvent volume. If these initial steps are unsuccessful, more advanced techniques such as co-solvency or pH modification may be necessary.

Q3: How does the pH of the solution affect the solubility of this compound?

A3: The carboxylic acid group on this compound is weakly acidic. By increasing the pH of the solution through the addition of a base, the carboxylic acid can be deprotonated to form a carboxylate salt. This salt form is generally much more polar and, consequently, more soluble in polar solvents, including aqueous solutions. The relationship between pH, pKa, and the ratio of the ionized to unionized form of the acid is described by the Henderson-Hasselbalch equation.[1]

Troubleshooting Guide: Enhancing Solubility

When standard dissolution methods are insufficient, the following advanced techniques can be employed to improve the solubility of this compound.

Strategy 1: Co-solvency

The use of a co-solvent, a water-miscible organic solvent, can significantly enhance the solubility of poorly soluble compounds.[2] Co-solvents work by reducing the polarity of the solvent system, thereby decreasing the interfacial tension between the solute and the solvent.[3]

Common Co-solvent Systems:

Primary SolventRecommended Co-solventsTypical Ratio (v/v)
WaterEthanol, Methanol, Acetonitrile, DMSO, DMF9:1 to 1:1
TolueneTHF, Dichloromethane9:1 to 1:1
HeptaneEthyl Acetate, Acetone9:1 to 1:1
Experimental Protocol: Solubility Enhancement using a Co-solvent System

Objective: To determine the optimal co-solvent and ratio to dissolve this compound.

Materials:

  • This compound

  • Primary solvent (e.g., water, toluene)

  • Co-solvents (e.g., ethanol, THF, DMSO)

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Prepare Stock Solutions: Prepare a series of co-solvent mixtures in different volumetric ratios (e.g., 9:1, 8:2, 7:3, 1:1 primary solvent to co-solvent).

  • Saturation: To a known volume of each co-solvent mixture, add an excess of this compound.

  • Equilibration: Stir the mixtures vigorously at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (0.22 µm) is recommended.

  • Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the solubility of this compound as a function of the co-solvent ratio to identify the optimal mixture.

Strategy 2: pH Modification and Salt Formation

For acidic compounds like this compound, converting the acid to its corresponding salt can dramatically increase its solubility in polar solvents.[4][5] This is achieved by adding a suitable base. The choice of base is critical and depends on the desired properties of the final salt and its compatibility with subsequent reaction conditions.

dot

References

Preventing byproduct formation in 3-Bromo-4-cyanobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-4-cyanobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and minimize the formation of unwanted byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the synthesis of this compound, with a focus on identifying the root cause of byproduct formation and providing actionable solutions.

Question 1: I am observing a significant amount of a byproduct that I suspect is 3-bromo-4-hydroxybenzoic acid. What is causing this, and how can I prevent it?

Answer:

The formation of 3-bromo-4-hydroxybenzoic acid is a classic issue in Sandmeyer reactions involving diazonium salts. This byproduct arises from the reaction of the diazonium salt intermediate with water, a competing hydroxylation reaction.[1][2][3] Careful control of temperature and pH is crucial to minimize this side reaction.[1][2]

Root Cause Analysis:

  • Elevated Temperature: The diazonium salt is thermally unstable. At higher temperatures, it is more susceptible to decomposition and reaction with water, leading to the formation of the corresponding phenol.

  • Suboptimal pH: The pH of the reaction mixture can influence the rate of both the desired cyanation reaction and the undesired hydroxylation.

Preventative Measures:

  • Strict Temperature Control: Maintain a low temperature, typically between 0-5 °C, during the diazotization step and the subsequent cyanation. This enhances the stability of the diazonium salt.

  • pH Adjustment: Ensure the reaction medium is sufficiently acidic during diazotization to stabilize the diazonium salt. In the cyanation step, maintaining the appropriate pH as dictated by your specific protocol is critical for favoring the substitution with the cyanide nucleophile over water.[1][2]

  • Use of Copper(I) Catalyst: The presence of a copper(I) salt, such as CuCN or CuBr, is essential for the Sandmeyer reaction. It catalyzes the displacement of the diazonium group with the cyanide ion, increasing the rate of the desired reaction and outcompeting the hydroxylation side reaction.[3]

Experimental Protocol: Minimizing Hydroxylation Byproduct

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5 °CIncreases stability of the diazonium salt.
Cyanation Temperature 0-15 °C (monitor for exotherm)Favors the desired cyanation reaction.
pH (Diazotization) Strongly acidic (e.g., excess HCl)Stabilizes the diazonium salt.
Catalyst Copper(I) Cyanide (CuCN)Catalyzes the desired cyanation.
Question 2: My final product is contaminated with a dicarboxylic acid, likely 3-bromoterephthalic acid. How is this forming, and what steps can I take to avoid it?

Answer:

The formation of 3-bromoterephthalic acid indicates that the nitrile group (-CN) of your product, this compound, is being hydrolyzed to a carboxylic acid (-COOH). This hydrolysis can occur under either acidic or basic conditions, particularly when heated.[4][5][6]

Root Cause Analysis:

  • Harsh Reaction Conditions: Prolonged exposure to strong acids or bases, especially at elevated temperatures during the reaction or workup, will promote the hydrolysis of the nitrile group.[7] The hydrolysis proceeds through an amide intermediate.[5]

  • Workup Procedure: The method used to isolate and purify the product can inadvertently lead to hydrolysis if not carefully controlled.

Preventative Measures:

  • Control Reaction Time and Temperature: Avoid unnecessarily long reaction times and excessive temperatures, especially if your reaction conditions are strongly acidic or basic.

  • Careful pH Control During Workup: When adjusting the pH to precipitate your product, do so cautiously and avoid creating highly acidic or basic conditions for extended periods, particularly if heat is applied.

  • Purification Strategy: If hydrolysis is a persistent issue, consider purification methods that do not involve harsh pH swings, such as column chromatography or recrystallization from a suitable solvent system.

Workflow Diagram: Nitrile Hydrolysis Pathway

G A This compound B 3-Bromo-4-(aminocarbonyl)benzoic acid (Amide Intermediate) A->B H+ or OH-, H2O (Partial Hydrolysis) C 3-Bromoterephthalic acid (Dicarboxylic Acid Byproduct) B->C H+ or OH-, H2O, Heat (Complete Hydrolysis)

Caption: Formation of 3-bromoterephthalic acid via hydrolysis of the nitrile group.

Question 3: I am seeing a byproduct that appears to be 2-bromo-4-cyanobenzene, indicating a loss of the carboxylic acid group. What causes this decarboxylation, and how can I minimize it?

Answer:

The loss of the carboxylic acid group is a decarboxylation reaction. While benzoic acids are generally stable, this reaction can be induced by high temperatures and the presence of certain catalysts or substituents on the aromatic ring.[8][9]

Root Cause Analysis:

  • Excessive Heat: High temperatures, especially during distillation or prolonged reflux, can promote decarboxylation.

  • Catalytic Impurities: Traces of certain metals or other catalytic species can lower the activation energy for decarboxylation.

Preventative Measures:

  • Moderate Reaction and Purification Temperatures: Avoid excessive temperatures during the synthesis and purification steps. If distillation is necessary, consider vacuum distillation to lower the boiling point.

  • Use High-Purity Reagents and Solvents: Ensure that your starting materials, reagents, and solvents are free from impurities that could catalyze decarboxylation.

  • Inert Atmosphere: In some cases, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions that may be initiated by atmospheric components at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is a multi-step synthesis starting from 3-bromo-4-methylaniline or a related precursor. A common pathway involves the Sandmeyer reaction, where an amino group is converted into a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[3][10][11]

Q2: How can I effectively purify the final this compound product?

Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical. A solvent system should be selected where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallization of benzoic acid derivatives include ethanol, acetic acid, or mixtures of organic solvents and water.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential:

  • Cyanide Handling: Copper(I) cyanide and other cyanide salts are highly toxic. Handle them with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be trained in its use.

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

  • Acids and Bromine: Handle strong acids and bromine with appropriate care, using PPE and working in a fume hood.

Q4: What analytical techniques are best for monitoring the reaction progress and identifying byproducts?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides more quantitative information on the reaction progress and the relative amounts of product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying the structures of any isolated byproducts.

  • Mass Spectrometry (MS): MS can help to determine the molecular weight of the product and byproducts, aiding in their identification.

Logical Diagram: Troubleshooting Byproduct Formation

G Start Synthesis of this compound Byproduct Byproduct Observed? Start->Byproduct Hydroxy 3-Bromo-4-hydroxybenzoic acid Byproduct->Hydroxy Yes Dicarboxylic 3-Bromoterephthalic acid Byproduct->Dicarboxylic Yes Decarboxylated 2-Bromo-4-cyanobenzene Byproduct->Decarboxylated Yes End Pure Product Byproduct->End No Solution1 Control Temperature (0-5 °C) Adjust pH Hydroxy->Solution1 Solution2 Avoid Harsh Acid/Base Control Workup Temperature Dicarboxylic->Solution2 Solution3 Moderate Temperatures Use Pure Reagents Decarboxylated->Solution3

Caption: A decision tree for troubleshooting common byproducts in the synthesis.

References

Navigating the Synthesis of 3-Bromo-4-cyanobenzoic Acid: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-cyanobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this important synthesis from the laboratory bench to the pilot plant. We will delve into the critical aspects of this multi-step synthesis, providing practical, field-proven insights and troubleshooting advice to ensure a safe, efficient, and scalable process.

I. Strategic Overview: The Synthetic Pathway

The synthesis of this compound typically proceeds through a three-stage process, starting from 4-methylaniline. This pathway involves:

  • Bromination: Introduction of a bromine atom at the 3-position of the aromatic ring.

  • Sandmeyer Reaction: Conversion of the amino group to a cyano group via a diazonium salt intermediate.

  • Oxidation: Conversion of the methyl group to a carboxylic acid.

Each of these steps presents unique challenges, particularly during scale-up. This guide will address each stage in detail, focusing on common issues and their resolutions.

Synthesis_Pathway A 4-Methylaniline B 3-Bromo-4-methylaniline A->B Bromination C 3-Bromo-4-methylbenzonitrile B->C Sandmeyer Reaction D This compound C->D Oxidation

Caption: Synthetic pathway for this compound.

II. Stage 1: Bromination of 4-Methylaniline

The selective bromination of 4-methylaniline is a critical first step. The presence of the activating amino and methyl groups can lead to multiple bromination products if not carefully controlled.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side products in the bromination of 4-methylaniline, and how can they be minimized?

A1: The primary side products are di- and tri-brominated species, as well as oxidation of the starting material. To minimize these:

  • Control of Stoichiometry: Use a precise 1:1 molar ratio of 4-methylaniline to the brominating agent. N-Bromosuccinimide (NBS) is often preferred over elemental bromine for better selectivity.[1][2]

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to reduce the rate of competing reactions. Exothermic reactions can lead to runaway conditions and decreased selectivity.

  • Solvent Choice: Acetonitrile is a suitable solvent for this reaction, avoiding hazardous chlorinated solvents like carbon tetrachloride.[3]

Q2: During scale-up, we are observing poor regioselectivity with bromine shifting to other positions. What could be the cause?

A2: Poor regioselectivity on scale-up can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, localized "hot spots" or areas of high reactant concentration can occur due to inadequate agitation. This can alter the reaction kinetics and selectivity. Ensure your reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture.

  • Rate of Addition: Slow, controlled addition of the brominating agent is crucial. A rapid addition can lead to a temporary excess of bromine, promoting over-bromination.[3]

Experimental Protocol: Lab-Scale Bromination
  • Dissolve 4-methylaniline (1 equivalent) in acetonitrile.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (1 equivalent) in acetonitrile, maintaining the temperature below 5 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent and purify by crystallization or column chromatography.

III. Stage 2: The Sandmeyer Reaction - From Amine to Nitrile

The Sandmeyer reaction is a powerful transformation but is notorious for safety concerns, especially at a larger scale.[4][5] It involves the formation of a potentially explosive diazonium salt intermediate.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the critical safety considerations when scaling up the Sandmeyer reaction?

A1: The primary safety concern is the accumulation of the diazonium salt, which can decompose exothermically and potentially explosively.[4]

  • Thermal Hazard Analysis: Perform reaction calorimetry studies (e.g., using a Mettler-Toledo RC1) to understand the heat of reaction and the rate of heat evolution.[4]

  • Strict Temperature Control: Maintain the diazotization reaction at a low temperature (typically 0-5 °C) to prevent the accumulation of the unstable diazonium salt.

  • In-situ Consumption: Ideally, the diazonium salt should be consumed as it is formed. Continuous flow reactors can be an excellent option for safely handling this hazardous intermediate on a larger scale.[6]

  • Quenching Strategy: Have a well-defined and tested quenching procedure in place in case of a temperature excursion.

Q2: We are experiencing low yields and the formation of tar-like byproducts in our Sandmeyer reaction. What are the likely causes?

A2: Low yields and tar formation are often due to:

  • Decomposition of the Diazonium Salt: If the temperature is not kept sufficiently low, the diazonium salt will decompose, leading to a variety of byproducts.

  • Presence of Impurities: Impurities from the previous bromination step can interfere with the Sandmeyer reaction. Ensure the 3-bromo-4-methylaniline is of high purity.

  • Catalyst Activity: The copper(I) cyanide catalyst can be sensitive to air and moisture. Use high-quality, fresh catalyst and consider an inert atmosphere.

Experimental Protocol: Lab-Scale Sandmeyer Reaction
  • Prepare a solution of 3-bromo-4-methylaniline (1 equivalent) in aqueous hydrochloric acid.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.05 equivalents) in water, keeping the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.1 equivalents) and sodium cyanide (1.2 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Work up the reaction by extraction and purify the resulting 3-bromo-4-methylbenzonitrile.

IV. Stage 3: Oxidation of the Methyl Group

The final step involves the oxidation of the methyl group to a carboxylic acid. This is a robust transformation, but challenges can arise in achieving complete conversion and in product purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common oxidizing agents for converting a methyl group on an aromatic ring to a carboxylic acid, and what are the scale-up considerations?

A1: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid. However, for scale-up, catalytic oxidation with air or oxygen is often preferred for economic and environmental reasons.[7]

  • Potassium Permanganate: While effective, it generates a large amount of manganese dioxide waste, which can be problematic for disposal on a large scale.[8]

  • Catalytic Air Oxidation: This method, often using cobalt and manganese catalysts, is more environmentally friendly and cost-effective for large-scale production.[7][9] However, it requires careful control of temperature and pressure.

Q2: Our oxidation reaction is sluggish and incomplete. How can we improve the conversion?

A2: Incomplete oxidation can be due to several factors:

  • Catalyst Deactivation: If using a catalytic system, the catalyst may be deactivated. Ensure the catalyst is active and used in the correct loading.

  • Insufficient Oxidant: If using a stoichiometric oxidant like KMnO₄, ensure a sufficient excess is used.

  • Reaction Temperature: Higher temperatures generally favor oxidation, but can also lead to side reactions. Optimize the temperature for your specific substrate and oxidant.

  • Phase Transfer Catalyst: If the reaction is biphasic (e.g., aqueous KMnO₄ and an organic substrate), a phase transfer catalyst can significantly improve the reaction rate.

Experimental Protocol: Lab-Scale Oxidation with KMnO₄
  • Suspend 3-bromo-4-methylbenzonitrile (1 equivalent) in a mixture of water and a suitable co-solvent like pyridine or t-butanol.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate (3-4 equivalents) in water over several hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to precipitate the this compound.

  • Collect the product by filtration and recrystallize from a suitable solvent (e.g., ethanol/water).

V. Quality Control and Analytical Methods

Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the final product meets specifications.

Parameter Analytical Method Purpose
Reaction Progress Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)To determine the endpoint of the reaction.
Purity of Intermediates and Final Product HPLC, Gas Chromatography (GC)To quantify the main component and any impurities.
Structural Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)To confirm the chemical structure of the synthesized compounds.
Physical Properties Melting Point, AppearanceTo assess the physical characteristics of the final product.

VI. General Scale-Up Considerations

Transitioning from the lab to a pilot plant requires a shift in mindset and a focus on process safety and engineering.[10][11]

Scale_Up_Considerations cluster_0 Key Scale-Up Factors A Process Safety B Heat Transfer C Mass Transfer D Equipment Selection E Process Control

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Bromo-4-cyanobenzoic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of molecular structures is a cornerstone of progress. 3-Bromo-4-cyanobenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern, featuring three distinct functional groups—a carboxylic acid, a bromo group, and a cyano group—presents an interesting case for spectroscopic analysis. The electronic effects of these substituents significantly influence the magnetic environments of the molecule's protons and carbon atoms, making Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful tool for its structural elucidation.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in established principles of chemical shifts and coupling constants for substituted benzenes.[2][3] We will explore the causality behind experimental choices and spectral interpretation. Furthermore, recognizing that a multi-faceted analytical approach provides the most robust characterization, this guide will objectively compare the insights gained from NMR with those from complementary techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. The goal is to equip researchers, scientists, and drug development professionals with a comprehensive framework for the structural verification of this and similar compounds.

Part 1: In-Depth NMR Spectroscopic Analysis

NMR spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework of a molecule. For this compound, it allows for the precise assignment of each proton and carbon, confirming the specific substitution pattern on the aromatic ring.

Molecular Structure and Proton Assignments

The structure of this compound dictates that there will be three unique aromatic proton signals and one acidic proton signal from the carboxylic acid. The diagram below illustrates the proton labeling used for spectral assignment.

Caption: Molecular structure of this compound with proton labeling.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The choice of solvent and experimental parameters is critical for obtaining clean, interpretable spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
  • Rationale: DMSO-d₆ is the solvent of choice for carboxylic acids. Its high polarity readily dissolves the sample, and importantly, it allows for the observation of the exchangeable carboxylic acid proton as a broad singlet at a downfield chemical shift (typically >12 ppm).[2] In contrast, solvents like CDCl₃ might lead to broader, less distinct signals for the acidic proton due to variable hydrogen bonding.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
  • Cap the tube and vortex gently until the sample is fully dissolved.

2. ¹H NMR Acquisition (400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
  • Acquisition Parameters:
  • Spectral Width: ~16 ppm
  • Number of Scans: 16-32 (adjust for concentration)
  • Relaxation Delay (d1): 2 seconds
  • Acquisition Time: ~4 seconds
  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

3. ¹³C NMR Acquisition (100 MHz Spectrometer):

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') is used to provide a spectrum with single lines for each unique carbon.
  • Acquisition Parameters:
  • Spectral Width: ~220 ppm
  • Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H)
  • Relaxation Delay (d1): 2 seconds
  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum.

¹H NMR Spectral Data and Interpretation

The electron-withdrawing nature of the -COOH, -Br, and -CN groups deshields the aromatic protons, shifting them downfield.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
-COOH> 13.0broad singlet (s)N/A
H-2~ 8.4doublet (d)J(H2,H6) ≈ 2.0 (meta)
H-6~ 8.2doublet of doublets (dd)J(H6,H5) ≈ 8.0 (ortho), J(H6,H2) ≈ 2.0 (meta)
H-5~ 8.0doublet (d)J(H5,H6) ≈ 8.0 (ortho)

Causality of Assignments:

  • -COOH: The acidic proton is highly deshielded and its signal is typically very broad due to chemical exchange and hydrogen bonding. Its presence in the far downfield region (>12 ppm) is characteristic of carboxylic acids.[2]

  • H-2: This proton is ortho to the strongly electron-withdrawing carboxylic acid group and meta to the bromine atom. This position experiences significant deshielding, making it the most downfield of the aromatic protons. It appears as a doublet due to meta-coupling with H-6.

  • H-6: This proton is meta to the carboxylic acid and ortho to the cyano group. It is split into a doublet of doublets by its ortho neighbor H-5 and its meta neighbor H-2.

  • H-5: This proton is para to the carboxylic acid and ortho to the bromine atom. It is the most upfield of the aromatic protons and appears as a doublet due to ortho-coupling with H-6.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C =O~ 165The carbonyl carbon of a carboxylic acid is highly deshielded and appears in a characteristic downfield region.[4]
C-1~ 135The carbon directly attached to the -COOH group (ipso-carbon) is deshielded.
C-4~ 134The ipso-carbon attached to the electron-withdrawing cyano group.
C-6~ 133Aromatic CH carbon.
C-2~ 131Aromatic CH carbon.
C-5~ 130Aromatic CH carbon.
C-3~ 124The ipso-carbon attached to the bromine atom; the heavy atom effect of bromine shields this carbon slightly.
C ≡N~ 116The carbon of the nitrile group appears in a distinct region, upfield from the main aromatic carbons.

Note: Chemical shifts are reported relative to TMS (δ 0.0 ppm). The DMSO-d₆ solvent peak appears around 39.5 ppm.[5]

Part 2: Comparison with Alternative Analytical Techniques

While NMR is the gold standard for detailed structural elucidation, a comprehensive analysis often involves integrating data from other techniques. Each method provides a unique piece of the puzzle.

cluster_0 Characterization Workflow cluster_1 Primary Techniques cluster_2 Information Obtained Sample 3-Bromo-4-cyanobenzoic Acid Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR NMR_Data Precise H/C Framework Connectivity Stereochemistry NMR->NMR_Data MS_Data Molecular Weight Elemental Formula (HRMS) Isotopic Pattern (Br) MS->MS_Data IR_Data Functional Groups Present (-COOH, -C≡N, C-Br) IR->IR_Data Conclusion Unambiguous Structural Confirmation NMR_Data->Conclusion MS_Data->Conclusion IR_Data->Conclusion

Caption: Workflow for the multi-technique characterization of an organic compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and formula.

  • Expected Data: For this compound (C₈H₄BrNO₂), the molecular weight is 226.03 g/mol .[1] In an electron ionization (EI) mass spectrum, one would expect to see:

    • Molecular Ion (M⁺): A pair of peaks corresponding to the two major isotopes of bromine. One peak for the molecule containing ⁷⁹Br and another, equally intense peak, for the molecule containing ⁸¹Br. This 1:1 isotopic signature is a definitive indicator of the presence of a single bromine atom.[6]

    • Fragmentation: Key fragments could include the loss of -OH (M-17), -COOH (M-45), and potentially the bromine atom (M-79/81).

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Detailed atomic connectivity (who is bonded to whom).Molecular weight and elemental formula (with high resolution).
Isomer Distinction Excellent. Can easily distinguish between positional isomers.Poor. Positional isomers often have identical mass spectra.
Key Insight Provided Unambiguous 3D structure and bonding framework.Confirmation of molecular formula and presence of key elements (e.g., Br).
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Expected Data: An IR spectrum of this compound would show several key absorption bands:

    • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, which is characteristically broad due to hydrogen bonding.

    • ~2230 cm⁻¹ (sharp, medium): C≡N stretch of the nitrile group. This is a very reliable and clean diagnostic peak.[7]

    • ~1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl group.

    • ~1600-1450 cm⁻¹: C=C stretches of the aromatic ring.

    • ~1300 cm⁻¹: C-O stretch of the carboxylic acid.

    • Below 800 cm⁻¹: C-Br stretch.

FeatureNMR SpectroscopyInfrared Spectroscopy
Primary Information Complete carbon-hydrogen framework.Presence or absence of specific functional groups.
Structural Detail High. Provides detailed connectivity and stereochemistry.Low. Indicates functional groups but not their location.
Key Insight Provided The exact arrangement of atoms in the molecule.A quick "checklist" of the functional groups present.

Conclusion

The structural analysis of this compound serves as an excellent case study in the power of modern spectroscopic methods. ¹H and ¹³C NMR spectroscopy, when applied with a clear understanding of substituent effects, provides a definitive and high-resolution picture of the molecular architecture, confirming the precise placement of the bromo, cyano, and carboxylic acid groups on the aromatic ring.

However, for regulatory submissions and in-depth research, a holistic approach is paramount. Mass spectrometry complements NMR by providing unequivocal confirmation of the molecular weight and elemental composition, with the bromine isotopic pattern serving as a crucial validation point. Infrared spectroscopy offers a rapid and cost-effective confirmation of the key functional groups. Together, these three techniques form a self-validating system, providing an unshakeable foundation for the structural characterization of novel compounds in the rigorous environment of drug discovery and development.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-4-cyanobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document provides a predictive framework for the structural elucidation of this and related compounds. By comparing its fragmentation behavior to that of simpler, analogous molecules—benzoic acid and 3-bromobenzoic acid—we will illuminate the specific influence of each functional group on the molecule's fragmentation pathways under mass spectrometric conditions.

Foundational Principles: Predicting Fragmentation

The fragmentation of a molecule in an EI mass spectrometer is not a random process; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions.[1] For this compound (Molecular Weight: 226.03 g/mol [2]), the aromatic ring provides a stable core, while the carboxylic acid, bromo, and cyano substituents serve as predictable points of cleavage.

Aromatic carboxylic acids are known to exhibit strong molecular ion peaks and undergo characteristic cleavages, primarily involving the carboxyl group.[3] Key fragmentation pathways include the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl radical (•COOH).[4][5] The presence of a bromine atom is particularly diagnostic, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, exist in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as two peaks of almost equal height separated by two mass-to-charge units (m/z).[4][6]

Predicted Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound is expected to be rich in structural information. The primary fragmentation events are hypothesized to originate from the cleavage of bonds associated with the carboxylic acid group, followed by subsequent losses from the aromatic ring system.

Molecular Ion Peak (M⁺•)

The initial ionization of the molecule will produce a molecular ion radical cation, [C₈H₄BrNO₂]⁺•. Due to the bromine isotope effect, this will be observed as a doublet at m/z 225 (containing ⁷⁹Br) and m/z 227 (containing ⁸¹Br). The stability of the aromatic system ensures that this peak will be prominent.[4]

Primary Fragmentation Pathways
  • Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the alpha-cleavage of the C-O bond, resulting in the loss of an •OH radical (17 Da).[5] This pathway yields a highly stable acylium cation at m/z 208/210 . This ion is resonance-stabilized, making it a likely candidate for the base peak or a very abundant fragment.

  • Loss of a Carboxyl Radical (•COOH): Cleavage of the C-C bond between the aromatic ring and the carboxyl group leads to the loss of a •COOH radical (45 Da).[4] This fragmentation produces the 3-bromo-4-cyanophenyl cation at m/z 180/182 .

  • Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond results in the loss of a bromine radical (79 or 81 Da). This pathway would form the 4-cyanobenzoic acid cation at m/z 146 . This fragment will not exhibit the M+2 isotopic pattern.

Secondary Fragmentation

The initially formed fragment ions can undergo further fragmentation, providing additional structural confirmation.

  • Decarbonylation (Loss of CO): The acylium ion at m/z 208/210 is expected to lose a neutral molecule of carbon monoxide (CO, 28 Da) to form the same 3-bromo-4-cyanophenyl cation at m/z 180/182 .[5] This provides a secondary route to this stable fragment.

The proposed fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway cluster_M Molecular Ion cluster_F1 Primary Fragments cluster_F2 Secondary Fragment M [C₈H₄BrNO₂]⁺• m/z 225/227 F_OH [M-OH]⁺ m/z 208/210 M->F_OH -•OH (17 Da) F_COOH [M-COOH]⁺• m/z 180/182 M->F_COOH -•COOH (45 Da) F_Br [M-Br]⁺ m/z 146 M->F_Br -•Br (79/81 Da) F_CO [[M-OH]-CO]⁺• m/z 180/182 F_OH->F_CO -CO (28 Da) Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep Dissolve Sample (1 mg/mL in Methanol) Instrument Introduce via Direct Insertion Probe Prep->Instrument Load Sample Acquire Acquire Spectrum (EI, 70 eV, m/z 50-300) Instrument->Acquire Initiate Run Analyze Identify M⁺• and Fragments Acquire->Analyze Raw Data Compare Compare to Predicted Pattern Analyze->Compare Processed Data

References

A Comparative Guide to the Reactivity of 3-Bromo-4-cyanobenzoic Acid and Other Halobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, halogenated benzoic acids stand out as exceptionally versatile building blocks. Their utility is primarily defined by the reactivity of the carbon-halogen bond, which serves as a linchpin for constructing complex molecular architectures through reactions like palladium-catalyzed cross-coupling.[1] Among these essential reagents, 3-Bromo-4-cyanobenzoic acid presents a unique and compelling case study in chemical reactivity, dictated by the intricate interplay of its three distinct functional groups: a bromine atom, a cyano group, and a carboxylic acid.

This guide provides an in-depth, objective comparison of the reactivity of this compound against other common halobenzoic acids. We will explore how its unique electronic profile influences its performance in cornerstone synthetic transformations, supported by established chemical principles and representative experimental data. Our goal is to equip researchers with the nuanced understanding required to make strategic decisions in substrate selection and reaction design.

The Theoretical Bedrock: Understanding Substituent Effects

The reactivity of any substituted benzene ring is governed by the electronic properties of its substituents. These properties are broadly categorized into two types: inductive effects and resonance effects. The specific combination of these effects in this compound makes it a fascinating substrate.

  • Inductive Effect (-I): This effect is the transmission of charge through sigma (σ) bonds, driven by electronegativity differences.[2] The halogen (Br), cyano (-CN), and carboxylic acid (-COOH) groups are all more electronegative than carbon and therefore exert an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring.[3]

  • Resonance Effect (+R/-R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[3]

    • The bromo group, despite its electronegativity, possesses lone pairs of electrons that can be donated into the ring, a +R effect . However, for halogens, the -I effect typically outweighs this weak +R effect.[2]

    • The cyano and carboxylic acid groups are powerful electron-withdrawing groups through resonance (a -R effect ). They pull π-electron density out of the ring, further decreasing its electron richness.[4][5]

In this compound, the cumulative impact of these strong electron-withdrawing groups (-I from all three, and -R from -CN and -COOH) renders the aromatic ring significantly electron-deficient. This electronic posture is the primary determinant of its reactivity profile, especially when compared to simpler halobenzoic acids like 4-bromobenzoic acid, which lacks the potent activation of the cyano group.

The Hammett equation offers a quantitative method to correlate the electronic influence of substituents with reaction rates and equilibria.[6][7] The positive Hammett substituent constants (σ) for meta-bromo, para-cyano, and meta-carboxyl functionalities underscore their electron-withdrawing nature and predict an acceleration of reactions that are favored by a more electrophilic aromatic ring.

Caption: Electronic effects of substituents on the aromatic ring.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthesis, forming C-C bonds with high efficiency and functional group tolerance.[8][9] The reactivity of aryl halides in this reaction is fundamentally tied to the strength of the carbon-halogen (C-X) bond, which influences the rate-determining oxidative addition step of the catalytic cycle.[10]

The Reactivity Hierarchy: C-X Bond Dissociation Energy

In palladium-catalyzed reactions, the ease of breaking the C-X bond generally follows the order: C-I > C-Br > C-Cl .[1][11] This hierarchy is a direct consequence of the bond dissociation energies; the weaker C-I bond is cleaved more readily by the palladium catalyst, leading to faster reactions, often under milder conditions.[12] Therefore, an iodobenzoic acid is typically more reactive than its brominated or chlorinated analogs.

The Unique Case of this compound

While the C-Br bond is inherently less reactive than a C-I bond, the electronic landscape of the substrate plays a crucial role. The potent electron-withdrawing nature of the para-cyano and meta-carboxyl groups in this compound makes the carbon atom of the C-Br bond more electrophilic (electron-poor). This increased electrophilicity facilitates the oxidative addition of the Pd(0) catalyst, effectively accelerating this key step.[13]

This electronic activation can elevate the reactivity of this compound to a level that may surpass that of less-activated aryl bromides and, under specific optimized conditions, approach the reactivity of some aryl iodides.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)-Ar' transmetalation->pd2_diaryl ar_boronic Ar'-B(OR)2 ar_boronic->transmetalation base Base base->transmetalation reductive_elim Reductive Elimination pd2_diaryl->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' reductive_elim->product arx Ar-X arx->oxidative_add

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Performance Data in Suzuki-Miyaura Coupling

The following table presents representative data for the Suzuki-Miyaura coupling of various halobenzoic acids with phenylboronic acid under standardized conditions to illustrate the relative reactivities.

SubstrateHalogenKey SubstituentReaction Time (h)Yield (%)Relative Reactivity
4-Iodobenzoic AcidIodoNone195Very High
This compound Bromo p-CN (EWG) 2 92 High (Activated)
4-Bromobenzoic AcidBromoNone685Moderate
3,4-Dichlorobenzoic AcidChlorom-Cl (EWG)1265Low
4-Chlorobenzoic AcidChloroNone2440Very Low

Note: Data are illustrative and intended for comparative purposes. Actual results will vary based on specific catalyst, ligand, base, and solvent systems.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for comparing the reactivity of different halobenzoic acids.

  • Reaction Setup: In separate oven-dried reaction vials equipped with stir bars, add the respective halobenzoic acid (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal each vial with a rubber septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and water (4:1, 5 mL) to each vial via syringe.

  • Reaction Execution: Place the vials in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the progress of each reaction at set time intervals (e.g., 1h, 2h, 4h, 8h, 24h) by taking aliquots and analyzing them via TLC or LC-MS.

  • Workup: Upon completion (or at the final time point), cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and acidify with 1M HCl until the aqueous layer is pH ~2. Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography or recrystallization. Characterize the final product and calculate the isolated yield for each reaction to establish a comparative reactivity trend.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups (EWGs) can dramatically reverse this polarity, enabling nucleophilic aromatic substitution (SNAr).[14][15]

Mechanism and Requirements

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16] In the second step, the leaving group is expelled, and the ring's aromaticity is restored.

Crucially, this mechanism is highly dependent on the presence of a strong EWG positioned ortho or para to the leaving group. This specific orientation is required to effectively delocalize and stabilize the negative charge of the Meisenheimer complex through resonance.[15]

This compound: A Highly Activated Substrate

This is where this compound truly distinguishes itself. The powerful electron-withdrawing cyano group is located para to the bromo leaving group. This ideal positioning provides substantial resonance stabilization for the anionic intermediate, making the ring highly susceptible to nucleophilic attack. In contrast, a simple halobenzoic acid like 4-bromobenzoic acid, which lacks a strongly activating group, will not undergo SNAr under typical conditions.

The reactivity order for the leaving group in the elimination step is generally F > Cl > Br > I , which is opposite to that seen in cross-coupling and reflects the stability of the halide anion.[15] However, the formation of the stabilized Meisenheimer complex is often the rate-determining step, making the degree of electronic activation the dominant factor.

Caption: Simplified addition-elimination mechanism for SNAr.

Comparative Performance Data in SNAr

The table below illustrates the dramatic differences in reactivity towards a nucleophile like sodium methoxide.

SubstrateLeaving GroupActivating Group (Position)Reactivity
1-Bromo-2,4-dinitrobenzeneBromoo,p-NO₂ (Strong)Very High
This compound Bromo p-CN (Strong) High
4-Bromobenzoic AcidBromoNoneNegligible
3-Chlorobenzoic AcidChloroNoneNegligible

Conclusion

This compound exhibits a distinct and highly advantageous reactivity profile that sets it apart from simpler halobenzoic acids.

  • In Palladium-Catalyzed Cross-Coupling: While governed by the intrinsic reactivity of the C-Br bond, its performance is significantly enhanced by the strong electron-withdrawing effects of its cyano and carboxyl substituents. This activation makes it a more reliable and efficient substrate than non-activated bromoarenes and even some chloroarenes under forcing conditions.[17]

  • In Nucleophilic Aromatic Substitution: It is an exceptionally reactive substrate. The para-cyano group provides powerful resonance stabilization for the key anionic intermediate, enabling reactions that are impossible with unactivated halobenzoic acids.

This dual reactivity makes this compound a valuable and strategic building block.[18] It allows chemists to perform selective transformations at different positions on the aromatic scaffold, opening avenues for the efficient synthesis of complex pharmaceuticals, agrochemicals, and advanced materials. The choice between it and other halobenzoic acids is therefore not merely one of cost or availability, but a strategic decision based on the desired reaction pathway and the unique electronic activation it provides.

References

A Comparative Guide to the X-ray Crystal Structure of 3-Bromo-4-cyanobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and materials research, the precise architecture of molecules dictates their function. The spatial arrangement of atoms and the intricate web of intermolecular interactions within a crystal lattice are paramount in determining the physicochemical properties of a compound, including its solubility, stability, and bioavailability. This guide provides a detailed comparative analysis of the X-ray crystal structures of derivatives of 3-Bromo-4-cyanobenzoic acid, a versatile scaffold in medicinal chemistry and crystal engineering. By delving into the subtle yet significant structural variations upon derivatization, we aim to furnish researchers with the foundational knowledge to rationally design molecules with tailored solid-state properties.

The Significance of this compound in Crystal Engineering

This compound is a compelling subject for crystallographic studies due to its trifunctional nature. The molecule possesses a carboxylic acid group, a powerful hydrogen bond donor and acceptor; a cyano group, a well-known participant in dipole-dipole and halogen bonding interactions; and a bromine atom, a quintessential halogen bond donor. This unique combination of functional groups provides a rich playground for supramolecular assembly, allowing for the formation of diverse and predictable packing motifs. Understanding how modifications to the carboxylic acid group—for instance, through esterification or amidation—perturb these interactions is crucial for the rational design of co-crystals and novel materials with desired structural and functional attributes.

Comparative Crystal Structure Analysis: The Impact of Derivatization

While the crystal structure of the parent this compound is not publicly available in the Cambridge Structural Database (CSD), a detailed examination of its derivatives offers profound insights into its solid-state behavior. Here, we focus on a key derivative for which crystallographic data is available: methyl 3,5-dibromo-4-cyanobenzoate . Although this is a dibrominated analog, its structural features provide a valuable proxy for understanding the interplay of the cyano and bromo groups in this class of compounds.

Methyl 3,5-dibromo-4-cyanobenzoate: A Case Study

The crystal structure of methyl 3,5-dibromo-4-cyanobenzoate reveals a fascinating packing arrangement dominated by a combination of halogen bonding and other weak intermolecular interactions.

Key Structural Features:

  • Halogen Bonding: The most prominent interaction is the C≡N⋯Br halogen bond, which plays a crucial role in the crystal packing.[1] This type of interaction is a common feature in the crystal structures of 2,6-dihalophenyl cyanides.[1]

  • Carbonyl Interactions: The carbonyl oxygen atom of the methyl ester group also participates in interactions with bromine atoms of neighboring molecules.[1]

  • Molecular Conformation: The benzene ring is nearly planar, and the overall molecular geometry is typical for this class of compounds.[1]

The interplay of these interactions leads to the formation of specific supramolecular synthons, which are the building blocks of the crystal lattice. In the case of methyl 3,5-dibromo-4-cyanobenzoate, R 2 2(10) inversion dimers are formed based on the C≡N⋯Br contacts.[1]

Experimental Protocols: From Synthesis to Structure Determination

The journey from a chemical entity to a fully characterized crystal structure involves a series of meticulous experimental procedures. Below, we outline the key steps involved in the synthesis, crystallization, and X-ray diffraction analysis of a typical this compound derivative.

Synthesis of Derivatives

Derivatives such as esters and amides of this compound can be synthesized using standard organic chemistry protocols. For instance, the methyl ester can be prepared via Fischer esterification, reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid.

Crystallization

The growth of high-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents is a commonly employed technique. The choice of solvent is critical and can significantly influence the resulting crystal packing and even the polymorphic form.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, their three-dimensional structure is determined using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall arrangement of molecules in the crystal.

Data Presentation and Comparison

To facilitate a clear comparison, the crystallographic data for different derivatives should be systematically tabulated. Key parameters to compare include:

  • Crystal System and Space Group: These parameters describe the fundamental symmetry of the crystal lattice.

  • Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the unit cell.

  • Key Bond Lengths and Angles: Comparison of these values across different derivatives can reveal the electronic effects of the substituents.

  • Intermolecular Interactions: A detailed analysis of hydrogen bonds, halogen bonds, and other short contacts provides insights into the forces governing crystal packing.

Table 1: Comparative Crystallographic Data for this compound Derivatives

DerivativeCCDC No.Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular Interactions
Methyl 3,5-dibromo-4-cyanobenzoateTo be obtained from CSDMonoclinicP2₁/cValueValueValueValueC≡N⋯Br, C=O⋯Br
Other DerivativesTBDTBDTBDTBDTBDTBDTBDTBD

Note: Specific values are to be populated upon obtaining the relevant crystallographic information file (CIF) from the Cambridge Structural Database.

Visualizing the Structures and Interactions

Visual representations are indispensable for comprehending the complex three-dimensional arrangements within a crystal.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification_crystallization Purification & Crystallization cluster_analysis Structural Analysis start This compound esterification Esterification (e.g., with Methanol) start->esterification amide_formation Amide Formation (e.g., with an Amine) start->amide_formation purification Purification (e.g., Recrystallization) esterification->purification amide_formation->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization scxrd Single-Crystal X-ray Diffraction (SC-XRD) crystallization->scxrd data_analysis Structure Solution & Refinement scxrd->data_analysis end In-depth Understanding of Structure-Property Relationships data_analysis->end Comparative Structural Analysis

Caption: Experimental workflow for the synthesis and structural analysis of this compound derivatives.

Key Intermolecular Interactions

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B cluster_molecule3 Molecule C N1 N Br2 Br N1->Br2 Halogen Bond (C≡N⋯Br) C1 C≡ Br1 Br O1 O=C O1->Br2 Carbonyl-Halogen Interaction (C=O⋯Br) H_acid H-O O_acid O=C H_acid->O_acid Hydrogen Bond (O-H⋯O=C)

Caption: Schematic of key intermolecular interactions observed in the crystal structures of this compound derivatives.

Conclusion and Future Directions

The study of this compound derivatives through X-ray crystallography provides invaluable insights into the principles of crystal engineering. The predictable yet tunable nature of the intermolecular interactions, particularly halogen bonding involving the bromine and cyano groups, makes this molecular scaffold a powerful tool for the design of functional materials. Future work should focus on obtaining the crystal structure of the parent acid and a wider range of its derivatives to build a more comprehensive understanding of the structure-property relationships in this important class of compounds. Such knowledge will undoubtedly accelerate the development of new pharmaceuticals and advanced materials with precisely controlled solid-state properties.

References

A Comparative Guide to the Purity Assessment of 3-Bromo-4-cyanobenzoic Acid: HPLC vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible science. The presence of even minute impurities can significantly impact reaction yields, biological activity, and the safety profile of a final drug product.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with key orthogonal analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), Differential Scanning Calorimetry (DSC), and Gas Chromatography (GC)—for the comprehensive purity assessment of 3-Bromo-4-cyanobenzoic acid, a vital building block in organic synthesis.

This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that each described protocol is a self-validating system. By understanding the strengths and limitations of each technique, scientists can devise a holistic and rigorous approach to purity determination, ensuring the quality and integrity of their research and development efforts.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis, prized for its high resolving power, sensitivity, and broad applicability.[2][3] The technique separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[2] For a polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The "Why" Behind the HPLC Method Parameters

Our experimental design for the HPLC analysis of this compound is grounded in the fundamental principles of chromatography to achieve optimal separation from potential impurities. The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the aromatic analyte. The mobile phase, a gradient mixture of acetonitrile and water with a phosphoric acid modifier, is chosen to ensure sharp peak shapes and to control the ionization of the carboxylic acid group, thereby enhancing retention and resolution. The gradient elution allows for the effective separation of impurities with a wide range of polarities. UV detection is selected due to the chromophoric nature of the aromatic ring and cyano group in the analyte.

Experimental Protocol: Purity Assessment of this compound by HPLC

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Chromatographic Procedure and Data Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of system peaks.

  • Inject the standard solution in six replicates to establish system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the sample solution.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_standard Prepare Standard Solution (100 µg/mL) hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution (1000 µg/mL) prep_sample->hplc_system inject_blank Inject Blank (Diluent) hplc_system->inject_blank inject_std Inject Standard (x6) System Suitability inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data analyze_data Identify Peaks & Calculate % Purity acquire_data->analyze_data

Caption: Workflow for HPLC Purity Assessment.

Orthogonal Methods for Comprehensive Purity Verification

While HPLC is a powerful tool, relying on a single analytical technique can be misleading. Orthogonal methods, which measure the same property using different principles, provide a more complete and trustworthy purity profile.

Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte.[4] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[4] By comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be calculated.[4]

Experimental Protocol: Purity Assessment by ¹H qNMR

1. Materials and Instrumentation:

  • NMR Spectrometer: 400 MHz or higher, equipped with a suitable probe.

  • Internal Standard: Maleic acid (certified reference material).

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Analytical Balance: Capable of weighing to at least 0.01 mg.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal for this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Calculation weigh Accurately weigh Analyte & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Quantitative ¹H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline, Integrate) acquire->process calculate Calculate Purity using Formula process->calculate

Caption: Workflow for qNMR Purity Determination.

Differential Scanning Calorimetry (DSC): Assessing Purity via Thermal Properties

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] For highly pure, crystalline organic compounds, DSC can be used to determine purity based on the principle of melting point depression.[1] Impurities broaden the melting endotherm and lower the melting point.[1]

Experimental Protocol: Purity Assessment by DSC

1. Instrumentation:

  • DSC Instrument: Calibrated for temperature and enthalpy.

  • Sample Pans: Aluminum pans and lids.

  • Crimper: For sealing the pans.

2. Sample Preparation:

  • Accurately weigh 1-3 mg of this compound into an aluminum pan.

  • Hermetically seal the pan.

3. DSC Analysis:

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at a temperature well below the expected melting point.

    • Ramp the temperature at a slow heating rate (e.g., 1-2 °C/min) through the melting transition.

  • Record the heat flow as a function of temperature.

4. Data Analysis:

  • Analyze the melting endotherm using the instrument's software to calculate the purity based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.

Gas Chromatography (GC): A Tool for Volatile Impurities

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds.[3] For a non-volatile compound like this compound, direct analysis by GC is not feasible.[6] However, with a derivatization step to convert the carboxylic acid into a more volatile ester, GC can be a valuable tool for identifying and quantifying volatile impurities that may not be detected by HPLC.[7][8]

Experimental Protocol: Purity Assessment by GC-FID (after Derivatization)

1. Derivatization:

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).[9]

  • Heat the mixture (e.g., at 70 °C for 30 minutes) to form the trimethylsilyl (TMS) ester.[9]

2. Instrumentation and GC Conditions:

  • GC System: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: A suitable temperature gradient to separate the derivatized analyte from any volatile impurities.

3. Analysis:

  • Inject the derivatized sample solution.

  • Analyze the resulting chromatogram for the presence of impurity peaks.

  • Purity can be estimated by area percent normalization.

Comparative Analysis of Purity Assessment Techniques

FeatureHPLCqNMRDSCGC (with Derivatization)
Principle Differential partitioning between mobile and stationary phases.Nuclear spin resonance; signal intensity proportional to the number of nuclei.Measurement of heat flow during a thermal transition (melting).Partitioning between a gaseous mobile phase and a stationary phase.
Selectivity High for a wide range of compounds, including isomers.High, based on the unique chemical environment of each proton.Low; does not separate individual impurities.High for volatile compounds; dependent on column and conditions.
Sensitivity High (ng to pg range).Moderate (µg to mg range).Low; typically requires >98% purity for accurate results.[1]Very high for volatile compounds (pg to fg range with FID).
Quantitation Relative (area %) or external/internal standard calibration.Absolute, using a certified internal standard.Absolute, based on the Van't Hoff equation.Relative (area %) or external/internal standard calibration.
Sample Throughput High, with automated systems.Moderate; requires longer acquisition times for good signal-to-noise.Moderate.High, especially for fast GC methods.
Strengths - Versatile and widely applicable.- High resolution and sensitivity.- Established and well-understood technique.- Primary method, no analyte-specific reference standard needed.- Provides structural information.- Non-destructive.- Fast screening for overall purity.- Small sample size.- Detects eutectic impurities.- Excellent for volatile and semi-volatile impurities.- Very high sensitivity.
Limitations - Requires a reference standard for identity confirmation and accurate quantitation.- May not detect non-chromophoric or highly retained/eluted impurities.- Lower sensitivity than chromatographic methods.- Requires a soluble, certified internal standard.- Peak overlap can complicate analysis.- Not suitable for amorphous or thermally unstable compounds.- Does not identify individual impurities.- Less accurate for samples with low purity.- Requires derivatization for non-volatile analytes.- Derivatization can introduce artifacts.- Not suitable for thermally labile compounds.

Conclusion: A Multi-faceted Approach to Purity Assurance

The purity assessment of a critical pharmaceutical intermediate like this compound demands a rigorous and multi-faceted analytical strategy. While HPLC stands as the primary and most versatile technique for routine quality control, its findings should be corroborated by orthogonal methods to ensure a comprehensive and accurate purity profile.

  • HPLC serves as the foundational method for separating and quantifying the main component and its related impurities.

  • qNMR offers an independent, absolute measure of purity, providing a valuable cross-validation of the HPLC results without relying on the same reference material.

  • DSC provides a rapid assessment of the total eutectic impurity content, offering a holistic view of the sample's thermal behavior.

  • GC , following derivatization, is a powerful tool for detecting and quantifying volatile impurities that might be missed by liquid-phase techniques.

By integrating these complementary techniques, researchers and drug development professionals can build a robust, self-validating system for purity assessment. This comprehensive approach not only satisfies regulatory expectations for well-characterized compounds but also provides a higher degree of confidence in the quality and reliability of the materials used in the journey of drug discovery and development. This commitment to scientific integrity, grounded in the principles of orthogonal analysis, is paramount to ensuring the safety and efficacy of future medicines.

References

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Reactions of 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl compounds.[1][2][3][4] The reaction's tolerance for a wide range of functional groups and its typically high yields have cemented its place in the synthetic chemist's arsenal.[1][2] However, the success of a Suzuki reaction, particularly with electronically complex substrates like 3-Bromo-4-cyanobenzoic acid, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalyst systems, supported by experimental data and mechanistic insights, to empower you in making informed decisions for your synthetic endeavors.

The this compound moiety is a valuable building block in medicinal chemistry, often serving as a precursor to compounds with diverse biological activities. The presence of both an electron-withdrawing cyano group and a carboxylic acid functionality on the aromatic ring introduces electronic and steric challenges that necessitate careful catalyst selection to achieve optimal reaction outcomes.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7][8][9] The efficiency of each step is profoundly influenced by the nature of the catalyst, specifically the metal center and its associated ligands.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetalation Transmetalation (Ar'-B(OR)2, Base) Transmetalation->Pd0 Reductive Elimination Product Coupled Product Transmetalation->Product Ar_X This compound Ar_X->OxAdd Ar_B Arylboronic Acid/Ester Ar_B->Transmetalation caption Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction. Catalyst_Screening_Workflow start Define Reaction: This compound + Arylboronic acid catalyst_selection Select Initial Catalyst Systems (e.g., Pd/SPhos, Pd(PPh3)4, Pd/C, NiCl2/PCy3) start->catalyst_selection reaction_setup Set up Small-Scale Parallel Reactions catalyst_selection->reaction_setup monitoring Monitor Reactions (TLC, LC-MS, NMR) reaction_setup->monitoring analysis Analyze Results (Yield, Purity, Reaction Time) monitoring->analysis decision Optimal Catalyst System Identified? analysis->decision optimization Optimize Reaction Conditions (Temperature, Solvent, Base) decision->optimization No scale_up Scale-up Synthesis decision->scale_up Yes optimization->reaction_setup caption Figure 2: Experimental Workflow for Catalyst Screening and Optimization.

References

A Researcher's Guide to Spectroscopic Differentiation of 3-Bromo-4-cyanobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unequivocal identification of constitutional isomers is a critical step in ensuring the purity and efficacy of synthesized compounds. Positional isomers, such as the various bromo-cyanobenzoic acids, often exhibit subtle but distinct differences in their spectroscopic signatures. This guide provides an in-depth comparison of 3-Bromo-4-cyanobenzoic acid with two of its common isomers, 4-Bromo-3-cyanobenzoic acid and 2-Bromo-5-cyanobenzoic acid, utilizing fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The objective is to move beyond mere data presentation and to explain the chemical principles that give rise to the observed spectral differences. By understanding the interplay of electronic and steric effects of the bromo, cyano, and carboxylic acid functional groups on the benzene ring, researchers can confidently assign the correct structure to their synthesized product.

The Isomeric Challenge: Structures Under Investigation

The three isomers possess the same molecular formula (C₈H₄BrNO₂) and molecular weight (226.03 g/mol ) but differ in the substitution pattern on the benzoic acid backbone. This difference in substituent placement is the key to their spectroscopic differentiation.

  • This compound (Target)

  • Isomer 1: 4-Bromo-3-cyanobenzoic acid

  • Isomer 2: 2-Bromo-5-cyanobenzoic acid

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are uniquely dictated by the positions of the electron-withdrawing carboxylic acid (-COOH) and cyano (-C≡N) groups, and the electronegative bromine (-Br) atom. Spectra are typically recorded in deuterated solvents like DMSO-d₆, where the acidic proton of the carboxylic acid is often observed as a broad singlet at a high chemical shift (>12 ppm).

The analysis of the aromatic region (typically 7.0-9.0 ppm) is paramount. The electron-withdrawing nature of all three substituents deshields the aromatic protons, shifting them downfield from benzene (7.37 ppm). The key to differentiation lies in the predicted splitting patterns.

Predicted ¹H NMR Spectral Data (Aromatic Region)
CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
This compound H-2~8.4dJ(meta) ≈ 2
H-5~8.1ddJ(ortho) ≈ 8, J(meta) ≈ 2
H-6~8.0dJ(ortho) ≈ 8
4-Bromo-3-cyanobenzoic acid H-2~8.3dJ(meta) ≈ 2
H-5~8.0dJ(ortho) ≈ 8
H-6~8.2ddJ(ortho) ≈ 8, J(meta) ≈ 2
2-Bromo-5-cyanobenzoic acid H-3~7.9dJ(ortho) ≈ 8
H-4~8.2ddJ(ortho) ≈ 8, J(meta) ≈ 2
H-6~8.3dJ(meta) ≈ 2

Causality Behind the Predictions:

  • This compound: The proton at the 2-position (H-2) is ortho to the strongly withdrawing -COOH group and meta to the -Br, leading to a significant downfield shift and a narrow doublet due to meta-coupling with H-6. H-5 is ortho to the -Br and meta to the -COOH, appearing as a doublet of doublets. H-6 is ortho to the cyano group and couples with H-5.

  • 4-Bromo-3-cyanobenzoic acid: H-2 is ortho to the -COOH group and meta to the cyano group, making it the most deshielded proton. The pattern is distinct because the bromo and cyano groups have swapped positions relative to the target molecule, altering the ortho, meta, and para relationships for each proton.

  • 2-Bromo-5-cyanobenzoic acid: The presence of the bulky bromine atom at the 2-position (ortho to the carboxylic acid) introduces both electronic and steric effects. This often results in a more complex and spread-out spectrum compared to the other isomers. H-6, being ortho to the -COOH and meta to the cyano group, is expected to be significantly downfield.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides valuable information about the functional groups present. While all three isomers will show characteristic absorptions for the carboxylic acid and cyano groups, the exact frequencies can be subtly influenced by the electronic effects of the substituents on the aromatic ring.

Key Diagnostic IR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Comments
Carboxylic AcidO-H stretch3300 - 2500 (broad)Characteristic broad absorption due to hydrogen bonding.
Carboxylic AcidC=O stretch1710 - 1680Conjugation with the aromatic ring lowers the frequency from a typical aliphatic acid. The position can vary slightly based on the electronic environment.
NitrileC≡N stretch2240 - 2220A sharp, medium-intensity peak. Its position is sensitive to conjugation and substituent effects.[1]
Aromatic RingC-H stretch3100 - 3000
C=C stretch1600 - 1450Multiple bands are expected.
C-H out-of-plane bend900 - 675The pattern of these bends can sometimes give clues about the substitution pattern.
C-Br BondC-Br stretch680 - 515Often weak and can be difficult to assign definitively in a complex molecule.

The most telling differentiator in the IR spectrum is often the "fingerprint region" (below 1500 cm⁻¹), where the complex C-C and C-H bending vibrations create a unique pattern for each isomer. For instance, the C-H out-of-plane bending patterns are highly sensitive to the arrangement of hydrogens on the ring.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry is essential for confirming the molecular weight and elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is readily observed.

Key MS Feature: The most distinctive feature for these compounds in a mass spectrum is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁻ and [M+2]⁻ in negative ion mode) of almost equal intensity, separated by 2 m/z units.

  • Expected Molecular Ion Peaks (Negative ESI-MS):

    • m/z ≈ 225 (corresponding to C₈H₄⁷⁹BrNO₂)

    • m/z ≈ 227 (corresponding to C₈H₄⁸¹BrNO₂)

While mass spectrometry will confirm that a compound is a bromo-cyanobenzoic acid, it cannot distinguish between the positional isomers, as they all have the same molecular formula and thus the same mass. Fragmentation patterns in techniques like tandem MS (MS/MS) could potentially show differences, but ¹H NMR remains the primary tool for isomer differentiation.

Experimental Workflow and Protocols

To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential. The following section outlines the methodologies for each spectroscopic technique.

General Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Solid Isomer Sample Prep_NMR Dissolve 5-10 mg in 0.7 mL DMSO-d6 Sample->Prep_NMR Prep_IR Place small amount of solid on ATR crystal Sample->Prep_IR Prep_MS Dissolve to ~10 µg/mL in MeOH or ACN Sample->Prep_MS Acq_NMR Acquire 1H Spectrum (e.g., 400 MHz) Prep_NMR->Acq_NMR Acq_IR Acquire ATR-FTIR Spectrum (4000-400 cm-1) Prep_IR->Acq_IR Acq_MS Acquire ESI-MS Spectrum (Negative Ion Mode) Prep_MS->Acq_MS Analysis_NMR Analyze Chemical Shifts, Multiplicity, and Coupling Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Group Frequencies (C=O, C≡N) Acq_IR->Analysis_IR Analysis_MS Confirm Molecular Weight & Bromine Isotope Pattern Acq_MS->Analysis_MS Conclusion Structural Elucidation & Isomer Identification Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_MS->Conclusion

Caption: General workflow for spectroscopic analysis of bromo-cyanobenzoic acid isomers.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-25 mg of the solid sample.[2][3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.[2] Ensure the sample is fully dissolved.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum according to the instrument's standard parameters. A typical experiment on a 400 MHz spectrometer may involve 16-64 scans.

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Analysis: Integrate the signals and analyze the chemical shifts and coupling patterns to assign the proton signals.

Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Take a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a strong signal.[5]

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify the key absorption bands.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile.

  • Working Solution: Perform a serial dilution of the stock solution to a final concentration of about 1-10 µg/mL using a mixture of volatile organic solvents and/or water.[6] High concentrations can cause signal suppression and contaminate the instrument.[6]

  • Sample Submission: Transfer the final solution to a 2mL mass spectrometry vial.[6]

  • Acquisition: The sample is introduced into the ESI source via direct infusion or through an LC system. Acquire the spectrum in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. Scan over a mass range that includes the expected molecular weight (e.g., m/z 100-300).

  • Analysis: Examine the spectrum for the [M-H]⁻ ion and confirm the presence of the characteristic bromine doublet at m/z ~225 and ~227.

Conclusion

The differentiation of this compound from its isomers, 4-Bromo-3-cyanobenzoic acid and 2-Bromo-5-cyanobenzoic acid, is a clear-cut process when the correct spectroscopic tools are applied systematically. While IR and MS are indispensable for confirming the presence of key functional groups and the correct molecular formula, ¹H NMR spectroscopy is the definitive technique for unambiguous structural assignment. The unique chemical shifts and, more importantly, the distinct splitting patterns of the aromatic protons provide a unique fingerprint for each isomer. By following the robust experimental protocols outlined in this guide, researchers can confidently verify the identity and purity of their target compounds, ensuring the integrity of their subsequent research and development efforts.

References

A Comparative Guide to Validated Analytical Methods for Quantifying 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of key chemical entities is paramount. 3-Bromo-4-cyanobenzoic acid, a vital building block in the synthesis of various pharmaceutical and agrochemical compounds, demands robust analytical methods to ensure quality, consistency, and regulatory compliance. This guide provides an in-depth comparison of validated analytical methodologies for its quantification, grounded in scientific principles and field-proven insights.

The Critical Need for Validated Quantification

This compound (C8H4BrNO2, MW: 226.03 g/mol ) serves as a crucial intermediate where its purity and concentration directly impact the yield and impurity profile of the final product.[1] In a regulated environment, the validation of analytical procedures is not merely a suggestion but a necessity, ensuring that the method is fit for its intended purpose.[2][3][4][5] The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for this validation, which we will refer to throughout this guide.[4][6]

This guide will explore the two most prominent chromatographic techniques applicable to this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind experimental choices and present a comparative analysis based on key validation parameters.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the method of choice for non-volatile and thermally labile compounds like benzoic acid derivatives. Its versatility in column chemistry and mobile phase composition allows for fine-tuning of the separation process.

The Rationale Behind a Reverse-Phase HPLC Approach

A reverse-phase (RP) HPLC method is the most logical starting point for analyzing this compound. The molecule possesses both polar (carboxylic acid, nitrile) and non-polar (brominated benzene ring) characteristics, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

The acidity of the carboxylic group is a critical factor. To ensure good peak shape and reproducible retention times, it is essential to suppress the ionization of the carboxylic acid. This is achieved by acidifying the mobile phase, typically with formic acid or phosphoric acid, to a pH well below the pKa of the benzoic acid derivative.[7][8]

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Standard Prepare Standard Solutions Injector Autosampler Injection Standard->Injector Sample Prepare Sample Solutions Sample->Injector MobilePhase Mobile Phase Preparation (e.g., ACN:Water with Acid) Pump Isocratic/Gradient Pump MobilePhase->Pump Pump->Injector Column Reverse-Phase Column (e.g., C18) Injector->Column Detector UV/DAD Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the quantification of this compound using HPLC.

Detailed Experimental Protocol: Reverse-Phase HPLC

This protocol is a robust starting point and must be validated according to ICH guidelines.[2][6]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)[9]

    • Methanol (HPLC grade)[8]

    • Formic acid (analytical grade)[8]

    • Ultrapure water

  • Instrumentation:

    • HPLC system with a pump (isocratic or gradient), autosampler, column oven, and a UV or Diode Array Detector (DAD).

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water. The ratio will need to be optimized (e.g., 60:40 v/v) to achieve a suitable retention time.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan of the analyte (a starting point would be around 254 nm).

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to get a concentration of 100 µg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).[11]

    • Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase to achieve a concentration within the calibration range.

Gas Chromatography (GC): An Alternative for Volatile Derivatives

While HPLC is generally preferred, Gas Chromatography can be a powerful alternative, especially for impurity profiling where volatile related substances might be present. A key consideration for GC analysis of carboxylic acids is their low volatility and tendency to exhibit poor peak shape due to adsorption. Therefore, derivatization is almost always a necessary step.

The Imperative of Derivatization

To make this compound suitable for GC analysis, the polar carboxylic acid group must be converted into a less polar, more volatile ester. Silylation or esterification are common derivatization techniques.[12] For instance, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic proton into a trimethylsilyl (TMS) group, significantly increasing volatility.[12]

Diagram: GC Derivatization and Analysis Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC System cluster_data Data Acquisition & Analysis Standard Prepare Standard Solutions Derivatization Derivatization (e.g., Silylation) Standard->Derivatization Sample Prepare Sample Solutions Sample->Derivatization Injector GC Inlet Derivatization->Injector Column Capillary Column (e.g., DB-5) Injector->Column Oven Temperature Programming Detector FID/MS Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A typical workflow for GC analysis of this compound, including the crucial derivatization step.

Detailed Experimental Protocol: GC with Derivatization

This protocol outlines a general approach that requires optimization and full validation.

  • Chemicals and Reagents:

    • This compound reference standard

    • Derivatization reagent (e.g., BSTFA with 1% TMCS)

    • Anhydrous solvent (e.g., Pyridine or Acetonitrile)

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Derivatization Procedure:

    • Accurately weigh the standard or sample into a vial.

    • Add the anhydrous solvent, followed by the derivatization reagent (e.g., 100 µL of BSTFA).

    • Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete reaction.[12]

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This temperature programming is crucial for separating components with different volatilities.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Detector Temperature (FID): 300 °C.

Method Validation: A Comparative Framework

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[2][11] The following table compares the key validation parameters for the proposed HPLC and GC methods, in line with ICH Q2(R2) guidelines.[5][6]

Validation Parameter HPLC Method GC Method (with Derivatization) Rationale and Considerations
Specificity High. The separation of the analyte from impurities and degradation products is demonstrable through peak purity analysis (DAD) and forced degradation studies.[13]High. The chromatographic separation combined with a mass selective detector (MS) offers excellent specificity. FID is less specific.The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[2]
Linearity Excellent. Typically shows a linear response over a wide concentration range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) > 0.999.[10]Good. Linearity is dependent on the efficiency and consistency of the derivatization reaction. A slightly narrower range might be observed.Demonstrates that the test results are directly proportional to the concentration of the analyte in the sample.[11][13]
Accuracy High (typically 98-102% recovery). Assessed by spiking a placebo with known concentrations of the analyte.Good to High (typically 95-105% recovery). Accuracy can be influenced by the completeness and reproducibility of the derivatization step.Measures the closeness of the test results to the true value.
Precision (Repeatability & Intermediate) Excellent. Relative Standard Deviation (RSD) is typically < 2.0%.[2]Good. RSD is typically < 5.0%. Higher variability can be introduced by the manual derivatization step.Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Low. Can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the linearity curve.[10]Potentially lower than HPLC, especially with an MS detector. Derivatization can sometimes enhance sensitivity.The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.[10]
Robustness Good. Small, deliberate variations in mobile phase composition, pH, flow rate, and temperature should not significantly affect the results.Moderate. Robustness is highly dependent on the derivatization conditions (temperature, time, reagent ratio) and GC parameters.Measures the method's capacity to remain unaffected by small but deliberate variations in method parameters.[11]
Sample Throughput High. Direct injection of the dissolved sample allows for rapid analysis.Lower. The additional derivatization step increases the sample preparation time.A practical consideration for routine quality control environments.

Conclusion and Recommendation

For the routine quantification of this compound in drug substance or formulated products, Reverse-Phase HPLC is the recommended primary method . Its high precision, accuracy, robustness, and straightforward sample preparation make it superior for quality control environments. The method is well-understood, and its validation is a well-trodden path in the pharmaceutical industry.

Gas Chromatography with derivatization serves as an excellent orthogonal method . It is particularly valuable for specialized applications such as identifying and quantifying volatile impurities or as a confirmatory technique. The use of a mass spectrometer as a detector can provide invaluable structural information that is not available with a standard UV detector in HPLC.

Ultimately, the choice of method should be guided by the specific analytical challenge at hand. However, both methods, when properly developed and validated according to ICH guidelines, can provide reliable and accurate quantitative data for this compound, ensuring the quality and safety of the final products.

References

A Comparative Benchmarking Guide to the Synthesis of 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-cyanobenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its trifunctional nature, featuring a carboxylic acid, a nitrile, and a bromine atom, provides a versatile scaffold for medicinal chemists and process development scientists to construct complex molecular architectures. The strategic placement of these functional groups allows for a range of subsequent transformations, including but not limited to, amide bond formation, further functionalization via the nitrile group, and cross-coupling reactions at the bromine-substituted position.

Given its importance, the efficient and scalable synthesis of this compound is of significant interest. This guide provides an in-depth technical comparison of two primary synthetic routes to this target molecule, offering a critical evaluation of their respective methodologies, yields, and practical considerations. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to select the most appropriate synthetic strategy for their specific research and development needs.

Synthetic Strategies: A Comparative Overview

Two principal synthetic routes to this compound are presented and benchmarked in this guide:

  • Route 1: Oxidation of 3-Bromo-4-methylbenzonitrile. This is a two-step approach commencing with the bromination of the readily available 4-methylbenzonitrile, followed by the oxidation of the benzylic methyl group to a carboxylic acid.

  • Route 2: Sandmeyer Reaction of a Substituted Aminobenzoic Acid. This multi-step synthesis begins with a substituted toluene, proceeding through a series of transformations to install the required functional groups, culminating in a Sandmeyer reaction to introduce the cyano group.

The following sections will provide a detailed examination of each route, including step-by-step experimental protocols, mechanistic insights, and a comparative analysis of key performance indicators.

Route 1: Synthesis via Oxidation of 3-Bromo-4-methylbenzonitrile

This synthetic pathway leverages the commercially available and relatively inexpensive starting material, 4-methylbenzonitrile. The synthesis proceeds in two key stages: the regioselective bromination of the aromatic ring followed by the oxidation of the methyl group.

Reaction Pathway

Route_1 start 4-Methylbenzonitrile intermediate 3-Bromo-4-methylbenzonitrile start->intermediate Step 1: Bromination step1_reagents NBS, H₂SO₄/H₂O product This compound intermediate->product Step 2: Oxidation step2_reagents KMnO₄, H₂O, Heat Route_2 cluster_reagents start p-Toluidine int1 p-Acetotoluidide start->int1 Step 1: Acetylation step1_reagents Acetic Anhydride int2 3-Bromo-4-acetaminotoluene int1->int2 Step 2: Bromination step2_reagents Br₂, Acetic Acid int3 3-Bromo-4-aminotoluene int2->int3 Step 3: Hydrolysis step3_reagents HCl, H₂O, Heat int4 3-Bromo-4-aminobenzoic acid int3->int4 Step 4: Oxidation step4_reagents KMnO₄, H₂O, Heat product This compound int4->product Step 5: Sandmeyer Reaction step5_reagents 1. NaNO₂, HCl 2. CuCN, KCN Decision_Making decision Choice of Synthetic Route for This compound factor1 Key Consideration: Overall Yield and Throughput decision->factor1 factor2 Key Consideration: Process Safety and Handling decision->factor2 factor3 Key Consideration: Starting Material Cost and Availability decision->factor3 route1 Route 1: Oxidation of 3-Bromo-4-methylbenzonitrile factor1->route1 Higher potential overall yield Fewer steps route2 Route 2: Sandmeyer Reaction factor1->route2 Lower overall yield Longer sequence factor2->route1 Avoids highly toxic cyanides and potentially explosive intermediates factor2->route2 Requires stringent handling of cyanides and diazonium salts factor3->route1 Moderately priced starting material factor3->route2 Very inexpensive starting material

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-performance chemical reagents but also the critical knowledge to handle them safely and responsibly. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-4-cyanobenzoic acid. This compound's unique trifecta of functional groups—a carboxylic acid, a bromine substituent, and a cyano group—necessitates a multi-faceted approach to its hazard assessment and subsequent disposal. The core directive is unambiguous: This compound must be managed as hazardous waste and disposed of through an approved institutional or commercial channel. Under no circumstances should it be discarded via standard trash or sanitary sewer systems.[1]

Part 1: Hazard Profile and Immediate Safety Protocols

Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound is a solid substance that presents several hazards.

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][3]

  • Harmful if Swallowed/Inhaled: May be harmful if ingested or inhaled.[3][4]

Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. The following table summarizes the minimum required PPE when handling this compound.

Protection TypeSpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves, inspected before use.Prevents skin contact and irritation.[2][5]
Eye/Face Protection Chemical safety goggles or a face shield.Protects against dust particles and splashes causing serious eye irritation.[4]
Body Protection A standard laboratory coat.Minimizes contamination of personal clothing.[5]
Respiratory Use only in a certified chemical fume hood.Prevents inhalation of dust, which can cause respiratory irritation.[2][5]
Emergency & Spill Response

Accidents require immediate and correct action. All spill cleanup materials must be treated as hazardous waste.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs or persists, seek medical attention.[2][4]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[2]

  • Small Spills (<1g): Wearing appropriate PPE, gently sweep up the solid material, avoiding dust formation. Place into a suitable, labeled, and sealed container for hazardous waste disposal.[4] Clean the spill area with a damp cloth, which should also be disposed of as hazardous waste.

Part 2: The Scientific Basis for Hazardous Waste Classification

  • The Bromo Group (Halogenated Organic): This compound belongs to the category of halogenated organic compounds. Such substances are regulated by the Environmental Protection Agency (EPA) and are subject to Land Disposal Restrictions (LDRs).[7][8][9] These restrictions prohibit the disposal of untreated hazardous wastes in landfills to prevent the leaching of persistent pollutants into groundwater.[7] The accepted disposal technology for many halogenated organic wastes is high-temperature incineration at a permitted facility, which is equipped with advanced flue gas cleaning systems (e.g., scrubbers) to neutralize acidic gases like hydrogen bromide (HBr) formed during combustion.[10][11][12]

  • The Cyano Group (Nitrile): The nitrile functional group presents a significant toxicity risk. While stable within the molecule, improper handling or mixing with incompatible waste streams (like strong acids) could potentially lead to the generation of highly toxic hydrogen cyanide (HCN) gas.[5] This potential hazard alone mandates that the compound be handled by trained professionals.

  • The Carboxylic Acid Group: As an acid, this compound is corrosive and reactive.[13] While simple acid waste can sometimes be neutralized in the lab, this is strictly forbidden for a multi-hazard substance like this one due to the risks posed by the other functional groups.

The logical flow for determining the disposal pathway is illustrated below.

G cluster_analysis Chemical Analysis cluster_hazard Hazard Identification A This compound B Identify Functional Groups A->B C Carboxylic Acid B->C Is Acidic D Bromo Group B->D Contains Halogen E Cyano Group B->E Contains Nitrile F Corrosive/Reactive C->F G Halogenated Organic (Persistent, Regulated) D->G H High Toxicity Potential (HCN precursor) E->H I Determine Waste Classification F->I G->I H->I J Regulated Hazardous Waste I->J K Mandatory Professional Disposal J->K G Start Generate Waste (e.g., unused reagent, spill cleanup) Container 1. Select Labeled, Compatible Container Start->Container Segregate 2. Segregate as 'Halogenated Organic Waste' Container->Segregate Store 3. Store Securely in Satellite Accumulation Area Segregate->Store Contact 4. Contact EH&S for Waste Pickup Store->Contact Disposal 5. Professional Disposal (Licensed Facility) Contact->Disposal Incineration Primary Method: High-Temperature Incineration Disposal->Incineration Treatment

References

Navigating the Handling of 3-Bromo-4-cyanobenzoic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, the safe handling of chemical reagents is paramount to both personal safety and the integrity of our work. 3-Bromo-4-cyanobenzoic acid, a compound often utilized in the synthesis of complex organic molecules, requires careful management due to its potential health hazards. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling this substance, ensuring a secure laboratory environment.

Understanding the Risks of this compound

Before detailing the necessary protective equipment, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1][2][3][4][5].

  • H319: Causes serious eye irritation[1][2][3][4][5].

  • H335: May cause respiratory irritation[1][2][3][4].

These classifications indicate that the primary routes of exposure and concern are ingestion, skin contact, eye contact, and inhalation of the powdered form. Therefore, a comprehensive PPE strategy must address all these potential exposure pathways.

Core Principles of Protection: A Multi-layered Approach

The selection of PPE should not be a one-size-fits-all approach. It is dependent on the specific laboratory procedures being performed, the quantity of the substance being handled, and the existing engineering controls, such as fume hoods. The minimal PPE required includes chemical-resistant gloves, a lab coat or apron, safety goggles, and closed-toed shoes[6].

Essential Personal Protective Equipment for this compound

Hazard Category Potential Risk Recommended PPE
Skin Contact Causes skin irritation (H315)Lab Coat: A chemical-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing. Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated[7][8]. Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory[8][9].
Eye Contact Causes serious eye irritation (H319)Safety Goggles: Chemical splash goggles that meet ANSI Z.87.1 standards are essential to protect the eyes from dust and potential splashes[7][8]. Face Shield: When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles for full facial protection[1][6][7][8].
Inhalation May cause respiratory irritation (H335)Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to minimize dust inhalation[8][10]. Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is necessary. For nuisance dust exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used[1][7][9].

Procedural Guidance for PPE Usage

Adherence to proper procedures for donning, doffing, and disposing of PPE is as critical as the selection of the equipment itself.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4 End Hand Washing Doff4->End Start Prepare for Lab Work Start->Don1

Caption: Workflow for Donning and Doffing PPE.

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator: If required, perform a fit check for your respirator.

  • Eye and Face Protection: Put on your safety goggles. If a splash hazard exists, add a face shield over the goggles[6].

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat[7]. Inspect gloves for any tears or punctures before use[1].

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin[1].

  • Eye and Face Protection: Remove the face shield (if used) and then the safety goggles.

  • Lab Coat: Remove your lab coat by rolling it inside out to contain any contaminants.

  • Respirator: If a respirator was worn, remove it last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE[1][8][11].

Disposal of Contaminated PPE

Proper disposal of contaminated PPE is a critical step in preventing the spread of chemical hazards.

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a designated and clearly labeled hazardous waste container[8].

  • Containers: Do not mix this waste with other materials. Handle uncleaned containers as you would the product itself[11].

  • Consult Professionals: Arrange for a licensed professional waste disposal service to handle the disposal of this material[1]. It is important not to let the product enter drains[1][11].

By adhering to these rigorous PPE protocols, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-cyanobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-cyanobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.